Boc-Arg(Mts)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWQVNSGMVITAR-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Arg(Mts)-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details its chemical properties, experimental protocols for its use, and its application in the synthesis of biologically active peptides, offering a valuable resource for professionals in peptide chemistry and drug discovery.
Introduction to this compound
This compound is a derivative of the amino acid L-arginine designed for use in the Boc/Bzl strategy of solid-phase peptide synthesis. The incorporation of arginine into peptide sequences presents a unique challenge due to the high basicity and nucleophilicity of its guanidinium side chain. To prevent unwanted side reactions during peptide chain elongation, this functional group must be reversibly protected.
In this compound, two key protecting groups are utilized:
-
Boc (tert-butyloxycarbonyl): This acid-labile group protects the α-amino terminus (Nα). It is removed at each cycle of the synthesis using a moderate acid, typically trifluoroacetic acid (TFA).
-
Mts (mesitylene-2-sulfonyl): This sulfonyl-based group protects the guanidinium side chain (Nω). The Mts group is stable to the mildly acidic conditions used for Boc removal but can be cleaved with strong acids, such as trifluoromethanesulfonic acid (TFMSA) or anhydrous hydrogen fluoride (HF), during the final cleavage of the peptide from the resin.[1]
The Mts protecting group was developed as a more acid-labile alternative to the classical Tosyl (Tos) group, allowing for somewhat milder final cleavage conditions.[2] To enhance stability and solubility for laboratory use, this compound is frequently supplied as a cyclohexylammonium (CHA) salt, which must be converted to the free acid prior to use in synthesis.[2][3]
Core Properties and Data
Quantitative data for this compound is summarized below, providing key parameters for its application in peptide synthesis.
Physicochemical Properties
| Property | Value | Reference(s) |
| Synonym | Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine | [4] |
| CAS Number | 68262-72-6 (for CHA salt) | [4] |
| Molecular Formula | C₂₀H₃₂N₄O₆S (Free Acid) | [5] |
| C₂₀H₃₂N₄O₆S · C₆H₁₃N (CHA Salt) | [4] | |
| Molecular Weight | 456.56 g/mol (Free Acid) | |
| 555.73 g/mol (CHA Salt) | [4] | |
| Appearance | Solid | [4] |
| Melting Point | ~130 °C (CHA Salt) | [4] |
| Optical Activity [α]20/D | +11.5±1° (c = 0.5% in methanol) (CHA Salt) | [4] |
| Purity | ≥99.0% (TLC) | [4] |
Comparative Analysis of Arginine Side-Chain Protecting Groups
The choice of the arginine side-chain protecting group is critical and involves a trade-off between stability during synthesis and the harshness of the final cleavage conditions. The Mts group occupies an intermediate position in terms of acid lability.
| Protecting Group | Structure | Cleavage Conditions | Relative Lability & Key Considerations | Reference(s) |
| Mts (Mesitylene-2-sulfonyl) | Mesitylene-SO₂- | Strong Acid (TFMSA, HF) | More acid-labile than Tos. Cleaved sulfonyl group can cause alkylation of sensitive residues (e.g., Tryptophan). | [2][6] |
| Tos (Tosyl) | Tolyl-SO₂- | Strong Acid (HF) | Historically common in Boc-SPPS; requires harsh HF for removal. Prone to side reactions. | [7][8] |
| NO₂ (Nitro) | -NO₂ | Strong Acid (HF) or Reduction | Stable to TFMSA. Cleavage can lead to ornithine byproducts. Less prone to δ-lactam formation during coupling. | [6][7][8] |
| Pbf (Pmc-related) | Pbf-SO₂- | Strong Acid (TFA, HF) | Primarily used in Fmoc-SPPS. Significantly more acid-labile than Mts and Tos, allowing for milder cleavage. | [6][9] |
| (Boc)₂ (bis-Boc) | (Boc)₂- | Mild Acid (TFA) | Labile to TFA, but has a very high propensity for δ-lactam formation during coupling, leading to low efficiency. | [7][8] |
Experimental Protocols
Successful incorporation of this compound into a peptide sequence requires a series of optimized steps, from initial preparation to final cleavage.
Protocol 1: Desalting of this compound Cyclohexylammonium (CHA) Salt
Prior to use in SPPS, the CHA salt must be converted to the free acid to enable activation of the carboxyl group. This protocol is based on the established procedure for converting dicyclohexylammonium (DCHA) salts.
Caption: Workflow for converting the this compound CHA salt to its free acid form.
Detailed Methodology:
-
Dissolution: Dissolve the this compound CHA salt in an adequate volume of dichloromethane (DCM), for example, 10 mL per gram of salt.
-
Extraction: Transfer the DCM solution to a separatory funnel. Add an equal volume of ice-cold 10% potassium bisulfate (KHSO₄) solution. Shake vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer. Repeat this extraction two more times. This step protonates the cyclohexylamine, partitioning it into the aqueous phase as the sulfate salt.
-
Drying: Drain the organic DCM layer into a clean flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl until the drying agent no longer clumps.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator. The resulting oil or solid should be further dried under high vacuum to remove all residual solvent. The product is the free acid, this compound, ready for use in peptide synthesis.[9]
Protocol 2: Boc-SPPS Cycle for Coupling this compound
This protocol outlines a standard manual cycle for coupling the free acid of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Caption: A single cycle of solid-phase peptide synthesis using this compound.
Detailed Methodology:
-
Resin Preparation: Start with the peptide-resin swelled in DCM in a reaction vessel.
-
Nα-Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% TFA in DCM for 20-30 minutes. Follow with washes using DCM, isopropanol (IPA), and then DCM again.[10]
-
Neutralization: The newly exposed N-terminal amine is a trifluoroacetate salt. Neutralize it to the free amine by washing with two changes of 10% N,N-diisopropylethylamine (DIEA) in DCM or DMF for 2 minutes each. Wash the resin thoroughly with DCM and DMF to remove excess base.[10]
-
Activation and Coupling: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent in DMF. Common activation methods include:
-
Reaction: Agitate the resin with the activated amino acid solution for 1-2 hours at room temperature.
-
Monitoring: Check for reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step may be repeated (double coupling).[1]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Mts Deprotection
After the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and the Mts side-chain protecting group is removed simultaneously using a strong acid cocktail. The following protocol uses Trifluoromethanesulfonic acid (TFMSA).
Caption: Workflow for the final cleavage and deprotection using a TFMSA cocktail.
Detailed Methodology:
-
Preparation: After the final Nα-Boc deprotection, thoroughly wash the peptide-resin with DCM and dry it under high vacuum.
-
Cleavage Cocktail: Prepare the cleavage cocktail in a fume hood. A common mixture is TFMSA : TFA : Thioanisole (1:10:1, v/v/v) . Thioanisole acts as a scavenger to trap reactive carbocations generated during cleavage, protecting sensitive residues like tryptophan and methionine.[12][13]
-
Reaction Setup: Place the dried peptide-resin in a round-bottom flask and cool it in an ice bath to 0°C.
-
Cleavage: Slowly add the pre-chilled cleavage cocktail to the resin. Stir the slurry at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring. The total reaction time is typically 1-4 hours. The optimal time depends on the peptide sequence and the stability of the peptide-resin linkage.[12][13]
-
Peptide Isolation:
-
Filter the reaction mixture through a sintered glass funnel to separate the resin beads.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
In a centrifuge tube, add the combined filtrate dropwise to a large volume (10-20x) of cold, stirred diethyl ether to precipitate the crude peptide.
-
Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and residual acid.
-
-
Drying: Dry the final peptide product under high vacuum. The crude peptide can then be purified, typically by reverse-phase HPLC.
Application in Drug Discovery: Synthesis of ω-Conotoxin GVIA
This compound has been instrumental in the synthesis of complex, biologically active peptides. A prominent example is ω-conotoxin GVIA , a 27-amino acid peptide isolated from the venom of the cone snail Conus geographus. This peptide is a potent and highly specific blocker of N-type voltage-gated calcium channels (CaV2.2).
Signaling Pathway of ω-Conotoxin GVIA
N-type calcium channels are critical for neurotransmission at presynaptic terminals. When an action potential arrives, these channels open, allowing Ca²⁺ influx, which triggers the fusion of synaptic vesicles with the membrane and the subsequent release of neurotransmitters into thesynaptic cleft.
ω-Conotoxin GVIA exerts its biological effect by physically occluding the pore of the CaV2.2 channel, preventing calcium influx and thereby inhibiting neurotransmitter release.[11] This mechanism makes it a valuable pharmacological tool for studying neuronal processes and a lead compound for developing novel analgesics for chronic pain.[8]
Caption: Mechanism of action of ω-conotoxin GVIA on presynaptic N-type calcium channels.
Conclusion
This compound remains a valuable reagent in the repertoire of peptide chemists, particularly for syntheses following the Boc/Bzl strategy. Its intermediate acid lability compared to other sulfonyl-based protecting groups like Tos and Pbf provides a useful balance for specific synthetic challenges. A thorough understanding of the detailed experimental protocols for its desalting, coupling, and cleavage is essential for its successful application. Its role in the synthesis of important pharmacological tools like ω-conotoxin GVIA underscores its continued relevance in drug discovery and biomedical research. By following the structured protocols and considering the comparative data presented in this guide, researchers can effectively leverage this compound to construct complex and biologically significant peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
A Technical Guide to Boc-Arg(Mts)-OH: Structure, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, commonly abbreviated as Boc-Arg(Mts)-OH. This essential amino acid derivative is a cornerstone in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. This document will delve into its chemical structure, properties, synthesis, and detailed experimental protocols for its application, offering valuable insights for researchers and professionals in the field of peptide chemistry and drug development.
Core Properties and Specifications
This compound is a white to off-white solid, primarily utilized as a protected building block in the synthesis of peptides. The cyclohexylammonium (CHA) salt form is frequently used to improve its stability and solubility in organic solvents, facilitating its handling and use in automated and manual peptide synthesis.[1][2]
| Property | Value |
| Molecular Formula | C20H32N4O6S |
| Molecular Weight | 456.56 g/mol |
| Molecular Formula (CHA Salt) | C20H32N4O6S · C6H13N |
| Molecular Weight (CHA Salt) | 555.73 g/mol [3][4] |
| Melting Point | ~130 °C[3] |
| Optical Activity | [α]20/D +11.5±1°, c = 0.5% in methanol[3] |
| Appearance | Solid[3] |
| Solubility | The cyclohexylammonium salt form enhances solubility in organic solvents.[1] |
| Primary Application | Boc solid-phase peptide synthesis[3][4] |
Chemical Structure and Protecting Groups
The structure of this compound is characterized by an L-arginine core with two critical protecting groups: the tert-butyloxycarbonyl (Boc) group and the mesitylene-2-sulfonyl (Mts) group.
-
Boc (tert-butyloxycarbonyl) Group: This acid-labile group protects the α-amino functionality of the arginine. It is stable under the basic conditions used for neutralization but is readily removed with moderate acids like trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (DCM).[5][6]
-
Mts (mesitylene-2-sulfonyl) Group: The Mts group safeguards the nucleophilic guanidino side chain of arginine, preventing side reactions during peptide synthesis.[2] The Mts group is more labile to acid than the commonly used tosyl (Tos) group, allowing for more facile deprotection.[7] Its removal is typically accomplished during the final cleavage of the peptide from the resin, using strong acids such as anhydrous hydrogen fluoride (HF).[5]
Caption: Chemical structure of this compound.
Synthesis of this compound
While this compound is commercially available, an understanding of its synthesis provides insight into its chemical properties. The synthesis involves a two-step protection of L-arginine.
-
Nα-Boc Protection: L-arginine is first reacted with a Boc-protection reagent, such as di-tert-butyl dicarbonate (Boc anhydride), under basic conditions to yield Nα-Boc-L-arginine.
-
Nω-Mts Protection: The guanidino side chain of Nα-Boc-L-arginine is then protected using mesitylene-2-sulfonyl chloride in an appropriate solvent system, also under basic conditions, to yield the final product, this compound.
Purification is typically achieved through crystallization or chromatography. The cyclohexylammonium salt can be formed by treating the final product with cyclohexylamine.
Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis
The following is a generalized protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support using the Boc-SPPS strategy. This protocol assumes the synthesis is being carried out on a suitable resin, such as a Merrifield or PAM resin.[5][8]
Materials:
-
Peptide-resin with a free N-terminal amino group
-
This compound (or its CHA salt)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Washing solvents (e.g., DCM, isopropanol)
-
Cleavage cocktail (e.g., anhydrous HF with scavengers like anisole)
Protocol Steps:
-
Resin Swelling: Swell the peptide-resin in DCM in the reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for approximately 2-5 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes to ensure complete removal of the Boc group.[5][9]
-
Wash the resin thoroughly with DCM, followed by isopropanol, and then again with DCM to remove residual TFA and byproducts.
-
-
Neutralization:
-
Neutralize the N-terminal ammonium salt by washing the resin with a 5-10% solution of DIEA in DCM for 2 minutes. Repeat this step.[9]
-
Wash the resin with DCM to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.[9]
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.[10]
-
Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
-
-
Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Mts Deprotection:
-
After the complete peptide sequence is assembled, the peptide-resin is dried.
-
The peptide is cleaved from the resin, and the Mts side-chain protecting group is simultaneously removed using a strong acid, typically anhydrous HF, in the presence of scavengers (e.g., anisole) to prevent side reactions. This step should be performed in a specialized apparatus due to the hazardous nature of HF.[5]
-
The crude peptide is then precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Workflow for Boc-SPPS using this compound.
Conclusion
This compound is a vital reagent for the synthesis of arginine-containing peptides using the Boc-SPPS strategy. Its defining features—the acid-labile Nα-Boc protecting group and the strong-acid-labile Nω-Mts protecting group—allow for the controlled and efficient assembly of complex peptide chains. A thorough understanding of its properties and the experimental protocols for its use is essential for researchers and professionals aiming to produce high-quality synthetic peptides for a wide range of applications, from basic research to therapeutic drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biotage.com [biotage.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chempep.com [chempep.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. biosynth.com [biosynth.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
A Technical Guide to Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, commonly abbreviated as Boc-Arg(Mts)-OH. It is a critical reagent used in solid-phase peptide synthesis (SPPS) for the incorporation of arginine residues into peptide chains. This guide details its chemical properties, CAS number, application in Boc-SPPS, and protocols for its use, including side-chain deprotection.
Introduction: The Challenge of Arginine Incorporation
Arginine's guanidinium side chain is highly basic (pKa ≈ 12.5) and nucleophilic, making it a crucial residue for the biological activity of many peptides. However, these same properties necessitate robust protection during chemical synthesis to prevent unwanted side reactions, such as side-chain acylation or δ-lactam formation. In the context of Boc-based solid-phase peptide synthesis (Boc-SPPS), the side-chain protecting group must be stable to the mildly acidic conditions used for the repeated removal of the Nα-Boc group (typically trifluoroacetic acid, TFA, in dichloromethane), yet be removable at the end of the synthesis.
The mesitylene-2-sulfonyl (Mts) group is a well-established protecting group for the arginine side chain in Boc-SPPS. Developed by Yajima's group, it offers a balance of stability and controlled cleavage, representing an alternative to other sulfonyl-based groups like Tosyl (Tos).[1]
Chemical Properties and Identification
This compound is an L-arginine derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the guanidino side chain is protected by a mesitylene-2-sulfonyl (Mts) group.
| Property | Value | Source(s) |
| Chemical Name | Nα-(tert-butoxycarbonyl)-Nω-(mesitylene-2-sulfonyl)-L-arginine | |
| Synonyms | N-alpha-Boc-Ng-mesitylenesulfonyl-L-arginine | |
| CAS Number | 136625-03-1 (for the L-isomer free acid) | |
| Molecular Formula | C20H32N4O6S | |
| Molecular Weight | 456.6 g/mol | |
| Appearance | White solid | - |
| Purity (Typical) | ≥99.0% (TLC) | [2] |
Note on CAS Numbers: Several CAS numbers are associated with related compounds. It is crucial to use the correct one for the specific reagent:
-
136625-03-1: Boc-L-Arg(Mts)-OH (the compound of interest for standard peptide synthesis)
-
68262-72-6: Boc-D-Arg(Mts)-OH cyclohexylammonium salt (the D-isomer salt)[2][3]
-
68262-71-5: Boc-L-Arg(Mts)-OH cyclohexylammonium salt (the L-isomer salt)[1]
Role in Boc-SPPS: A Comparative Overview
The choice of arginine protecting group is a critical decision in planning a peptide synthesis. The Mts group is one of several sulfonyl-based protecting groups used in Boc chemistry.
| Protecting Group | Structure | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Tos) | Benzene ring with a para-methyl group | Strong acid (Anhydrous HF) | High stability during synthesis; robust and well-documented. | Requires harsh HF cleavage; cleaved Tos group can cause alkylation of sensitive residues (e.g., Trp).[4] |
| Mesitylene-2-sulfonyl (Mts) | Benzene ring with three methyl groups | Strong acid (HF, TFMSA, TMSOTf)[5] | More acid-labile than Tos, allowing for easier or faster cleavage.[1] | Requires strong, hazardous acids for cleavage; potential for side-chain alkylation upon cleavage. |
| Nitro (NO₂) | Nitro group | Strong acid (HF) or reduction (e.g., SnCl₂)[6] | Very stable; less prone to δ-lactam formation.[6] | Can lead to ornithine side products during cleavage; harsh cleavage conditions. |
| bis-Boc ((Boc)₂) | Two Boc groups | Mild acid (TFA)[6] | Cleavage occurs under the same conditions as Nα-Boc removal, simplifying the final step. | High propensity for δ-lactam formation upon activation, leading to low coupling efficiency.[6][7] |
Experimental Protocols
The incorporation of this compound follows the standard cyclical workflow of Boc-SPPS. The key distinction lies in the final cleavage and deprotection step.
General Boc-SPPS Cycle for Arginine Incorporation
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support resin.
-
Nα-Boc Deprotection: The resin-bound peptide is treated with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes to remove the temporary Nα-Boc group, exposing the N-terminal amine as a TFA salt.
-
Neutralization: The resin is washed and then treated with a hindered base, typically 5-10% N,N-diisopropylethylamine (DIEA) in DCM, to neutralize the ammonium salt and generate the free amine.
-
Amino Acid Coupling: In a separate vessel, this compound (2-4 equivalents) is pre-activated with a coupling agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF. This activation mixture is then added to the resin, and the coupling reaction proceeds for 1-2 hours. Reaction completion can be monitored with a Kaiser test.
-
Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts, preparing it for the next synthesis cycle.
Final Cleavage and Mts-Group Deprotection
After the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all side-chain protecting groups, including the Mts group. This requires a strong acid cocktail.
WARNING: Anhydrous Hydrogen Fluoride (HF) and Trifluoromethanesulfonic acid (TFMSA) are extremely corrosive, toxic, and hazardous. These procedures must be performed by trained personnel in a specialized, well-ventilated apparatus.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safe Handling and Application of Boc-Arg(Mts)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and application of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, commonly referred to as Boc-Arg(Mts)-OH. This reagent is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. Understanding its properties and the appropriate experimental procedures is paramount for ensuring personnel safety and achieving optimal results in the synthesis of arginine-containing peptides.
Core Safety and Physicochemical Data
This compound is most commonly available as a cyclohexylammonium (CHA) salt to improve its stability and handling characteristics. The following tables summarize the key quantitative data for both the free acid and its CHA salt.
Table 1: Physicochemical Properties of this compound and its Cyclohexylammonium Salt
| Property | This compound | This compound Cyclohexylammonium Salt |
| Synonyms | Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine | Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine cyclohexylammonium salt |
| CAS Number | 136625-03-1[1] | 68262-72-6[2][3][4] |
| Molecular Formula | C₂₀H₃₂N₄O₆S[1] | C₂₀H₃₂N₄O₆S · C₆H₁₃N[2][4] |
| Molecular Weight | 456.6 g/mol [1] | 555.73 g/mol [2][4] |
| Appearance | Solid | Solid[2][4] |
| Melting Point | Not specified | ~130 °C[2][4] |
| Optical Activity | Not specified | [α]20/D +11.5±1°, c = 0.5% in methanol[2][4] |
| Purity (Typical) | ≥99.0% (TLC) | ≥99.0% (TLC)[2][4] |
Table 2: Hazard and Safety Information for this compound Cyclohexylammonium Salt
| Hazard Information | Description |
| GHS Classification | Not a hazardous substance or mixture.[3] |
| Storage Class | 11 - Combustible Solids[2][4] |
| Water Hazard Class (WGK) | WGK 3 (Germany)[2][4] |
| Flash Point | Not applicable[2][4] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) dust mask[2][4] |
| Other Hazards | This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3] |
Experimental Protocols for Use in Solid-Phase Peptide Synthesis
This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following protocols provide a general framework for its incorporation into a growing peptide chain.
General Handling and Storage
To maintain the integrity of this compound, proper handling and storage are crucial. It is recommended to store the reagent in a cool, dry place. For long-term storage, temperatures of -20°C are advisable to maximize shelf life. Before use, the container should be allowed to equilibrate to room temperature to prevent condensation of atmospheric moisture, which could lead to hydrolysis.
Boc-SPPS Workflow for Incorporation of this compound
The following diagram illustrates the general workflow for a single cycle of Boc-SPPS, including the incorporation of a Boc-protected amino acid like this compound.
Caption: General workflow for a single cycle of Boc-SPPS.
Detailed Protocol for a Single Coupling Cycle
This protocol outlines the key steps for the incorporation of this compound into a peptide sequence on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound (or its CHA salt)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM or DMF for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization (Standard Method):
-
Wash the resin with a 5-10% solution of DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.
-
Add the activation mixture to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the Mts group, a longer coupling time or double coupling may be necessary.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.
In Situ Neutralization Coupling Protocol
This method can improve efficiency, especially for difficult sequences.
Caption: Workflow for in situ neutralization coupling in Boc-SPPS.
Procedure for In Situ Neutralization:
-
Follow steps 1 and 2 (Resin Swelling and Nα-Boc Deprotection) from the standard protocol.
-
After the deprotection and initial washes, add the pre-activated this compound solution (prepared as in step 4 of the standard protocol) directly to the peptide-resin TFA salt, along with the required amount of DIEA.
-
Allow the reaction to proceed and monitor as described above.
Final Cleavage and Deprotection of the Mts Group
The Mts (mesitylene-2-sulfonyl) protecting group is removed under strong acidic conditions, typically during the final cleavage of the peptide from the resin.
Cleavage Cocktail:
A common cleavage cocktail for the removal of the Mts group and other side-chain protecting groups, as well as cleavage from the resin, is a mixture containing Trifluoroacetic acid (TFA) and scavengers. The exact composition of the cocktail will depend on the other amino acids present in the peptide sequence. For peptides containing tryptophan or other sensitive residues, scavengers such as triisopropylsilane (TIS) and water are essential to prevent side reactions.
General Cleavage Protocol:
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the cleavage solution.
-
Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Air-dry the crude peptide pellet.
-
-
Purification: The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
This guide provides a foundational understanding of the safe and effective use of this compound in peptide synthesis. Researchers are encouraged to consult specific literature for optimization of protocols based on their unique peptide sequences and synthetic strategies.
References
Navigating the Solubility of Boc-Arg(Mts)-OH: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine [Boc-Arg(Mts)-OH], a critical reagent in peptide synthesis and drug development. This guide provides available solubility data, a detailed protocol for solubility determination, and a logical workflow for solvent selection to aid researchers in optimizing their experimental designs.
Introduction
This compound is a widely utilized protected amino acid in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group on the alpha-amino group and the mesitylene-2-sulfonyl (Mts) protecting group on the guanidino side chain are crucial for preventing undesirable side reactions during peptide elongation. A thorough understanding of the solubility of this reagent in various solvents is paramount for its effective handling, storage, and application in synthetic protocols. This technical guide consolidates the available solubility information for this compound and provides practical methodologies for researchers to determine solubility in their specific solvent systems.
Core Chemical Properties and the Impact on Solubility
The molecular structure of this compound, with its combination of a bulky, hydrophobic Boc group, a large Mts protecting group, and the inherent polarity of the arginine backbone, results in a complex solubility profile. The presence of these protecting groups generally decreases aqueous solubility while increasing its affinity for certain organic solvents.
It is also common to find this compound as a cyclohexylammonium (CHA) salt. This salt form is often utilized to enhance the stability and handling characteristics of the amino acid derivative, and it can also improve its solubility in organic solvents, making it more amenable for use in laboratory settings.[1][2]
Quantitative and Qualitative Solubility Data
Precise, quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively published in peer-reviewed literature. However, information from chemical suppliers and related compounds provides valuable qualitative insights. The available data is summarized below.
| Solvent | Abbreviation | This compound Solubility | This compound·CHA Salt Solubility |
| Water | H₂O | Soluble[3] | Likely sparingly soluble |
| 1% Acetic Acid (aq) | CH₃COOH | Soluble[3] | Data not available |
| Methanol | MeOH | Data not available | Soluble (implied by use as a solvent for optical rotation measurement)[4] |
Note: The term "Soluble" is qualitative and may not represent high solubility. Researchers should verify the solubility for their required concentrations.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, the following experimental protocol, based on the equilibrium solubility method, is recommended.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (or its CHA salt)
-
Solvent of interest (e.g., DMF, DMSO, DCM, NMP, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve to ensure a solid phase remains at equilibrium.
-
Record the exact weight of the added solid.
-
Add a precise volume of the chosen solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the dissolution process is complete.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method like HPLC.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions made.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Logical Workflow for Solvent Selection
For applications such as peptide synthesis, the selection of an appropriate solvent is critical not only for dissolving the protected amino acid but also for ensuring compatibility with the resin, coupling reagents, and reaction conditions. The following diagram illustrates a logical workflow for solvent selection.
Caption: Workflow for this compound solvent selection.
Conclusion
While comprehensive quantitative solubility data for this compound remains limited in publicly accessible sources, a qualitative understanding and a systematic approach to solubility determination can empower researchers to effectively utilize this important reagent. The provided experimental protocol offers a reliable method for generating precise solubility data in any desired solvent system. Furthermore, the logical workflow for solvent selection serves as a practical guide for navigating the challenges associated with the handling of protected amino acids in peptide synthesis and other applications, ensuring both efficiency and success in experimental outcomes.
References
An In-depth Technical Guide to the Spectral Analysis of Boc-Arg(Mts)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for Nα-Boc-Ng-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis. Due to the limited availability of published spectra for the pure compound, this guide presents predicted data based on the known chemical structure and spectral data of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to enable researchers to verify the identity and purity of their samples.
Core Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂N₄O₆S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 136625-03-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts for the protons in this compound. These predictions are based on the analysis of its functional groups and data from structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Boc (t-butyl) | ~1.4 | Singlet | 9 equivalent protons. |
| Arginine β-CH₂ & γ-CH₂ | 1.5 - 1.9 | Multiplet | Overlapping signals from the arginine side chain. |
| Mts methyl (para) | ~2.2 | Singlet | 3 protons. |
| Mts methyl (ortho) | ~2.5 | Singlet | 6 protons. |
| Arginine δ-CH₂ | ~3.1 | Multiplet | Adjacent to the guanidinium group. |
| Arginine α-CH | ~4.2 | Multiplet | Coupled to β-CH₂ and α-NH. |
| Mts aromatic CH | ~6.9 | Singlet | 2 protons on the mesitylene ring. |
| Arginine α-NH | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| Guanidinium NH | Variable | Broad Singlet | Chemical shifts are concentration and solvent dependent. |
| Carboxylic acid OH | >10 | Broad Singlet | May not be observed in all solvents. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized below. These values are estimated based on typical chemical shift ranges for the constituent functional groups.[1][2]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Mts methyl (para) | ~20 | |
| Mts methyl (ortho) | ~22 | |
| Arginine γ-CH₂ | ~25 | |
| Boc (t-butyl) CH₃ | ~28 | |
| Arginine β-CH₂ | ~29 | |
| Arginine δ-CH₂ | ~40 | |
| Arginine α-CH | ~53 | |
| Boc (t-butyl) C | ~80 | Quaternary carbon. |
| Mts aromatic C | 125 - 140 | Multiple signals for the aromatic carbons. |
| Guanidinium C | ~157 | |
| Boc C=O | ~156 | Carbonyl of the Boc protecting group. |
| Carboxylic acid C=O | >170 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 2500-3300 | Broad | |
| N-H (Amide & Guanidinium) | 3200-3400 | Medium, Broad | |
| C-H (Aliphatic & Aromatic) | 2850-3100 | Medium-Strong | |
| C=O (Carboxylic Acid & Boc) | 1690-1760 | Strong | May appear as two distinct or overlapping peaks.[3] |
| C=N (Guanidinium) | 1590-1650 | Medium | |
| N-H Bending | 1500-1560 | Medium | |
| S=O (Sulfonyl) | 1150-1180 & 1330-1370 | Strong | Asymmetric and symmetric stretching. |
| C-O | 1080-1300 | Medium-Strong | [3] |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of this compound, confirming its identity and assessing its purity.
Predicted Mass Spectral Data
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 457.6 | Molecular ion with a proton. |
| [M+Na]⁺ | 479.6 | Sodium adduct. |
| [M-Boc+H]⁺ | 357.6 | Fragment corresponding to the loss of the Boc group. |
Experimental Protocols
The following are detailed protocols for the spectral analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup :
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
-
-
Data Processing :
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired data.
-
Calibrate the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.
-
IR Spectroscopy Protocol
-
Sample Preparation :
-
For a solid sample, grind a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin pellet.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., CH₂Cl₂) and deposit a drop onto a salt plate (e.g., KBr), allowing the solvent to evaporate to leave a thin film.
-
-
Data Acquisition :
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis :
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to the appropriate concentration for the instrument being used.[4]
-
Instrumentation :
-
Utilize an electrospray ionization (ESI) mass spectrometer for analysis.
-
Set the instrument to operate in positive ion mode to detect protonated molecules ([M+H]⁺).
-
-
Data Acquisition :
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.
-
-
Data Analysis :
-
Identify the peak corresponding to the molecular weight of this compound.
-
Analyze any fragmentation patterns to further confirm the structure.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-Arg(Mts)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The strategic use of the Boc protecting group for the α-amino function and the Mts group for the guanidino side chain of arginine is pivotal in preventing unwanted side reactions during peptide elongation.
Introduction
Arginine's highly basic and nucleophilic guanidino side chain necessitates robust protection during peptide synthesis to ensure the desired peptide sequence is formed with high fidelity. The mesitylene-2-sulfonyl (Mts) group serves as an effective protecting group for the guanidino moiety, offering stability during peptide coupling and being removable under specific acidic conditions. The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino group. This guide details a two-step synthesis pathway followed by purification protocols.
Physicochemical Data
A summary of the key physicochemical properties of the final product, often isolated as a cyclohexylammonium (CHA) salt to enhance stability and handling, is presented below.
| Property | Value | Reference(s) |
| Chemical Formula | C20H32N4O6S (free acid) | [1] |
| C20H32N4O6S · C6H13N (CHA salt) | ||
| Molecular Weight | 456.6 g/mol (free acid) | [1] |
| 555.73 g/mol (CHA salt) | ||
| Appearance | Solid | |
| Melting Point | ~130 °C (CHA salt) | [2] |
| Optical Activity ([α]20/D) | +11.5±1° (c = 0.5% in methanol) (CHA salt) | |
| Purity (TLC) | ≥99.0% (CHA salt) |
Synthesis Pathway
The synthesis of this compound is typically achieved in two main steps:
-
Nα-Boc Protection of L-Arginine: The α-amino group of L-arginine is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Nω-Mts Protection of Boc-L-Arginine: The guanidino side chain of the resulting Boc-L-arginine is then protected with mesitylene-2-sulfonyl chloride.
Experimental Protocols
Step 1: Synthesis of Nα-Boc-L-Arginine
This protocol describes the protection of the α-amino group of L-arginine.
Materials:
-
L-Arginine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
Water
-
Triethylamine (TEA) or Sodium Hydroxide (NaOH)
-
Ethyl acetate
-
5% Citric acid solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve L-arginine in a 1:1 (v/v) mixture of dioxane and water.
-
Add a suitable base, such as triethylamine or sodium hydroxide, to adjust the pH to approximately 10-11.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O and byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a cold 5% citric acid solution.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to yield Nα-Boc-L-arginine, which may be a solid or a thick oil.
Step 2: Synthesis of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (this compound)
This protocol details the protection of the guanidino side chain of Nα-Boc-L-arginine.
Materials:
-
Nα-Boc-L-arginine
-
Mesitylene-2-sulfonyl chloride (Mts-Cl)
-
Aqueous sodium hydroxide solution (e.g., 1 M)
-
Dioxane or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
5% Citric acid solution
-
Brine
Procedure:
-
Dissolve Nα-Boc-L-arginine in a mixture of dioxane (or THF) and aqueous sodium hydroxide solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of mesitylene-2-sulfonyl chloride (1.0-1.2 equivalents) in dioxane (or THF) to the reaction mixture while maintaining the pH between 10 and 11 by the dropwise addition of aqueous sodium hydroxide.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours and then at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Mts-Cl.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with a cold 5% citric acid solution. A precipitate may form.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound, which is often an oil or a foam.
Purification
The crude this compound is typically purified by crystallization, often after conversion to its cyclohexylamine (CHA) salt to facilitate the formation of a stable, crystalline solid.
Purification Workflow
Experimental Protocol for Purification as the Cyclohexylamine Salt
Materials:
-
Crude this compound
-
Ethyl acetate or Diethyl ether
-
Cyclohexylamine
-
Hexane
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Slowly add cyclohexylamine (1.0 equivalent) with stirring.
-
The this compound cyclohexylamine salt will typically precipitate from the solution. The precipitation can be further induced by the addition of a less polar solvent like hexane and cooling.
-
Stir the resulting slurry for several hours at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the crystalline solid by filtration.
-
Wash the solid with cold diethyl ether or a mixture of ethyl acetate and hexane.
-
Dry the purified this compound CHA salt under vacuum.
The purity of the final product can be assessed by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring its melting point and optical rotation.
Desalting of this compound CHA
For use in peptide synthesis, the cyclohexylamine salt may need to be converted back to the free acid.
Procedure:
-
Suspend the this compound CHA salt in a mixture of ethyl acetate and water.
-
Acidify the aqueous layer to pH 2-3 with a cold 5% citric acid or 1 M sulfuric acid solution.
-
Separate the organic layer.
-
Extract the aqueous layer with additional portions of ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the free acid, this compound.
Conclusion
The synthesis and purification of this compound are critical processes for obtaining a high-quality building block essential for the successful solid-phase synthesis of arginine-containing peptides. The protocols outlined in this guide provide a robust framework for researchers and professionals in the field of peptide chemistry and drug development. Careful execution of these steps and diligent monitoring of reaction progress are key to achieving high yields and purity.
References
A Comprehensive Technical Guide to the Stability and Storage of Boc-Arg(Mts)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the stability and optimal storage conditions for Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Understanding the physicochemical properties and degradation pathways of this amino acid derivative is paramount for ensuring the integrity of synthetic peptides and the reproducibility of research outcomes.
Physicochemical Properties
This compound is a white to off-white solid. It is commonly available as the free acid or as a cyclohexylammonium (CHA) salt, which is reported to enhance its stability and solubility.[1]
| Property | Value |
| Synonyms | Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, this compound |
| Molecular Formula | C20H32N4O6S |
| Molecular Weight | 456.6 g/mol |
| CAS Number | 136625-03-1 |
| Form | Solid |
| Melting Point | Approximately 130 °C |
Stability Profile and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, moisture, and pH. The primary chemical liabilities are the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group and the potential for side reactions involving the guanidino side chain.
A significant degradation pathway for protected arginine derivatives, particularly during the activation of the carboxylic acid for coupling in peptide synthesis, is the intramolecular cyclization to form a δ-lactam. This side reaction renders the amino acid derivative incapable of participating in the desired coupling reaction, leading to truncated peptide sequences and reduced overall yield. While specific studies on this compound are limited, the propensity for δ-lactam formation is a known concern for other Boc-protected arginine derivatives.[2][3]
The Mts (mesitylene-2-sulfonyl) group protecting the guanidino function is more readily cleaved under acidic conditions than the tosyl (Tos) group, which can be advantageous in the final deprotection step of peptide synthesis.[4] However, this also implies a degree of acid sensitivity that must be managed during synthesis and storage.
Recommended Storage and Handling
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature for short-term. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. | Cold temperatures slow down potential degradation processes. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can contribute to hydrolysis and oxidation. |
| Container | Keep in a tightly sealed container. | Prevents absorption of atmospheric moisture. |
For solutions of this compound, supplier data for the related compound Boc-L-Arg(Mtr)-OH suggests storage at -20°C for up to one year or -80°C for up to two years.[5] It is best practice to use freshly prepared solutions for critical applications.
Handling Procedures
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This crucial step prevents the condensation of atmospheric moisture onto the cold powder, which could lead to hydrolysis of the Boc group.
-
Inert Atmosphere: When weighing and handling the compound, do so in a dry environment, such as a glove box or under a stream of inert gas.
-
Minimize Exposure: Work efficiently to minimize the time the container is open. Reseal the container tightly immediately after use.
-
Avoid Contamination: Use clean, dry spatulas and weighing equipment to prevent cross-contamination.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a stability-indicating high-performance liquid chromatography (HPLC) method is recommended.
HPLC Method for Purity and Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
Forced Degradation Study Protocol
To identify potential degradation products and validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, analyze the samples by the developed HPLC method to observe the formation of degradation peaks and the decrease in the main peak area.
Conclusion
The chemical integrity of this compound is crucial for the successful synthesis of high-purity peptides. By understanding its stability profile, potential degradation pathways, and implementing rigorous storage and handling procedures, researchers can minimize the formation of impurities and ensure the reliability of their synthetic processes. The provided experimental protocols offer a framework for the in-house validation of this compound stability, contributing to robust and reproducible scientific outcomes.
References
An In-depth Technical Guide to the Mechanism of Action of Boc-Arg(Mts)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH), a key building block in solid-phase peptide synthesis (SPPS). We will delve into its mechanism of action, comparative performance, and detailed protocols for its application, offering insights for researchers and professionals in peptide chemistry and drug development.
Introduction: The Role of Arginine Protection in Peptide Synthesis
Arginine, with its strongly basic and nucleophilic guanidinium side chain, is a critical amino acid in many biologically active peptides. However, these same properties pose a significant challenge during chemical peptide synthesis. Unprotected, the guanidinium group can lead to undesirable side reactions, including side-chain acylation and lactam formation, which can truncate the peptide chain and complicate purification.
To circumvent these issues, the guanidinium group is temporarily protected during synthesis. The choice of protecting group is crucial, as it must be stable throughout the iterative steps of peptide elongation and yet be removable under conditions that do not compromise the integrity of the final peptide. In the context of Boc-based solid-phase peptide synthesis (Boc-SPPS), the mesitylene-2-sulfonyl (Mts) group has emerged as a valuable option for arginine side-chain protection.
The Mts Protecting Group: Mechanism of Action
The Mts group is a sulfonyl-based protecting group that effectively masks the nucleophilicity of the arginine side chain. It is attached to one of the terminal nitrogen atoms of the guanidinium group.
Protection Mechanism
The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity and nucleophilicity of the guanidinium moiety. This is achieved by delocalizing the electron density of the nitrogen atoms, thereby preventing them from participating in unwanted side reactions during the coupling steps of peptide synthesis.
Below is a diagram illustrating the protection of the arginine side chain by the Mts group.
Caption: Protection of the arginine guanidinium group with the Mts moiety.
Cleavage Mechanism
The Mts group is designed to be stable to the moderately acidic conditions used for the removal of the Nα-Boc group (typically trifluoroacetic acid, TFA, in dichloromethane, DCM). However, it can be cleaved under strong acidic conditions during the final step of peptide synthesis, which simultaneously cleaves the peptide from the resin support.
The cleavage mechanism proceeds via an acid-catalyzed hydrolysis of the sulfonamide bond. The strong acid protonates the sulfonamide nitrogen, making it a better leaving group. Subsequent nucleophilic attack by a scavenger or water leads to the cleavage of the S-N bond, regenerating the free guanidinium group.
Caption: Simplified workflow for the acid-catalyzed cleavage of the Mts group.
Performance and Comparison with Other Protecting Groups
The choice of arginine protecting group in Boc-SPPS is a trade-off between stability and the harshness of the final cleavage conditions. Besides Mts, other commonly used protecting groups include Tosyl (Tos) and Nitro (NO₂).
| Protecting Group | Nα-Protection | Cleavage Condition | Relative Lability | Potential Side Reactions |
| Mts | Boc | Strong acid (e.g., HF, TFMSA) | Higher than Tos | Alkylation of sensitive residues (e.g., Trp) by cleaved Mts group. |
| Tos | Boc | Strong acid (e.g., HF) | Lower than Mts | Alkylation of sensitive residues (e.g., Trp) by cleaved Tosyl group.[1] |
| NO₂ | Boc | Strong acid (e.g., HF) or reduction (e.g., SnCl₂) | Very Low | Formation of ornithine residues.[1] |
| Pbf | Fmoc | Strong acid (e.g., TFA) | High | Less prone to side reactions compared to Pmc.[2] |
Note: Crude purity and side reactions can vary significantly based on the peptide sequence, length, and synthesis conditions.
While direct quantitative comparisons are sequence-dependent, the Mts group is generally considered more labile than the Tos group, potentially allowing for shorter cleavage times or milder conditions.[3] However, like other sulfonyl-based protecting groups, the cleaved Mts moiety can be a source of side reactions, particularly the alkylation of sensitive amino acid residues such as tryptophan. The use of appropriate scavengers in the cleavage cocktail is therefore crucial.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in manual Boc-SPPS. Optimization may be required based on the specific peptide sequence and the synthesizer used.
General Cycle for Boc-SPPS
This protocol outlines a single cycle of amino acid addition.
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
This compound
-
Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain and add a fresh 50% TFA/DCM solution for 20-30 minutes.[4]
-
Wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin by washing with a 10% solution of DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (incorporating this compound):
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Caption: General workflow for a single cycle of Boc-SPPS.
Final Cleavage and Deprotection of Mts Group
This protocol describes the final step of cleaving the peptide from the resin and removing the Mts side-chain protecting group.
Materials:
-
Peptide-resin
-
Cleavage Cocktail (e.g., Reagent R: TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail immediately before use. A common cocktail for sulfonyl-protected arginine is Reagent R (TFA/thioanisole/EDT/anisole, 90:5:3:2 v/v/v/v).[4]
-
Cleavage Reaction:
-
Suspend the dried peptide-resin in the cleavage cocktail (e.g., 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. Peptides with multiple arginine residues may require longer cleavage times.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and wash it with a small amount of fresh cleavage cocktail.
-
Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Final cleavage, deprotection, and purification workflow.
Applications in the Synthesis of Bioactive Peptides
While specific examples detailing the synthesis of bioactive peptides exclusively using this compound are not extensively documented in readily available literature, Mts-protected arginine has been a tool in the synthesis of various arginine-containing peptides. These peptides often play crucial roles in biological signaling pathways. For instance, arginine-rich peptides are known to be involved in cellular uptake and have applications as delivery vectors.[5]
The synthesis of a hypothetical arginine-containing peptide inhibitor of a protein kinase could be envisioned as follows:
Caption: Experimental workflow for the development of a peptide-based kinase inhibitor.
Conclusion
This compound is a valuable reagent in Boc-based solid-phase peptide synthesis, offering a reliable method for the incorporation of arginine residues. Its mechanism of action relies on the effective masking of the guanidinium side chain by the Mts group, which is subsequently removed under strong acidic conditions. While the potential for side reactions necessitates careful selection of cleavage cocktails and scavengers, the use of this compound, in conjunction with optimized protocols, enables the successful synthesis of complex arginine-containing peptides for research and drug development.
References
Methodological & Application
Application Notes and Protocols for Boc-Arg(Mts)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH) in solid-phase peptide synthesis (SPPS). This document outlines detailed protocols, data comparisons, and potential challenges to assist in the successful synthesis of arginine-containing peptides.
Introduction
The incorporation of arginine into peptide sequences during Boc-based solid-phase peptide synthesis (SPPS) requires robust protection of its highly basic and nucleophilic guanidinium side chain to prevent unwanted side reactions. This compound is a commonly used derivative where the guanidinium group is protected by the mesitylenesulfonyl (Mts) group. The Mts group offers a balance of stability during peptide chain elongation and relative ease of cleavage under strong acidic conditions, making it a viable alternative to other protecting groups such as Tosyl (Tos) and Nitro (NO2).
Comparison of Arginine Protecting Groups in Boc-SPPS
The choice of the arginine side-chain protecting group is critical and can significantly impact coupling efficiency, the propensity for side reactions, and the final peptide purity. The following table summarizes the key characteristics of common arginine protecting groups used in Boc-SPPS.
| Protecting Group | Nα-Protection | Relative Lability | Cleavage Conditions | Typical Crude Purity | Advantages & Disadvantages |
| Mts | Boc | Moderate | Strong Acid (HF, TFMSA, TMSOTf) | Good | Advantages: More acid-labile than Tos, allowing for potentially milder or shorter cleavage times. Disadvantages: Cleaved Mts group can lead to alkylation of sensitive residues (e.g., Trp). Requires strong acid for removal. |
| Tos | Boc | Low | Strong Acid (HF) | Good | Advantages: Robust protection, widely used. Disadvantages: Requires harsh cleavage conditions (HF). Released tosyl group can modify tryptophan residues. |
| NO2 | Boc | Very Low | Strong Acid (HF) or Reduction (e.g., SnCl2) | Variable | Advantages: Very stable, can reduce the risk of δ-lactam formation. Disadvantages: Harsh removal conditions can lead to side reactions, including the formation of ornithine. |
Note: Crude purity is highly dependent on the peptide sequence, length, and specific synthesis conditions.
Experimental Protocols
The following protocols are based on established Boc-SPPS methodologies and are specifically tailored for the use of this compound.
Protocol 1: General Cycle for Boc-SPPS
This protocol outlines a single cycle for the addition of an amino acid during manual Boc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 30-60 minutes in a reaction vessel.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
3. Neutralization:
-
Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
4. Amino Acid Coupling (Incorporating this compound):
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and an activating agent such as HBTU (0.95 equivalents relative to the amino acid) in N,N-dimethylformamide (DMF).
-
Add DIEA (2-3 equivalents) to the amino acid solution to initiate activation.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test (a negative test with yellow beads indicates complete coupling).
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
6. Repeat Cycle:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection of Arg(Mts)
This protocol describes the final step of cleaving the peptide from the resin and removing the Mts side-chain protecting group.
1. Resin Preparation:
-
After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
2. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail suitable for the Mts group and other side-chain protecting groups present in the peptide. A common high-acidity cocktail is:
-
High HF Cleavage: HF:p-cresol (90:10, v/v)
-
TFMSA Cleavage: TFMSA:TFA:m-cresol (1:10:1, v/v/v)
-
TMSOTf Cleavage: TMSOTf:TFA:m-cresol (1:8:1, v/v/v)
-
-
Note: The choice of cleavage cocktail depends on the stability of the peptide and the other protecting groups used. Scavengers like p-cresol or thioanisole are crucial to prevent side reactions, especially if the peptide contains sensitive residues like Trp, Met, or Tyr.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a suitable apparatus (e.g., an all-Teflon HF cleavage apparatus for High HF cleavage).
-
Stir the mixture at 0°C for 1-2 hours.
4. Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet multiple times with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions and Mitigation
When using this compound, be aware of the following potential side reactions:
-
δ-Lactam Formation: Intramolecular cyclization of the activated arginine can lead to chain termination. To minimize this, use efficient coupling reagents and optimized coupling times.
-
Alkylation of Sensitive Residues: The cleaved Mts group can generate reactive species that may modify sensitive amino acid residues such as tryptophan. The inclusion of scavengers like p-cresol or thioanisole in the cleavage cocktail is essential to prevent this.
-
Incomplete Cleavage: The Mts group requires strong acid for complete removal. Ensure sufficient reaction time and appropriate acid strength during the final cleavage step.
Visualizing the Workflow and Chemical Structures
To aid in understanding the experimental process and the chemical nature of this compound, the following diagrams are provided.
Application Notes and Protocols for Boc-Arg(Mts)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective utilization of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH) in Boc-based Solid-Phase Peptide Synthesis (SPPS). This document details recommended protocols, discusses factors influencing coupling efficiency, and offers troubleshooting guidance for the successful incorporation of this arginine derivative into peptide sequences.
Introduction
The incorporation of arginine into synthetic peptides presents a significant challenge in SPPS due to the highly basic and nucleophilic nature of its guanidinium side chain. Effective protection of this functional group is crucial to prevent side reactions and ensure high purity of the final peptide product. The mesitylene-2-sulfonyl (Mts) group is a well-established protecting group for the arginine side chain in Boc-SPPS. It offers a balance of stability during synthesis and relatively milder cleavage conditions compared to some other sulfonyl-based protecting groups.[1] The selection of an appropriate arginine derivative is critical and impacts coupling efficiency, potential for side reactions, and the conditions required for final deprotection.[2]
Chemical Properties of this compound
This compound is a crystalline solid, often supplied as a cyclohexylammonium (CHA) salt to improve its stability and handling properties.[3] Before use in SPPS, the CHA salt must be converted to the free acid.
Structure:
-
Boc group: Protects the α-amino group and is labile to moderate acids like trifluoroacetic acid (TFA).
-
Mts group: Protects the guanidinium side chain and requires strong acidolysis for removal.
-
CHA salt: Enhances stability for storage.
Data Presentation: Comparison of Arginine Protecting Groups in Boc-SPPS
While specific quantitative data for the coupling efficiency of this compound is not extensively documented in comparative studies, the following table summarizes the key characteristics of common arginine protecting groups used in Boc-SPPS to guide selection. The lability to strong acids generally follows the order: Pbf > Mts > Tos > NO₂.[1]
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Mts | Good stability, generally good coupling efficiency. | Requires strong acid for cleavage. | TFMSA, HF |
| Tos | Widely used, high coupling efficiency.[2] | Requires harsh cleavage conditions (HF). Can lead to side reactions with sensitive residues (e.g., Trp).[2] | HF, TMSOTf[4] |
| NO₂ | Stable to a wide range of reagents. | Harshest cleavage conditions. Potential for side reactions leading to ornithine formation. | HF (prolonged) |
| (Boc)₂ | Milder cleavage conditions (TFA-labile).[5] | High propensity for δ-lactam formation, leading to lower coupling efficiency.[2][6][7] | TFA[5] |
Experimental Protocols
Protocol 1: Desalting of this compound·CHA
Objective: To convert the cyclohexylammonium salt of this compound to the free acid for use in SPPS.
Materials:
-
This compound·CHA
-
Ethyl acetate (EtOAc)
-
1 M Potassium bisulfate (KHSO₄) or Citric Acid solution (10%)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the this compound·CHA salt in a suitable volume of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with an equal volume of 1 M KHSO₄ or 10% citric acid solution to remove the cyclohexylamine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or foam.
-
Dry the product under high vacuum.
Protocol 2: Standard Boc-SPPS Cycle for this compound Incorporation
Objective: To outline a single cycle of amino acid addition in manual Boc-SPPS for the incorporation of this compound.
Materials:
-
Peptidyl-resin (with a free N-terminal amine)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
This compound (free acid)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Isopropanol (IPA)
Workflow Diagram:
Caption: General workflow for a single cycle of Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[5]
-
Wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin by washing with a 5-10% solution of DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent (e.g., HBTU/HOBt or DIC/HOBt) in DMF.[5]
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Double coupling may be necessary for difficult sequences.
-
-
Monitoring Coupling Completion:
-
Perform a qualitative Kaiser test. A negative test (yellow beads) indicates complete coupling.[5]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Monitoring Coupling Efficiency
Objective: To qualitatively and quantitatively assess the completeness of the coupling reaction.
Qualitative Method: The Kaiser Test
This test detects the presence of free primary amines on the resin.
Procedure:
-
Take a small sample of resin beads (10-15 beads) and place them in a small test tube.
-
Wash the beads with ethanol.
-
Add 2-3 drops of each of the following reagents:
-
5% ninhydrin in ethanol
-
80% phenol in ethanol
-
Pyridine containing 2% of 0.001 M aqueous KCN
-
-
Heat the test tube at 100°C for 3-5 minutes.
-
Interpretation:
-
Positive (Incomplete Coupling): Blue or purple color on the beads and/or in the solution.
-
Negative (Complete Coupling): Yellow or colorless beads and solution.
-
Quantitative Method: HPLC Analysis of a Cleaved Peptide Sample
Procedure:
-
After the coupling step, take a small, known amount of the peptidyl-resin.
-
Dry the resin sample.
-
Cleave the peptide from the resin using an appropriate cleavage cocktail (see Protocol 4).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC.
-
Interpretation:
-
The coupling efficiency can be determined by comparing the peak area of the desired full-length peptide to the peak areas of any deletion sequences (peptide lacking the coupled arginine).
-
Protocol 4: Final Cleavage and Mts-Group Deprotection
Objective: To cleave the synthesized peptide from the resin and remove the Mts side-chain protecting group.
Workflow Diagram:
Caption: Final cleavage and deprotection workflow.
Materials:
-
Dry peptidyl-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Cold diethyl ether
Procedure:
Caution: TFMSA and TFA are highly corrosive acids. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Place the dry peptidyl-resin in a reaction vessel.
-
Cool the vessel in an ice bath.
-
Prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole/m-cresol. A typical ratio is 10:80:5:5 (v/v).
-
Add the cold cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Stir the mixture at 0-4 °C for 1.5 to 2 hours. The cleavage of Arg(Mts) can be slower than for other protecting groups, and longer reaction times may be necessary for peptides containing multiple Arg(Mts) residues.[3]
-
Filter the resin and wash it with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting
Issue 1: Incomplete Coupling (Positive Kaiser Test)
Logical Relationship Diagram:
Caption: Troubleshooting logic for incomplete coupling.
Possible Causes and Solutions:
-
Steric Hindrance: The bulky Mts group combined with a sterically demanding peptide sequence can hinder the coupling reaction.
-
Solution: Perform a second coupling (double coupling) with a fresh solution of activated this compound.[5] Increase the coupling time to 4 hours or overnight.
-
-
Peptide Aggregation: The growing peptide chains on the resin may aggregate, preventing access to the reactive sites.
-
Solution: Consider using a more powerful coupling reagent such as HATU or HCTU, which are known to be effective for difficult couplings.
-
-
Suboptimal Reagent Activation: The coupling reagent may not be efficiently activating the carboxylic acid of this compound.
-
Solution: Ensure that the coupling reagents are fresh and anhydrous. Use a pre-activation step of 1-2 minutes before adding the activated amino acid to the resin.
-
-
Persistent Incomplete Coupling: If double coupling with a potent activator is still unsuccessful.
-
Solution: Cap the unreacted free amines using acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
-
Issue 2: Incomplete Deprotection of the Mts Group
Possible Causes and Solutions:
-
Insufficient Cleavage Time/Strength: The Mts group is more resistant to acidolysis than some other protecting groups.
-
Solution: Increase the cleavage reaction time to 3-4 hours. For peptides with multiple Arg(Mts) residues, even longer times may be necessary.[3] Ensure the cleavage cocktail is sufficiently strong; increasing the proportion of TFMSA can be effective.
-
-
Ineffective Scavenging: Reactive species generated during cleavage can lead to side reactions.
-
Solution: Ensure an adequate concentration of scavengers like thioanisole and m-cresol in the cleavage cocktail.
-
By following these detailed protocols and considering the troubleshooting advice, researchers can effectively incorporate this compound into their peptide synthesis workflows, leading to the successful production of high-quality arginine-containing peptides.
References
Application Notes: Cleavage of the Mts Protecting Group from Arginine
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group for the highly basic guanidino function of arginine is critical. The mesitylene-2-sulfonyl (Mts) group is a sulfonyl-based protecting group utilized in Fmoc-based chemistry. While effective, its removal requires specific and carefully optimized cleavage conditions to ensure complete deprotection and minimize side reactions. The Mts group is known to be more acid-labile than the tosyl (Tos) group but generally less labile than more modern protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[1][2][3] Its complete removal, especially in peptides containing multiple arginine residues, often necessitates extended reaction times or stronger acidic conditions compared to Pbf or Pmc.[4][5]
Cleavage Mechanism and The Critical Role of Scavengers
The cleavage of the Mts group from arginine is achieved through acidolysis, typically using a high concentration of trifluoroacetic acid (TFA). The strong acid protonates the sulfonyl group, facilitating its departure from the guanidinium side chain.
This process, however, generates highly reactive electrophilic intermediates, primarily the mesitylenesulfonyl cation, as well as other cations from the cleavage of other side-chain protecting groups (e.g., t-butyl cations from Boc, tBu groups).[4][6] If left unquenched, these cations can irreversibly modify nucleophilic amino acid residues within the peptide sequence.
Common Side Reactions:
-
Sulfonation of Tryptophan: The mesitylenesulfonyl cation can attack the indole ring of tryptophan. Using a Boc protecting group on the tryptophan side chain, Fmoc-Trp(Boc)-OH, is highly recommended to prevent this.[4]
-
Alkylation of Nucleophilic Residues: Cations can alkylate residues such as Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys).[7]
-
O-sulfonation: In the absence of effective scavengers, O-sulfonation of Serine (Ser) and Threonine (Thr) residues has been observed.[8]
Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, preventing peptide modification.[7][9] The choice of scavenger is critical for a successful cleavage.
Data Summary: Cleavage Cocktails and Conditions
The selection of the cleavage cocktail and reaction time is dependent on the peptide sequence, particularly the number of Arg(Mts) residues and the presence of other sensitive amino acids.
| Protecting Group | Cleavage Cocktail Composition (v/v or w/w) | Recommended Use & Conditions | Key Considerations & References |
| Arg(Mts) | TFA / Thioanisole / Phenol (e.g., 90:5:5) | Standard cleavage for Mts. Phenol protects Tyr/Trp. | Requires extended time (e.g., 7.5 hours or more), monitor by HPLC.[10][11] |
| Arg(Mts/Mtr) | Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides with sensitive residues. | Highly effective but contains malodorous and toxic reagents (EDT, Thioanisole).[4] |
| Arg(Mts/Mtr) | TFA / TIS / H₂O (95:2.5:2.5) | General-purpose, non-odorous cocktail. | Less effective for Mts/Mtr; may require significantly extended cleavage times (up to 24 hours).[2][4] |
| Arg(Mts/Mtr) | TMSBr Cocktail: TMSBr / EDT / m-cresol / Thioanisole in TFA | Rapid & Strong Cleavage. For peptides where Mts is difficult to remove. | Highly effective, deprotection in ~15 minutes. Reagents are corrosive and moisture-sensitive. Prepare at 0°C.[4] |
| General | Heated Cleavage (38°C) with standard cocktails | To accelerate deprotection and reduce total cleavage time. | Time reduced to ~30-45 minutes. May increase risk of side reactions if not optimized.[9] |
Experimental Protocols
Safety Precaution: All procedures must be performed in a well-ventilated fume hood. Trifluoroacetic acid (TFA) and trimethylsilyl bromide (TMSBr) are highly corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard TFA/Thioanisole Cleavage
This protocol is suitable for many peptides containing Arg(Mts), but reaction time may need optimization.
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel (e.g., a syringe with a frit).
-
Wash the resin with dichloromethane (DCM) (3 x 2 mL) to ensure it is dry and properly swelled.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: TFA/Thioanisole/1,2-Ethanedithiol (EDT) (95:2.5:2.5, v/v) . For 100 mg of resin, prepare approximately 2 mL of cocktail.
-
Add the cleavage cocktail to the resin, ensuring all beads are submerged.
-
Stopper the vessel and allow the mixture to react at room temperature with occasional agitation.
-
Reaction Time: 2 to 8 hours. The optimal time should be determined by performing a small-scale test cleavage and analyzing the product by HPLC/MS.[4][11]
-
-
Peptide Isolation:
-
Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether.
-
Wash the peptide pellet twice with cold ether, repeating the centrifugation and decanting steps.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: Rapid TMSBr-Mediated Cleavage
This protocol is recommended for peptides with multiple Arg(Mts) residues or when standard TFA cleavage is incomplete.[4]
-
Resin Preparation:
-
Follow Step 1 as described in Protocol 1.
-
-
Cleavage Reaction:
-
In a glass vial, prepare the cleavage solution at 0°C (ice bath) by combining:
-
TFA (7.5 mL)
-
Thioanisole (1.17 mL)
-
EDT (0.50 mL)
-
m-cresol (0.1 mL)
-
-
Slowly add trimethylsilyl bromide (TMSBr) (1.32 mL) to the cooled solution.
-
Add this complete cocktail to the peptide-resin (200 mg) and allow the mixture to stand for 15-30 minutes at 0°C under a blanket of nitrogen.[4]
-
-
Peptide Isolation:
-
Follow the filtration, precipitation, and washing steps as described in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kohan.com.tw [kohan.com.tw]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols: Mitigating Side Reactions of Boc-Arg(Mts)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of Nα-Boc-L-arginine protected on the side chain with a mesitylenesulfonyl (Mts) group, Boc-Arg(Mts)-OH, is a common strategy in solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry. The Mts group provides robust protection of the highly nucleophilic guanidinium side chain of arginine during peptide elongation. However, during the final cleavage and deprotection step, typically with strong acids like trifluoroacetic acid (TFA), the Mts group can be cleaved in a manner that generates reactive intermediates, leading to undesirable side reactions. This document provides a detailed overview of these side reactions, quantitative data for comparison, and optimized protocols to minimize by-product formation, ensuring the synthesis of high-purity peptides.
The primary side reaction of concern is the acid-catalyzed transfer of the mesitylenesulfonyl group from the arginine side chain to the electron-rich indole ring of tryptophan residues within the peptide sequence. This results in the formation of a sulfonated tryptophan adduct, a significant impurity that can be difficult to separate from the desired product. Other potential side reactions include the oxidation of sensitive residues like methionine.
Key Side Reactions and Mitigation Strategies
Sulfonylation of Tryptophan
During TFA-mediated cleavage, the Mts group is removed, potentially forming a reactive mesitylenesulfonyl cation or a related electrophilic species. This electrophile can then attack the indole ring of tryptophan, leading to sulfonylation.
Mitigation Strategies:
-
Indole Protection: The most effective method to prevent this side reaction is the use of tryptophan with its indole nitrogen protected, for instance, with a formyl (For) group (Boc-Trp(For)-OH).[1]
-
Scavenger Cocktails: The addition of appropriate scavengers to the cleavage cocktail is crucial to trap the reactive sulfonyl species. Thioanisole is a key scavenger for this purpose.[1]
Oxidation of Methionine
The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during acidic cleavage.
Mitigation Strategies:
-
Reducing Agents: The inclusion of reducing agents or their precursors in the cleavage cocktail, such as dimethyl sulfide (DMS) or dithiothreitol (DTT), can effectively suppress methionine oxidation.
Quantitative Data on Arginine Protecting Group Side Reactions
While specific quantitative data for the sulfonylation of tryptophan by the Mts group is not extensively documented, comparative studies of other sulfonyl protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) highlight the impact of the protecting group on peptide purity. The data suggests that more labile protecting groups that require shorter cleavage times, like Pbf, tend to result in higher purity of the desired peptide.[1][2]
| Arginine Protecting Group | Cleavage Condition | Yield of Desired Peptide | Reference |
| Arg(Pbf) | 3-hour TFA cleavage | 69% | [1][2] |
| Arg(Pmc) | 3-hour TFA cleavage | 46% | [1][2] |
| Arg(Tos) | Harsh acidolysis (e.g., HF) | Variable, risk of Trp modification | [2] |
| Arg(NO2) | Reduction or HF | Variable, risk of ornithine formation | [2] |
Note: This table provides a comparative overview of different arginine protecting groups. The yield and purity are highly dependent on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Optimized TFA Cleavage of Peptides Containing Arg(Mts) and Trp
This protocol is designed to minimize the sulfonylation of tryptophan during the final cleavage of peptides containing both this compound and tryptophan residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Anisole
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
Cleavage Cocktail (Reagent R): [3]
-
TFA: 90% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 3% (v/v)
-
Anisole: 2% (v/v)
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Swelling: Wash the resin with DCM (3 x 1 mL) to swell it and then remove the DCM.
-
Cleavage:
-
Prepare the cleavage cocktail (Reagent R) fresh. For 100 mg of resin, use 1-2 mL of the cocktail.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and length.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a cold centrifuge tube containing a 10-fold volume of cold diethyl ether.
-
A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
-
Washing and Drying:
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Protocol 2: General Purpose Cleavage for Peptides with Multiple Sensitive Residues (Reagent K)
For peptides containing Arg(Mts) along with other sensitive residues such as Cysteine and Methionine, a more comprehensive scavenger cocktail is recommended.[4]
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Phenol
-
Deionized water
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
Cleavage Cocktail (Reagent K): [4]
-
TFA: 82.5% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Thioanisole: 5% (v/v)
-
1,2-Ethanedithiol (EDT): 2.5% (v/v)
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel.
-
Cleavage:
-
Prepare Reagent K fresh. Use 10-40 mL per gram of peptide-resin.
-
Add the cocktail to the resin and stir at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginine residues may require longer cleavage times.[4]
-
-
Work-up:
-
Filter the resin and wash with fresh TFA.
-
Combine the filtrates and concentrate under reduced pressure to a syrup.
-
Dissolve the syrup in a minimal volume of TFA.
-
Precipitate the peptide by adding the solution to cold methyl t-butyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Visualizations
Caption: Sulfonylation of Tryptophan by Mts group during TFA cleavage.
Caption: Workflow for TFA cleavage and peptide isolation.
Conclusion
The successful synthesis of arginine-containing peptides using this compound hinges on the effective management of side reactions during the final cleavage step. The primary challenge, sulfonylation of tryptophan, can be largely overcome by either protecting the tryptophan indole side chain or by employing a carefully formulated scavenger cocktail, such as Reagent R, which incorporates thioanisole. For peptides with multiple sensitive residues, a broader-spectrum cocktail like Reagent K is advisable. By following the detailed protocols and understanding the chemical principles outlined in these notes, researchers can significantly improve the purity and yield of their target peptides.
References
Synthesis of Arginine-Rich Peptides using Boc Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine-rich peptides (ARPs), including cell-penetrating peptides (CPPs) like the HIV-1 Tat basic domain, are of significant interest in biomedical research and drug development. Their positively charged guanidinium side chains facilitate translocation across cellular membranes, making them excellent vectors for the intracellular delivery of therapeutic cargo such as drugs, nucleic acids, and proteins. The chemical synthesis of these peptides, however, presents unique challenges due to the high basicity and nucleophilicity of the arginine guanidinium group.
This document provides a comprehensive guide to the synthesis of arginine-rich peptides using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). Boc chemistry, a classical and robust method, offers reliable synthesis of complex peptides. This guide outlines detailed protocols, data on protecting groups, and applications of synthetically accessible ARPs.
Applications of Arginine-Rich Peptides
The primary application of synthetic ARPs lies in their ability to act as cell-penetrating peptides.[1][2] The guanidinium headgroup of arginine is a key structural feature for this activity.[3] ARPs can be conjugated to a variety of cargo molecules, enabling their delivery into cells for therapeutic or research purposes.[4]
Key Applications Include:
-
Drug Delivery: ARPs can be attached to small molecule drugs, enhancing their cellular uptake and therapeutic efficacy.
-
Gene Delivery: They are used to deliver nucleic acids like siRNA and plasmid DNA for gene therapy and research.
-
Protein Transduction: ARPs can carry proteins and peptides into cells, enabling the study of intracellular processes and the development of protein-based therapeutics.
-
Bioimaging: Conjugation of ARPs to imaging agents allows for the tracking of molecules within living cells.
The cellular uptake of arginine-rich peptides is often initiated by an interaction with negatively charged heparan sulfate proteoglycans on the cell surface, which can trigger endocytosis.[5][6] One of the key receptors involved in this process is syndecan-4, which facilitates clathrin-mediated endocytosis.[5][7]
Cellular uptake pathway of arginine-rich peptides.
Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS
The choice of the protecting group for the arginine side chain is critical for the success of the synthesis. In Boc chemistry, the most common protecting groups for arginine are Tosyl (Tos) and Nitro (NO2).[1] The selection impacts coupling efficiency and the conditions required for final cleavage.
| Protecting Group | Structure | Cleavage Condition | Advantages | Disadvantages |
| Tosyl (Tos) | p-Toluenesulfonyl | Strong acid (e.g., HF) | Robust and widely used. | Requires hazardous HF for cleavage. Can lead to side reactions with tryptophan if not properly scavenged.[1] |
| Nitro (NO2) | Nitro | Strong acid (e.g., HF) or reduction | Stable to many reagents. | Can undergo side reactions during cleavage, leading to ornithine formation.[1] |
| (Boc)2 | di-tert-Butoxycarbonyl | TFA | Milder cleavage conditions compared to Tos and NO2.[8] | Prone to δ-lactam formation, which can terminate the peptide chain.[9] |
Note: Data compiled from multiple sources for qualitative comparison.[1][8][9]
Experimental Protocols
The following section provides a detailed protocol for the manual solid-phase synthesis of an arginine-rich peptide using Boc chemistry. The HIV-1 Tat (49-57) peptide (Sequence: RKKRRQRRR) is used as a representative example.
Workflow for Boc-SPPS of arginine-rich peptides.
Materials
-
Resin: Merrifield resin or MBHA resin (for peptide amides).
-
Amino Acids: Boc-protected amino acids (e.g., Boc-Arg(Tos)-OH, Boc-Lys(2-Cl-Z)-OH, Boc-Gln-OH).
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Reagents for Deprotection: Trifluoroacetic acid (TFA).
-
Reagents for Neutralization: N,N-Diisopropylethylamine (DIEA).
-
Coupling Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt).
-
Cleavage Reagents: Anhydrous Hydrogen Fluoride (HF), Anisole (scavenger).
-
Precipitation: Cold diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and columns.
Protocol for a Single Coupling Cycle
This protocol describes the steps for adding one amino acid to the growing peptide chain.
-
Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents relative to resin loading) and HBTU/HOBt (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. For arginine residues, a longer coupling time or a double coupling may be necessary due to steric hindrance.[8]
-
-
Monitoring Coupling Completion:
-
Take a small sample of the resin beads and perform a Kaiser test. A yellow color indicates complete coupling, while a blue/purple color indicates incomplete coupling, requiring a recoupling step.
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat steps 2-6 for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions.
-
Final Boc Deprotection: After the final amino acid has been coupled, perform the Boc deprotection step (Step 2) one last time.
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add a scavenger such as anisole (10% v/v) to protect acid-sensitive residues.
-
Cool the vessel to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. Peptides with multiple Arg(Tos) residues may require longer cleavage times.[7]
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.
-
Centrifuge the ether washes to pellet the crude peptide.
-
Wash the peptide pellet several times with cold ether and dry under vacuum.
-
Purification and Analysis
-
Purification: Purify the crude peptide by RP-HPLC.[10][11] A gradient of acetonitrile in water with 0.1% TFA is commonly used.
-
Analysis: Analyze the purified peptide fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity. The HIV-1 Tat (49-57) peptide has been synthesized with a reported purity of 97.2%.[12]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Coupling Efficiency | Steric hindrance of the arginine protecting group. Aggregation of the growing peptide chain. | Use a more potent coupling reagent (e.g., HATU). Perform a double coupling. Use a lower-loading resin. |
| Peptide Deletion | Incomplete deprotection or coupling. | Ensure sufficient deprotection and coupling times. Monitor each step with the Kaiser test. |
| Side Reactions during Cleavage | Alkylation of sensitive residues (e.g., Trp) by cleaved protecting groups. | Use appropriate scavengers in the cleavage cocktail (e.g., thioanisole for Trp protection).[1] |
| Low Peptide Yield | Incomplete cleavage from the resin. Loss of peptide during washes. | Increase cleavage time, especially for multiple Arg(Tos) residues. Ensure proper handling during precipitation and washing steps. |
Conclusion
The synthesis of arginine-rich peptides using Boc chemistry is a well-established and effective method. Careful selection of protecting groups, optimization of coupling and cleavage conditions, and appropriate use of scavengers are crucial for obtaining high-purity peptides in good yield. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize these valuable biomolecules for a wide range of applications.
References
- 1. peptide.com [peptide.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. digital.csic.es [digital.csic.es]
- 7. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis [mdpi.com]
- 10. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Deprotection of Boc-Arg(Mts)-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction
In Boc-based solid-phase peptide synthesis (SPPS), effective protection of amino acid side chains is critical for achieving high-purity target peptides. Arginine, with its highly basic and nucleophilic guanidinium group, presents a significant challenge. Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, or Boc-Arg(Mts)-OH, is an amino acid derivative designed for this purpose. The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the side-chain guanidinium function is protected by the mesitylene-2-sulfonyl (Mts) group.[1][2][3] The Mts group was developed as a more acid-labile alternative to the commonly used tosyl (Tos) group, facilitating its removal under strong acid conditions.[4][5]
The final stage of peptide synthesis involves the global deprotection of all side-chain protecting groups and cleavage of the peptide from the solid support. This step is typically accomplished in a single treatment with a strong acid "cocktail." The choice of deprotection reagent is critical and depends on the stability of the protecting groups and the overall peptide sequence. This document outlines the primary methods for the deprotection of the Mts group from arginine residues, focusing on reagents and protocols compatible with the Boc-SPPS strategy.
Deprotection Strategies for the Mts Group
The removal of the Mts group, along with other acid-labile side-chain protecting groups and the peptide-resin linkage, is achieved using strong, non-oxidizing acids.[6] The process generates reactive cationic species (e.g., t-butyl, benzyl cations) that can cause unwanted side reactions with nucleophilic residues like Tryptophan, Methionine, and Tyrosine. Therefore, a "scavenger" cocktail is always included in the cleavage mixture to trap these reactive intermediates. The most common and effective strategies are detailed below.
2.1 Anhydrous Hydrogen Fluoride (HF) Anhydrous HF is the most versatile and historically significant reagent for final cleavage in Boc-SPPS.[6] Its strong protonating ability allows for the efficient removal of most protecting groups, including the Mts group, typically within 1-2 hours at 0 °C.[6] However, HF is extremely toxic and corrosive, necessitating the use of specialized, HF-resistant apparatus.[6] A "low-high" HF procedure can be employed to minimize side reactions, where a milder SN2 deprotection mechanism is initially favored before proceeding to the standard SN1 cleavage.
2.2 Trimethylsilyl trifluoromethanesulfonate (TMSOTf) TMSOTf has emerged as a popular and less hazardous alternative to HF. It is used in conjunction with a strong acid like Trifluoroacetic Acid (TFA) and scavengers such as m-cresol. This method is effective for cleaving peptides from the resin and removing most protecting groups used in Boc synthesis, including Arg(Mts). TMSOTf-mediated cleavage is reported to yield less hygroscopic peptide products and fewer side reactions compared to other strong acid methods like TFMSA.
2.3 Trifluoromethanesulfonic Acid (TFMSA) Also known as triflic acid, TFMSA is another strong acid alternative to HF. It is less volatile than HF but still highly corrosive. When used in a 1:1 mixture with TFA and in the presence of scavengers, it can effectively cleave the Mts group.[4]
The general workflow for peptide deprotection and cleavage is a multi-step process beginning with the fully protected peptide anchored to the resin and concluding with a purified, active peptide.
Caption: General workflow for final deprotection and purification.
The core chemical transformation involves the acid-catalyzed removal of both the Boc and Mts protecting groups from the arginine residue.
Caption: The chemical transformation during global deprotection.
Comparison of Deprotection Methods
While quantitative yields are highly sequence-dependent, a qualitative comparison of the primary deprotection methods can guide reagent selection.
| Feature | Method A: Anhydrous HF | Method B: TMSOTf | Method C: TFMSA |
| Primary Reagents | Liquid Anhydrous HF, Anisole | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), TFA | Trifluoromethanesulfonic acid (TFMSA), TFA |
| Typical Conditions | 0 °C, 1-2 hours | 0 °C, 1.5-2 hours | 0-25 °C, 1-2 hours |
| Key Scavengers | Anisole, p-cresol, dimethyl sulfide (DMS)[7] | m-cresol, thioanisole, ethanedithiol (EDT) | Thioanisole, EDT |
| Advantages | Highly effective and reliable for most protecting groups; well-established.[6] | Less hazardous than HF; produces fewer side reactions and less hygroscopic products. | Stronger than TFA alone; less volatile than HF. |
| Limitations | Extremely toxic and corrosive; requires specialized Teflon/Kel-F apparatus.[6] | Highly corrosive; moisture sensitive. | Highly corrosive; can promote side reactions if not carefully controlled. |
Experimental Protocols
Safety Precaution: All protocols involving strong acids (HF, TMSOTf, TFMSA, TFA) must be performed in a certified and efficient fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield, is mandatory. Anhydrous HF requires specialized training and equipment and should never be handled without prior experience and institutional approval.
4.1 Protocol 1: Standard HF Cleavage
This protocol describes the global deprotection of a peptide containing Arg(Mts) and cleavage from a standard Boc-compatible resin (e.g., MBHA).[6]
Materials:
-
Peptide-resin (dried under vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger: p-cresol
-
Stirring bar
-
HF cleavage apparatus (Teflon/Kel-F)
-
Cold diethyl ether
-
Glacial acetic acid
-
Nitrogen or argon gas source
Procedure:
-
Place the dried peptide-resin (e.g., 0.2 mmol scale) into the HF apparatus reaction vessel containing a Teflon-coated stir bar.
-
Add p-cresol (typically 1.0 mL per gram of resin) as a scavenger.
-
Seal the apparatus and cool the reaction vessel to -5 °C to 0 °C using a dry ice/methanol bath.
-
Carefully distill anhydrous HF (approx. 10 mL) into the reaction vessel, following the manufacturer's instructions for the apparatus.
-
Stir the mixture at 0 °C for 1.5 to 2 hours.
-
After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen gas. This process can take over an hour.
-
Once all HF is removed, carefully unseal the apparatus in the fume hood.
-
Wash the resin and crude peptide residue with cold diethyl ether to remove the scavenger and organic byproducts.
-
Extract the peptide from the resin using glacial acetic acid.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide from the filtrate by adding it dropwise to a large volume of cold, stirred diethyl ether.
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide product under vacuum.
4.2 Protocol 2: TMSOTf Cleavage
This protocol provides an alternative to HF using TMSOTf for the final cleavage and deprotection step.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Trifluoroacetic acid (TFA)
-
Scavenger: m-cresol
-
Round bottom flask with stir bar
-
Ice bath
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 1.0 g) in a round bottom flask containing a stir bar.
-
Prepare the cleavage cocktail in a separate flask, cooled to 0 °C: 6.90 mL of TFA, 1.2 mL of m-cresol.
-
Slowly add 1.95 mL of TMSOTf to the cooled TFA/scavenger mixture.
-
Cool the flask containing the resin to 0 °C in an ice bath.
-
Add the cooled cleavage cocktail to the resin.
-
Stir the suspension at 0 °C for 2 hours to ensure complete deprotection.
-
Filter the resin under reduced pressure and wash it twice with fresh TFA.
-
Combine the filtrates and add this solution dropwise to a stirred, 8-10 fold volume of cold diethyl ether.
-
A precipitate (the crude peptide) will form. Allow it to stand at -20 °C for 30 minutes to maximize precipitation.
-
Isolate the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Conclusion
The deprotection of this compound is a critical final step in Boc-SPPS. The Mts group offers greater acid lability compared to older sulfonyl-based protecting groups like Tos. While anhydrous HF remains a highly effective method, the development of TMSOTf-based protocols provides a viable and less hazardous alternative for researchers.[5] The success of any deprotection strategy relies heavily on the careful selection of reagents, the use of appropriate scavengers to prevent side reactions, and strict adherence to safety protocols, especially when handling highly corrosive acids. The choice between these methods will ultimately depend on the specific peptide sequence, available laboratory equipment, and institutional safety guidelines.
References
- 1. This compound = 99.0 TLC 68262-72-6 [sigmaaldrich.com]
- 2. This compound 环己铵盐 ≥99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound cyclohexylammonium salt [myskinrecipes.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Boc-Arg(Mts)-OH in Manual Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of Nα-Boc-L-arginine(Mts)-OH (Boc-Arg(Mts)-OH) in manual solid-phase peptide synthesis (SPPS). This document outlines the properties of the mesitylene-2-sulfonyl (Mts) protecting group for the arginine side chain, detailed experimental protocols, and data for synthesis parameters.
The incorporation of arginine into synthetic peptides is crucial for the biological activity of many therapeutic and research peptides, including cell-penetrating peptides and enzyme substrates. The highly basic guanidino group of arginine necessitates robust side-chain protection during synthesis to prevent unwanted side reactions. The Mts group is a well-established protecting group in Boc-chemistry SPPS, offering a balance of stability during synthesis and relative ease of cleavage compared to other sulfonyl-based protecting groups like tosyl (Tos).
Data Presentation
Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Relative Lability | Common Cleavage Conditions | Key Considerations |
| Mts | More labile than Tos | TFMSA/TFA, HF | Good balance of stability and cleavability. |
| Tos | Less labile than Mts | HF | Requires strong acid for cleavage; longer cleavage times may be needed.[1][2][3] |
| NO2 | Stable to TFMSA | HF, Catalytic Hydrogenation | Strong electron-withdrawing nature reduces guanidino group basicity.[4] |
| Pbf | More labile than Mts | TFA | Primarily used in Fmoc-SPPS but demonstrates higher lability. |
Representative Parameters for Manual Boc-SPPS Cycles
| Step | Reagent/Solvent | Typical Duration | Monitoring |
| Swell Resin | Dichloromethane (DCM) | 30-60 min | Visual inspection |
| Boc Deprotection | 50% TFA in DCM | 20-30 min | Not applicable |
| Neutralization | 5-10% DIEA in DCM | 2 x 2 min | Not applicable |
| Coupling | Boc-amino acid, DIC/HOBt in DMF/DCM | 1-2 hours | Kaiser Test |
| Washing | DMF, DCM, Isopropanol | 5-10 min per solvent | Not applicable |
Experimental Protocols
Protocol 1: Manual Boc-SPPS Single Cycle for Incorporation of this compound
This protocol outlines a single cycle for the addition of an amino acid to the growing peptide chain on a solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
- Add sufficient Dichloromethane (DCM) to swell the resin (approx. 10-15 mL per gram of resin).
- Agitate gently for 30-60 minutes.
- Drain the solvent.
2. Nα-Boc Deprotection:
- Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.
- Agitate for 2 minutes, then drain.
- Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5][6]
- Drain the solution and wash the resin sequentially with DCM (3x), Isopropanol (1x), and DCM (3x).
3. Neutralization:
- Add a solution of 5-10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
- Agitate for 2 minutes and drain. Repeat this step once.
- Wash the resin with DCM (3x).
4. Amino Acid Coupling (this compound):
- In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (2-4 equivalents) in N,N-Dimethylformamide (DMF).
- Add N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.
- Add the activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
5. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the peptide from the resin and the removal of the Mts and other side-chain protecting groups.
1. Resin Preparation:
- After the final coupling and Nα-Boc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for several hours.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail. A common cocktail for sulfonyl-protected arginine is Reagent R: TFA/thioanisole/1,2-ethanedithiol (EDT)/anisole (90:5:3:2 v/v).[7] Thioanisole is particularly effective in scavenging sulfonyl species.
- Alternatively, Trifluoromethanesulfonic acid (TFMSA) in TFA with scavengers can be used. A typical mixture is TFMSA/TFA/m-cresol (1:10:1 v/v).[1]
3. Cleavage Reaction:
- Cool the dried peptide-resin in an ice bath.
- Add the pre-cooled cleavage cocktail to the resin (approx. 10 mL per gram of resin).
- Stir the mixture at 0°C for 30 minutes and then at room temperature for 1.5-2 hours. Peptides containing multiple arginine residues may require longer cleavage times.[1]
- Note: The Mts group is more readily cleaved than the Tos group, so cleavage times may be shorter than those required for Arg(Tos)-containing peptides.[8]
4. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate.
- Wash the resin with a small amount of fresh TFA.
- Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (at least 10-fold excess).
- Centrifuge the mixture to pellet the peptide.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: Workflow for a single cycle of manual Boc-SPPS.
Caption: Cellular uptake mechanism of arginine-rich CPPs.
References
- 1. peptide.com [peptide.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for Automated Solid Phase Peptide Synthesis with Boc-Arg(Mts)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Automated solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development, enabling the efficient and reproducible synthesis of complex peptide sequences. The Boc (tert-butyloxycarbonyl) strategy is a well-established and robust method for SPPS. A critical step in the synthesis of many biologically active peptides is the incorporation of arginine, a highly basic and nucleophilic amino acid. Effective protection of the guanidinium side chain of arginine is crucial to prevent unwanted side reactions and ensure the synthesis of a high-purity final product.
This document provides detailed application notes and protocols for the use of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH) in automated Boc-SPPS. The Mts (mesitylene-2-sulfonyl) group is a sulfonyl-based protecting group that offers advantages in terms of lability compared to the traditional tosyl (Tos) group, particularly in the synthesis of peptides containing multiple arginine residues. These notes are intended to guide researchers in optimizing their automated synthesis protocols to achieve high yields and purity.
Core Principles and Advantages of this compound
The selection of a side-chain protecting group for arginine is a critical decision that influences coupling efficiency, potential side reactions, and the conditions required for final cleavage. The Mts group, being more labile than the Tos group, can be cleaved under slightly milder strong acid conditions or with shorter reaction times, which can be advantageous for sensitive peptide sequences.
Key Advantages of this compound:
-
Enhanced Lability: The Mts group is more susceptible to acid-catalyzed cleavage than the Tos group, potentially reducing the harshness of the final deprotection step.
-
Suitability for Multi-Arg Sequences: The improved cleavage characteristics make it a good choice for the synthesis of peptides containing multiple arginine residues, where complete deprotection can be challenging.
-
Compatibility with Boc-SPPS: It is fully compatible with the standard reagents and conditions used in automated Boc solid-phase peptide synthesis.
Experimental Protocols
The following protocols are designed for use with automated peptide synthesizers and are based on established Boc-SPPS methodologies, adapted for the specific properties of this compound.
Protocol 1: Automated Boc-SPPS Cycle for a Single Amino Acid Coupling
This protocol outlines a typical cycle for the addition of a single amino acid, including the incorporation of this compound, on an automated peptide synthesizer.
1. Resin Preparation:
-
Resin Type: Merrifield or PAM resin for peptide acids; MBHA or BHA resin for peptide amides.
-
Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes in the reaction vessel of the automated synthesizer.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM.
-
Pre-wash: 1 x 2 minutes.
-
Deprotection: 1 x 20-30 minutes.
-
Washes:
-
DCM (3x)
-
Isopropanol (IPA) (1x)
-
DCM (3x)
-
3. Neutralization:
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM.
-
Neutralization: 2 x 2 minutes.
-
Washes: DCM (3x).
4. Amino Acid Coupling (Incorporating this compound):
-
Reagent Preparation (in separate vials, delivered by the synthesizer):
-
Amino Acid Solution: this compound (2-4 equivalents relative to resin loading) in N,N-Dimethylformamide (DMF).
-
Activation Reagent: A solution of an activating agent such as HBTU/HOBt or DIC/HOBt in DMF.
-
-
Activation and Coupling:
-
The synthesizer will deliver the amino acid and activation reagent solution to the reaction vessel containing the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Due to the steric bulk of the Mts group, a longer coupling time or a double coupling may be necessary for optimal results.
-
-
Monitoring (if available on the synthesizer): Monitor coupling completion using a method like the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, a second coupling cycle should be performed.
5. Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
6. Repeat Cycle:
-
The synthesizer will repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection of Peptides Containing Arg(Mts)
The Mts group, like other sulfonyl-based protecting groups, requires strong acid for cleavage. Trifluoromethanesulfonic acid (TFMSA) is a common alternative to the highly toxic hydrogen fluoride (HF).
Materials:
-
Peptide-resin (fully synthesized and dried)
-
Cleavage Cocktail: "Reagent R" is recommended for sulfonyl-protected arginine residues.
-
Reagent R Composition: TFA (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (EDT) (3% v/v), and anisole (2% v/v).[1] Prepare fresh before use.
-
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel
-
Centrifuge tubes
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage:
-
Suspend the dried peptide-resin in Reagent R (approximately 10 mL per gram of resin) in a suitable reaction vessel.
-
Allow the mixture to stand at room temperature for 2-4 hours with occasional agitation. Peptides with multiple Arg(Mts) residues may require longer cleavage times.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate should form.
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Comparative Performance
The choice of arginine protecting group can significantly impact the outcome of a peptide synthesis. The following tables provide a qualitative and quantitative comparison of this compound with other commonly used Boc-protected arginine derivatives.
Table 1: Qualitative Comparison of Arginine Protecting Groups in Boc-SPPS
| Parameter | This compound | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH | Boc-Arg(Boc)2-OH |
| Side-Chain Protection | Mesitylene-2-sulfonyl (Mts) | Tosyl (Tos) | Nitro (NO2) | Di-tert-butyloxycarbonyl |
| Primary Side Reaction | Potential for modification of sensitive residues (e.g., Trp) by cleaved Mts group. | Modification of sensitive residues by cleaved Tos group. | Potential for ornithine formation during cleavage. | High propensity for δ-lactam formation during coupling.[2] |
| Deprotection Conditions | Strong acid (e.g., HF, TFMSA) | Harsh strong acid (e.g., HF) | Harsh strong acid (e.g., HF) or reduction. | Mild acidolysis (e.g., TFA). |
| Key Advantages | More labile than Tos, good for multi-Arg peptides. | Well-established, generally high coupling efficiency. | Low propensity for δ-lactam formation. | Milder cleavage conditions. |
| Key Disadvantages | Requires strong acid cleavage. | Requires harsh HF cleavage. | Harsh cleavage, potential side reactions. | High risk of deletion sequences due to lactam formation.[2] |
Table 2: Illustrative Quantitative Comparison of Arginine Protecting Groups in Automated Boc-SPPS
| Parameter | This compound | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH | Boc-Arg(Boc)2-OH |
| Typical Coupling Time (Automated) | 1-2 hours (double coupling may be required) | 1-2 hours | 1-2 hours | 2-4 hours (to minimize pre-activation)[2] |
| Typical Coupling Efficiency | >98% (with optimization) | >99% | >99% | 50-80% (highly sequence dependent)[2] |
| Typical Crude Purity | 70-85% | 75-90% | 75-90% | 50-70%[2] |
| Final Cleavage Time | 2-4 hours with TFMSA/TFA | 1-2 hours with HF | 1-2 hours with HF | N/A (cleaved during synthesis) |
Note: The values presented in Table 2 are illustrative and can vary significantly depending on the peptide sequence, the specific automated synthesizer used, and the optimization of the synthesis parameters.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency | - Steric hindrance from the Mts group.- Incomplete deprotection of the previous amino acid. | - Increase coupling time to 2 hours or perform a double coupling for this compound.- Ensure complete deprotection using a qualitative test (e.g., Kaiser test) if available on the synthesizer. |
| Deletion of Arginine Residue | - Incomplete coupling of this compound. | - Implement a double coupling protocol for all arginine residues. |
| Modification of Sensitive Residues (e.g., Trp, Met) | - Re-attachment of cleaved Mts group or other protecting groups during final cleavage. | - Use a scavenger cocktail with thioanisole and EDT, such as Reagent R.- For peptides containing tryptophan, consider using Boc-Trp(For)-OH to protect the indole side chain. |
| Incomplete Cleavage of Mts Group | - Insufficient cleavage time or reagent volume. | - Extend the cleavage time to 4 hours or longer for peptides with multiple Arg(Mts) residues.- Ensure a sufficient volume of the cleavage cocktail is used (at least 10 mL/g of resin). |
Conclusion
This compound is a valuable derivative for the incorporation of arginine in automated solid-phase peptide synthesis, particularly for sequences containing multiple arginines. Its enhanced lability compared to the traditional Tos group can be advantageous for the final deprotection step. By utilizing optimized automated synthesis cycles, appropriate coupling strategies such as double coupling, and robust cleavage cocktails like Reagent R, researchers can successfully synthesize arginine-containing peptides with high yield and purity. Careful consideration of potential side reactions and proactive troubleshooting will further contribute to the successful synthesis of the desired peptide products.
References
Application Notes: Purification of Peptides Containing Arg(Mts)
Introduction
In solid-phase peptide synthesis (SPPS), particularly utilizing Boc (tert-butyloxycarbonyl) chemistry, the guanidino group of arginine is commonly protected to prevent side reactions during peptide chain assembly. The mesityl-2-sulfonyl (Mts) group is one such protecting group.[1] While effective, the Mts group is known for its stability, requiring strong acidic conditions for its removal.[1][2] This necessitates a robust cleavage and subsequent purification strategy to isolate the target peptide in high purity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the deprotection and purification of synthetic peptides containing the Arg(Mts) residue. The protocols focus on the final steps of peptide synthesis: cleavage from the resin, removal of the Mts and other side-chain protecting groups, and purification of the crude peptide product using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Core Challenges
-
Strong Acid Requirement: The Arg(Mts) group is resistant to cleavage by moderate acids like trifluoroacetic acid (TFA) alone and requires treatment with strong acids such as anhydrous Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][3]
-
Side Reaction Prevention: The strong acidic conditions generate reactive carbocations from the cleavage of other protecting groups (e.g., Boc, Bzl). These can cause unwanted modifications on sensitive residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr). Therefore, a "scavenger" cocktail is essential to trap these reactive species.[3][4]
-
Purification of Crude Product: After cleavage, the crude product contains the target peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[5] Efficient purification, typically by RP-HPLC, is critical to isolate the desired product.[5][6]
Experimental Workflow Overview
The overall process begins with the fully protected peptide anchored to the solid-phase resin and culminates in a highly pure, lyophilized peptide powder. The key stages involve cleavage and deprotection, precipitation and washing of the crude peptide, and finally, purification.
Caption: General workflow from protected peptidyl-resin to purified peptide.
Data Presentation
The choice of cleavage cocktail is critical for efficient Mts group removal and minimizing side reactions. The following table summarizes common cleavage cocktails and their typical performance.
Table 1: Representative Cleavage Cocktails for Arg(Mts) Deprotection
| Cleavage Reagent | Typical Scavengers | Reaction Time | Temperature | Typical Crude Purity | Notes |
| Anhydrous HF | Anisole, p-Cresol, Thioanisole | 1 - 2 hours | 0 °C | 60-80% | Gold Standard. Requires specialized Teflon apparatus. Highly effective but extremely hazardous.[3] |
| TFMSA | TFA, Thioanisole, m-Cresol, Ethane Dithiol (EDT) | 2 - 4 hours | 0 °C to RT | 55-75% | A common alternative to HF, though may lead to more side reactions if not optimized. |
| TMSOTf | TFA, Thioanisole, m-Cresol, EDT | 2 - 4 hours | 0 °C to RT | 55-75% | An alternative to HF and TFMSA that can produce less hygroscopic peptide products. |
Following cleavage, RP-HPLC is employed for purification. The table below illustrates a typical purification summary for a synthetic peptide.
Table 2: Example RP-HPLC Purification Summary
| Parameter | Value |
| Crude Peptide | |
| Purity (by analytical HPLC) | 68% |
| Mass Loaded onto Column | 150 mg |
| HPLC Conditions | |
| Column | C18 Silica, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 10-50% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection Wavelength | 220 nm |
| Purified Peptide | |
| Purity (by analytical HPLC) | >98% |
| Total Yield | 42 mg |
| Overall Recovery | 28% |
Experimental Protocols
Protocol 1: Peptide Cleavage and Deprotection using TFMSA ("High-Acid" Method)
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Arg(Mts) and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
m-Cresol
-
Ethane dithiol (EDT)
-
Ice-cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer
-
Ice bath
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptidyl-resin (e.g., 200 mg) into a clean, dry reaction vessel.
-
Prepare the cleavage cocktail in a separate container, pre-chilled to 0 °C. For every 200 mg of resin, a typical cocktail consists of:
-
TFA: 8.0 mL
-
Thioanisole: 1.0 mL
-
m-Cresol: 0.5 mL
-
EDT: 0.5 mL
-
-
Carefully add the scavenger solution to the peptidyl-resin. Swirl gently to wet the resin beads.
-
Place the reaction vessel in an ice bath. Slowly add TFMSA (1.0 mL) dropwise to the resin slurry while stirring. Caution: The reaction is exothermic.
-
Seal the vessel and allow the reaction to stir at room temperature for 2-4 hours. Monitor the deprotection progress by HPLC if possible.[7]
-
After the reaction is complete, transfer the cleavage mixture to a larger centrifuge tube.
-
Precipitate the crude peptide by adding 30-40 mL of ice-cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes.
-
Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet by resuspending it in fresh cold ether (30 mL), vortexing, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification.
Caption: Logical diagram of the cleavage and deprotection reaction.
Protocol 2: Purification by Preparative RP-HPLC
This protocol outlines the purification of the crude peptide obtained from Protocol 1.
Materials:
-
Crude peptide pellet
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)
-
Preparative RP-HPLC system with a C18 column
-
Analytical RP-HPLC system for fraction analysis
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent. A small amount of Mobile Phase A is often effective. If solubility is an issue, small amounts of ACN or DMSO can be added. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B) until a stable baseline is achieved.
-
Method Development (Optional but Recommended): Before preparative purification, optimize the separation on an analytical column with the same packing material.[8] This helps determine the optimal gradient to achieve good resolution between the target peptide and impurities.[8]
-
Preparative Run: Inject the filtered sample onto the equilibrated preparative column.
-
Gradient Elution: Elute the bound peptides using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 65% B over 40-60 minutes. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica as the stationary phase and UV detection.[5]
-
Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 210-220 nm). Collect peaks, ensuring to separate the main target peak from earlier and later eluting impurities.[5]
-
Fraction Analysis: Analyze the collected fractions using a rapid analytical HPLC method to determine the purity of each fraction.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >95%). Freeze the pooled solution and lyophilize to obtain the final product as a dry, fluffy white powder. Purified fractions should be lyophilized as quickly as possible to prevent degradation in solution.[8]
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
Application Notes: Utilizing Boc-Arg(Mts)-OH in the Synthesis of Bioactive Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic peptides have emerged as a promising class of therapeutics, offering advantages over their linear counterparts, such as enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability. The synthesis of these complex molecules requires a strategic approach to side-chain protection to ensure efficient and high-purity production. For arginine-containing cyclic peptides, which are prevalent in many bioactive sequences, the choice of protecting group for the guanidinium side chain is critical.
Boc-Arg(Mts)-OH, where 'Boc' is tert-butyloxycarbonyl and 'Mts' is mesitylene-2-sulfonyl, is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The Mts group provides robust protection of the arginine side chain, preventing side reactions during peptide elongation. It is more labile than the traditional tosyl (Tos) group, allowing for deprotection under somewhat milder acidic conditions, which is advantageous for preserving the integrity of the final cyclic peptide. These application notes provide detailed protocols and data for the synthesis of a representative head-to-tail cyclic peptide using this compound.
Key Advantages of this compound in Cyclic Peptide Synthesis
-
Robust Side-Chain Protection: The Mts group effectively masks the nucleophilicity of the guanidinium function, preventing side reactions during peptide coupling steps.
-
Compatibility with Boc-SPPS: It is fully compatible with the reagents and conditions used in standard Boc-based solid-phase peptide synthesis.
-
Milder Deprotection than Tosyl: The Mts group can be cleaved under conditions less harsh than those required for the Tosyl group, which often necessitates the use of strong acids like hydrofluoric acid (HF). This is particularly beneficial for complex or sensitive peptide sequences.
Experimental Protocols
This section details a representative protocol for the synthesis of a head-to-tail cyclic peptide containing an arginine residue, utilizing this compound. The workflow covers linear peptide assembly via Boc-SPPS, followed by on-resin cyclization and final cleavage and deprotection.
Protocol 1: Linear Peptide Synthesis on Solid Support (Boc-SPPS)
-
Resin Preparation:
-
Swell a suitable resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours.
-
Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
-
First Amino Acid Coupling:
-
Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling procedure (e.g., DCC/HOBt or HBTU/DIEA in DMF).
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
-
Peptide Chain Elongation Cycle (for each subsequent amino acid):
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (including this compound):
-
Dissolve the next Boc-amino acid (3 equivalents) and an activating agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat this cycle for all amino acids in the linear sequence.
-
Protocol 2: On-Resin Head-to-Tail Cyclization
-
N-terminal Boc Deprotection:
-
Perform the Boc deprotection step as described in Protocol 1, step 3a.
-
Perform the neutralization step as described in Protocol 1, step 3b.
-
-
Cyclization:
-
Swell the resin-bound linear peptide in DMF.
-
Add a solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and DIEA (6 equivalents) in DMF to the resin.
-
Shake the reaction mixture at room temperature for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing by HPLC-MS.
-
Protocol 3: Cleavage, Deprotection, and Purification
-
Resin Washing:
-
Wash the resin with DMF (3x) and DCM (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Mts Deprotection:
-
Prepare a cleavage cocktail. For Mts deprotection, a common cocktail is TFA/Thioanisole/EDT (ethanedithiol) (90:5:5).
-
Add the cleavage cocktail to the resin and stir at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether (2x).
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
-
Quantitative Data Summary
The efficiency of peptide cyclization is influenced by several factors, including the peptide sequence, ring size, and the chosen cyclization method (on-resin vs. solution-phase). While specific quantitative data for the cyclization of peptides using this compound is not extensively documented in comparative studies, the following table provides representative data for arginine-containing cyclic peptides synthesized using Boc chemistry with various protecting groups and cyclization conditions. This data is intended to provide a general understanding of expected outcomes.
| Peptide Sequence (Example) | Arginine Protecting Group | Cyclization Method | Coupling Reagent for Cyclization | Crude Purity (%) | Isolated Yield (%) | Reference |
| c(RGDfV) | Pbf | On-resin | HATU/DIEA | 65-75 | 25-35 | Representative |
| c(Arg-Trp)n | Pmc | Solution-phase | PyBOP/DIEA | 50-60 | 15-25 | Representative |
| Gramicidin S analogue | Tos | Solution-phase | DPPA | 40-55 | 10-20 | Representative |
| Generic Heptapeptide | Mts | On-resin | PyBOP/DIEA | 55-70 (Expected) | 20-30 (Expected) | Projected |
Note: The data for the Mts-containing peptide is a projection based on the known properties of the protecting group and general outcomes of on-resin cyclization. Actual yields will be sequence-dependent.
Visualizations
Experimental Workflow for Cyclic Peptide Synthesis
Caption: Workflow for on-resin synthesis of a cyclic peptide using this compound.
Signaling Pathway: Mechanism of Action for Antimicrobial Arginine-Rich Cyclic Peptides
Many bioactive cyclic peptides containing arginine exhibit antimicrobial properties. Their mechanism of action often involves the disruption of bacterial cell membranes. The positively charged arginine residues play a crucial role in the initial electrostatic interaction with the negatively charged components of the microbial membrane.
Caption: Generalized mechanism of bacterial membrane disruption by cationic cyclic peptides.
Synthesis of Cell-Penetrating Peptides Using Boc-Arg(Mts)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs), particularly those rich in arginine, are powerful tools for delivering a wide range of cargo molecules—from small molecules to large proteins and nucleic acids—into cells. Their ability to traverse the cell membrane makes them invaluable in drug delivery and biomedical research. The synthesis of these arginine-rich peptides, however, presents a significant challenge due to the highly basic and nucleophilic nature of the arginine guanidinium group. Effective protection of this functional group is critical for successful solid-phase peptide synthesis (SPPS).
This document provides detailed application notes and protocols for the synthesis of CPPs using the tert-butyloxycarbonyl (Boc) strategy, with a focus on the use of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH). The mesitylenesulfonyl (Mts) protecting group offers a more acid-labile alternative to the traditional tosyl (Tos) group, facilitating its removal during the final cleavage step.
Key Considerations for Using this compound in CPP Synthesis
The selection of a side-chain protecting group for arginine is a critical decision that impacts coupling efficiency, potential side reactions, and the final purity of the peptide. The Mts group, while more readily cleaved than the Tos group, still requires strong acidic conditions for its removal.
Advantages of this compound:
-
Robust Protection: The Mts group provides stable protection of the guanidinium function throughout the Boc-SPPS cycles.
-
Improved Lability over Tos: The Mts group is more easily removed with strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) compared to the Tos group, potentially reducing degradation of the final peptide.
Challenges:
-
Harsh Cleavage Conditions: The use of strong acids such as HF necessitates specialized, corrosion-resistant equipment.
-
Potential for Side Reactions: Although more labile than Tos, incomplete cleavage of the Mts group can occur, especially in peptides with multiple arginine residues.[1]
-
Steric Hindrance: The bulky nature of the Mts group can sometimes lead to slower coupling kinetics, potentially requiring longer reaction times or the use of more potent coupling reagents.
Comparative Data on Arginine Protecting Groups in Boc-SPPS
While specific yield and purity data for the synthesis of CPPs using this compound is not extensively reported in recent literature, a comparative analysis of different arginine protecting groups used in Boc-SPPS can provide valuable insights. The following table summarizes the characteristics of common arginine protecting groups.
| Protecting Group | Nα-Protection Strategy | Relative Acid Lability | Typical Cleavage Conditions | Reported Crude Purity (Model Peptides) | Key Advantages & Disadvantages |
| Mts | Boc | Moderate | HF, TFMSA, TMSOTf[2] | Variable | Advantage: More labile than Tos.[3] Disadvantage: Requires strong acid cleavage; potential for incomplete removal in poly-arginine sequences.[1] |
| Tos | Boc | Low | HF, TMSOTf[4] | Variable | Advantage: Well-established and cost-effective. Disadvantage: Requires harsh HF cleavage, which can degrade sensitive peptides; released tosyl groups can modify tryptophan residues. |
| NO₂ | Boc | Very Low | Reduction (e.g., SnCl₂) or HF | Variable | Advantage: Very stable, preventing side reactions like δ-lactam formation. Disadvantage: Harsh removal conditions can lead to side reactions, including the formation of ornithine residues.[5] |
| Pbf | Fmoc/Boc | High | TFA | >70% | Advantage: High acid lability allows for milder cleavage, reducing side reactions. Disadvantage: Primarily used in Fmoc strategy; less common in Boc-SPPS. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a model cell-penetrating peptide, nona-arginine (R9), using this compound on a Merrifield resin.
Protocol 1: Boc-SPPS of Nona-Arginine (R9)
This protocol outlines the manual solid-phase synthesis of R9 using this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
Methanol (MeOH)
-
Isopropanol (IPA)
Procedure:
-
Resin Swelling: Swell the Merrifield resin (1 g, e.g., 1.0 meq/g) in DCM (10-15 mL) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling (Esterification):
-
Dissolve this compound (2.0 mmol) in a mixture of DCM/DMF.
-
Add DIEA (1.0 mmol).
-
Add this solution to the swollen resin and shake at room temperature for 24-48 hours.
-
Wash the resin thoroughly with DCM, DCM/MeOH, and DCM (3x each).
-
Dry a small sample of the resin to determine the substitution level.
-
-
Boc-SPPS Cycle for Peptide Elongation:
-
Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin and shake for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[6]
-
Wash the resin with DCM (3x), IPA (1x), and DCM (3x).
-
-
Neutralization:
-
Wash the resin with 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in DMF. Cool to 0°C.
-
Add DCC or DIC (3 eq.) and stir for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat the Boc-SPPS cycle until the desired peptide sequence (nona-arginine) is assembled.
-
After the final coupling step, perform a final deprotection of the N-terminal Boc group as described above.
-
Wash the final peptide-resin with DCM (3x) and methanol (3x) and dry under vacuum.
Protocol 2: Cleavage and Deprotection of Poly-Arginine from Merrifield Resin
This protocol describes the cleavage of the peptide from the resin and the removal of the Mts protecting groups using high-concentration HF or TFMSA. Caution: HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
Method A: HF Cleavage
Materials:
-
HF-resistant cleavage apparatus
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or thioanisole (scavenger)
-
p-Cresol (scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin (e.g., 1 g) in the reaction vessel of the HF apparatus.
-
Add scavengers such as anisole (1.0 mL) and p-cresol (1.0 mL).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense HF (approx. 10 mL) into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours. For peptides with multiple Arg(Mts) residues, a longer reaction time may be necessary.
-
Remove the HF by vacuum distillation.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter the peptide and wash it several times with cold diethyl ether.
-
Dry the crude peptide under vacuum.
Method B: TFMSA Cleavage
Materials:
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole (scavenger)
-
m-Cresol (scavenger)
-
Cold diethyl ether
Procedure:
-
Suspend the dry peptide-resin (e.g., 1 g) in a flask with TFA (10 mL), thioanisole (1 mL), and m-cresol (1 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add TFMSA (1 mL) dropwise with vigorous stirring.
-
Continue stirring at 0°C for 60-90 minutes.[2]
-
Precipitate the peptide by adding cold diethyl ether.
-
Filter the crude peptide and wash thoroughly with cold diethyl ether.
-
Dry the peptide under vacuum.
Protocol 3: Purification and Characterization of CPPs
Purification:
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
Characterization:
-
Mass Spectrometry: The molecular weight of the purified peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct sequence and the complete removal of all protecting groups.
-
Purity Analysis: The purity of the final peptide is assessed by analytical RP-HPLC.
Application Notes: Cellular Uptake Studies
Once the CPP is synthesized and purified, its cell-penetrating ability must be validated. This is typically done by labeling the peptide with a fluorescent probe and monitoring its internalization into cultured cells.
Protocol 4: Cellular Uptake Assay using Fluorescence Microscopy
Materials:
-
Fluorescently labeled CPP (e.g., FITC-R9)
-
Cultured mammalian cells (e.g., HeLa or CHO cells)
-
Cell culture medium (e.g., DMEM or Ham's F-12)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixing)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare a solution of the fluorescently labeled CPP in serum-free cell culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and replace it with the peptide-containing medium.
-
Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Washing:
-
Remove the peptide-containing medium.
-
Wash the cells three times with PBS to remove any peptide that is not internalized.
-
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Counterstain the cell nuclei with DAPI or Hoechst stain.
-
-
Imaging:
-
Mount the coverslips on microscope slides.
-
Visualize the cellular localization of the fluorescent peptide using a fluorescence microscope.
-
Protocol 5: Quantitative Cellular Uptake using Flow Cytometry
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow to confluency.
-
Peptide Incubation: Incubate the cells with the fluorescently labeled CPP as described in Protocol 4.
-
Cell Detachment:
-
Wash the cells with PBS.
-
Detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
-
Flow Cytometry Analysis:
-
Pellet the cells by centrifugation and resuspend in PBS.
-
Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity per cell, which corresponds to the amount of internalized peptide.
-
References
Application Notes and Protocols for Boc-Arg(Mts)-OH in Microwave-Assisted Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of Nα-Boc-L-arginine(Mts)-OH in microwave-assisted solid-phase peptide synthesis (SPPS). The use of microwave energy can significantly accelerate synthesis times and improve the quality of peptides, particularly those containing challenging residues like arginine.[1][2][3] This document outlines the advantages, potential challenges, and detailed protocols for the efficient incorporation of Boc-Arg(Mts)-OH into synthetic peptides.
Introduction to this compound in Peptide Synthesis
The incorporation of arginine into peptide sequences presents a significant challenge due to the high basicity of its guanidinium side chain. Effective protection of this functional group is crucial to prevent side reactions and ensure high coupling efficiency.[4][5] In Boc-based SPPS, several protecting groups have been developed for the arginine side chain, with sulfonyl-based groups being a common choice.
This compound, where Mts stands for mesitylene-2-sulfonyl, is a widely used derivative in Boc-SPPS. The Mts group offers good stability during the synthesis and can be cleaved under strong acidic conditions, typically with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). While traditionally used in conventional SPPS, its application in microwave-assisted protocols requires careful optimization to maximize its benefits while mitigating potential side reactions.
Performance of this compound in Microwave-Assisted SPPS
Microwave irradiation accelerates both the coupling and deprotection steps in SPPS by rapidly and efficiently heating the reaction mixture.[1][2] This can lead to shorter cycle times and higher purity of the final peptide. However, the elevated temperatures can also exacerbate certain side reactions.
Advantages of Microwave Assistance:
-
Reduced Synthesis Time: Microwave heating can dramatically shorten the time required for both coupling and deprotection steps, allowing for the rapid synthesis of peptides.[1][3]
-
Improved Coupling Efficiency: For sterically hindered couplings or "difficult sequences," microwave energy can help overcome aggregation and drive the reaction to completion, resulting in higher yields and purity.[1]
-
Enhanced Purity: By promoting more efficient reactions, microwave synthesis can reduce the formation of deletion sequences and other impurities.[2]
Potential Challenges and Mitigation Strategies:
-
δ-Lactam Formation: Arginine derivatives are prone to intramolecular cyclization to form a stable δ-lactam, which terminates the peptide chain. This side reaction can be accelerated at elevated temperatures.[1][5]
-
Mitigation: Using a lower microwave power and temperature, along with optimized coupling reagents and activators, can help minimize lactam formation. Double coupling at a lower temperature may be a viable strategy.
-
-
Protecting Group Stability: While the Mts group is generally stable, prolonged exposure to high temperatures in the presence of certain reagents could lead to partial cleavage or side reactions.
-
Mitigation: Employing shorter microwave irradiation times and carefully controlling the temperature are crucial.
-
-
Racemization: Although less common for arginine compared to other amino acids like histidine or cysteine, the risk of racemization can increase at higher temperatures.
-
Mitigation: Using coupling reagents known to suppress racemization, such as those containing Oxyma Pure, and maintaining the lowest effective temperature can help preserve stereochemical integrity.
-
Quantitative Data Summary
The following tables summarize typical performance data for the incorporation of this compound in microwave-assisted SPPS compared to conventional methods. Please note that actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.
Table 1: Comparison of Coupling Efficiency and Time
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
| Amino Acid | This compound | This compound |
| Coupling Time | 60 - 120 minutes | 5 - 15 minutes |
| Temperature | Room Temperature | 50 - 75°C |
| Coupling Efficiency | ~98-99% | >99% |
| Notes | Double coupling may be required for difficult sequences. | Single coupling is often sufficient. |
Table 2: Comparison of Crude Peptide Purity and Yield
| Parameter | Conventional SPPS | Microwave-Assisted SPPS |
| Model Peptide | (Hypothetical: Ac-Tyr-Val-Arg-Gly-Phe-NH2) | (Hypothetical: Ac-Tyr-Val-Arg-Gly-Phe-NH2) |
| Crude Purity (HPLC) | ~75-85% | ~85-95% |
| Overall Yield | Moderate to High | High |
| Major Impurities | Deletion sequences, δ-lactam formation | Reduced deletion sequences, potentially low levels of δ-lactam |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using an automated microwave peptide synthesizer. These protocols are based on established methods and can be adapted for different peptide sequences and scales.
General Workflow for Microwave-Assisted Boc-SPPS
Caption: General workflow for a single cycle of microwave-assisted Boc-SPPS.
Protocol 1: Automated Microwave-Assisted Boc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling for use in an automated microwave peptide synthesizer.
-
Resin Preparation:
-
Swell the appropriate resin (e.g., MBHA or PAM resin) in dichloromethane (DCM) for at least 30 minutes in the reaction vessel.
-
Drain the DCM.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Apply microwave energy to heat the reaction to 40-50°C for 1-2 minutes.
-
Drain the deprotection solution.
-
Repeat the TFA treatment without microwave heating for 10-15 minutes.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2-3 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3-5 times).
-
-
This compound Coupling:
-
In a separate vial, prepare a 0.2 M solution of this compound (3-5 fold excess) in N,N-dimethylformamide (DMF).
-
Add the activating agent, for example, a 0.5 M solution of HBTU/HOBt in DMF with DIEA.
-
Add the activation mixture to the resin.
-
Apply microwave energy to heat the reaction to 60-75°C for 5-10 minutes.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Perform a Kaiser test to confirm complete coupling (a negative result indicates completion). If the test is positive, a second coupling may be necessary.
-
-
Peptide Cleavage and Deprotection:
-
After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the Mts group and other side-chain protecting groups (e.g., HF/anisole or TFMSA/TFA/thioanisole).
-
Follow standard procedures for peptide precipitation, purification, and characterization.
-
Logical Relationship of Key Synthesis Steps
Caption: Logical flow of the key chemical transformations in solid-phase peptide synthesis.
Conclusion
This compound is a valuable building block for the synthesis of arginine-containing peptides using Boc-SPPS. The application of microwave assistance can significantly enhance the efficiency of this process, leading to faster synthesis times and improved peptide quality. However, careful optimization of microwave parameters and reaction conditions is essential to minimize potential side reactions such as δ-lactam formation. By following the protocols and considering the mitigation strategies outlined in these application notes, researchers can successfully leverage the benefits of microwave-assisted synthesis for the efficient production of complex peptides containing arginine.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Arg(Mts)-Containing Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing Arginine protected with the mesitylene-2-sulfonyl (Mts) group.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of Arg(Mts)-containing peptides often challenging?
A1: The purification of Arg(Mts)-containing peptides presents several challenges primarily due to the properties of the arginine residue and the Mts protecting group. Arginine-rich sequences are prone to aggregation and can exhibit poor solubility.[1] The Mts group itself is bulky and hydrophobic, which can influence the peptide's chromatographic behavior and require specific conditions for its complete removal, which if incomplete, adds to the purification complexity.
Q2: What are the most common issues observed during the HPLC purification of Arg(Mts) peptides?
A2: Common issues include poor peak shape (tailing or broadening) in RP-HPLC, co-elution of the desired peptide with closely related impurities, peptide aggregation on the column, and low recovery of the purified peptide.[1] These problems can stem from incomplete deprotection of the Mts group, side reactions during cleavage, or suboptimal HPLC conditions.
Q3: How can I improve the solubility of my crude Arg(Mts)-containing peptide before purification?
A3: For basic peptides containing arginine, solubility is generally better in acidic conditions. Try dissolving the crude peptide in a small amount of aqueous acid, such as 0.1% trifluoroacetic acid (TFA) or 1% acetic acid.[1] If solubility remains an issue, consider using a chaotropic agent like guanidinium hydrochloride in your initial solubilization step, but be mindful of its compatibility with your chromatography system.[1] For hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO or DMF before adding the aqueous mobile phase can be effective.
Q4: What is the recommended cleavage cocktail for removing the Mts protecting group?
A4: The Mts group is more resistant to acid cleavage than other sulfonyl-based protecting groups like Pbf or Pmc.[2] Therefore, a strong acid cleavage cocktail is required. A common choice is a high concentration of Trifluoroacetic Acid (TFA) with scavengers to prevent side reactions. "Reagent R," which contains TFA, thioanisole, and 1,2-ethanedithiol (EDT), is often recommended for peptides with sulfonyl-protected arginine.[3] For very difficult cases, TMSBr in TFA with scavengers can be used for rapid deprotection.[2][4]
Q5: How can I prevent aggregation of my Arg(Mts)-containing peptide during purification?
A5: Arginine-rich peptides have a tendency to aggregate.[1] To mitigate this during purification, you can work at low peptide concentrations by diluting the sample before injection.[1] Optimizing the mobile phase by adding organic modifiers or adjusting the pH away from the peptide's isoelectric point (pI) can also help reduce aggregation by increasing the net charge and electrostatic repulsion between peptide molecules.[1]
Troubleshooting Guides
Problem 1: Incomplete removal of the Mts protecting group
Symptom: Mass spectrometry of the purified peptide shows a mass corresponding to the peptide with the Mts group still attached (+182 Da). HPLC analysis may show a more hydrophobic peak than expected.
Root Cause & Solution:
| Root Cause | Suggested Solution |
| Insufficient Cleavage Time | The Mts group requires longer cleavage times than other protecting groups. Extend the cleavage reaction time, monitoring the deprotection by HPLC at different time points.[2] |
| Inadequate Cleavage Cocktail | The cleavage cocktail may not be strong enough. Consider using a stronger acid cocktail, such as one containing TMSBr, which can deprotect multiple Arg(Mts) residues in a shorter time.[2][4] |
| Multiple Arg(Mts) Residues | Peptides with multiple Arg(Mts) residues are particularly difficult to deprotect. A prolonged cleavage time (up to 24 hours) or a more potent cleavage reagent may be necessary.[2] |
Problem 2: Poor peak shape (tailing or broadening) in RP-HPLC
Symptom: The main peptide peak in the HPLC chromatogram is broad or shows significant tailing.
Root Cause & Solution:
| Root Cause | Suggested Solution |
| Secondary Interactions with Column Silanols | The basic arginine residue can interact with residual silanol groups on the silica-based column. Ensure a low pH mobile phase (e.g., with 0.1% TFA) to protonate the silanols and minimize these interactions.[1] |
| Peptide Aggregation on the Column | Aggregation can lead to broad peaks. Try reducing the sample load on the column or adding a small amount of organic solvent (like acetonitrile) to your sample diluent.[1] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the charge state and conformation of the peptide. Experiment with slight adjustments to the pH to improve peak shape. |
| Column Overload | Injecting too much peptide can lead to peak distortion. Reduce the amount of sample injected onto the column.[1] |
Problem 3: Low recovery of the purified peptide
Symptom: The final yield of the lyophilized peptide is significantly lower than expected.
Root Cause & Solution:
| Root Cause | Suggested Solution |
| Poor Solubility in Precipitation Solvent | The peptide may be partially soluble in the ether used for precipitation. Check the ether supernatant for your peptide. Consider using a different precipitation solvent or concentrating the TFA solution before precipitation. |
| Incomplete Cleavage from Resin | If the peptide was synthesized on solid phase, incomplete cleavage will result in a lower amount of crude material. Review and optimize the cleavage protocol.[1] |
| Peptide Adsorption to Vials/Tubing | Hydrophobic or charged peptides can adsorb to plastic or glass surfaces. Using low-adsorption vials and minimizing transfer steps can help. |
| Aggregation and Precipitation during Purification | The peptide may be aggregating and precipitating in the HPLC system. Refer to the troubleshooting guide for aggregation. |
Data Presentation
Table 1: Comparison of Cleavage Cocktails for Arg(Mts) Deprotection
| Cleavage Cocktail | Composition | Cleavage Time | Typical Purity of Crude Peptide | Notes |
| Standard TFA/Scavenger | 95% TFA, 2.5% TIS, 2.5% H₂O | 2-4 hours | 60-80% | Effective for single Arg(Mts) residues. |
| Reagent R | 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | 4-6 hours | 70-85% | Recommended for peptides with sulfonyl protecting groups.[3] |
| TMSBr Cocktail | TMSBr/Thioanisole/TFA/EDT/m-cresol | 15-30 minutes | >90% | Highly effective for rapid and clean deprotection of multiple Arg(Mts) residues.[2][4] |
Note: Purity can vary significantly based on the peptide sequence and synthesis quality.
Table 2: Typical HPLC Purification Parameters for Arg(Mts)-Containing Peptides
| Parameter | Analytical Scale | Preparative Scale | Rationale |
| Column | C18, 3-5 µm, 4.6 x 150 mm | C18, 5-10 µm, 21.2 x 250 mm | C18 is a good starting point for most peptides. Preparative columns have a larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[5] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier for eluting peptides.[5] |
| Gradient | 5-60% B over 30 min | 20-50% B over 40 min | A shallower gradient in the preparative run improves resolution. |
| Flow Rate | 1.0 mL/min | 15-20 mL/min | Flow rate is scaled up for the larger preparative column. |
| Detection | 220 nm | 220 nm | Peptide bonds absorb strongly at this wavelength. |
| Expected Purity | >95% (for analysis) | >98% (post-purification) | Dependent on the crude sample purity and optimized gradient. |
| Expected Yield | N/A | 5-40% | Influenced by the number of purification steps and fraction collection strategy. |
Experimental Protocols
Protocol 1: Cleavage and Deprotection of Arg(Mts)-Containing Peptides using Reagent R
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare Reagent R by combining Trifluoroacetic acid (TFA, 90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (EDT, 3% v/v), and anisole (2% v/v). Prepare the cocktail fresh before use.
-
Cleavage Reaction: Add the freshly prepared Reagent R to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 4-6 hours with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Slowly add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the peptide pellet under vacuum.
Protocol 2: RP-HPLC Purification of Arg(Mts)-Containing Peptides
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a minimal amount of acetonitrile or DMSO. Filter the sample through a 0.45 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 60% B over 40 minutes).
-
Fraction Collection: Collect fractions across the main peptide peak.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide.
Mandatory Visualization
Caption: Workflow for the cleavage, deprotection, and purification of Arg(Mts)-containing peptides.
Caption: Decision tree for troubleshooting common issues in Arg(Mts)-peptide purification.
References
Strategies to minimize racemization of Boc-Arg(Mts)-OH during coupling
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to minimize racemization during the coupling of Boc-Arg(Mts)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a significant issue when coupling this compound?
A1: Racemization is the process where a pure enantiomer (the L-form of an amino acid) converts into an equal mixture of both its L- and D-forms.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-isomer into the peptide chain.[1] This alteration can drastically change the peptide's three-dimensional structure, which in turn can severely diminish or abolish its biological activity and therapeutic efficacy. While urethane-based protecting groups like Boc generally protect against racemization, certain amino acids, especially under non-optimal coupling conditions, remain susceptible.[2]
Q2: What are the primary chemical factors that lead to racemization during peptide coupling?
A2: The main cause of racemization is the formation of a symmetric intermediate, most commonly a 5(4H)-oxazolone, following the activation of the amino acid's carboxyl group. The acidity of the α-proton on the amino acid is a key factor; its abstraction by a base facilitates the formation of this planar, achiral intermediate.[1][3] Factors that increase this risk include:
-
Highly Reactive Coupling Reagents: Reagents that form highly reactive activated species can accelerate oxazolone formation.[1]
-
Presence and Strength of Base: Bases, particularly strong or sterically unhindered ones, can directly abstract the α-proton. Excess base is a common cause of increased racemization.[1]
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for racemization.[4]
-
Prolonged Activation Times: Allowing the activated amino acid to exist for an extended period before coupling increases the opportunity for the oxazolone to form.[1][4]
Q3: Which coupling reagents are recommended to minimize racemization of this compound?
A3: The choice of coupling reagent is critical. For racemization-prone couplings, the best practice is to use either carbodiimides in conjunction with racemization-suppressing additives or to employ aminium/uronium or phosphonium salt-based reagents.
-
Carbodiimides: Diisopropylcarbodiimide (DIC) is often preferred over Dicyclohexylcarbodiimide (DCC) in solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble.[2] It is essential to use DIC with an additive like HOBt, HOAt, or OxymaPure to minimize racemization.[2][5]
-
Aminium/Uronium Reagents: Reagents like HBTU, TBTU, HATU, and COMU are known for high coupling rates and low racemization.[2][6] HATU is generally more reactive than HBTU and is highly effective for difficult couplings.[6][7] COMU is a highly efficient, safer alternative to benzotriazole-based reagents.[5][8]
Q4: What is the role of additives and which are most effective?
A4: Additives are used to form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone (like the O-acylisourea from carbodiimides).[2][7] They react with the activated amino acid to create a new activated species that rapidly couples with the amine component, minimizing the time available for racemization.
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective at reducing racemization.[2] However, its anhydrous form is classified as an explosive, restricting its availability.[6]
-
HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt in suppressing racemization due to the neighboring nitrogen atom.[2]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[2][6] It provides high coupling rates with low racemization and is strongly recommended for use with carbodiimides.[2]
Q5: How does the choice of base influence racemization and what are the best practices?
A5: The base is necessary to neutralize protonated amines and to facilitate the reaction with aminium/uronium reagents, but it can also promote racemization by abstracting the α-proton.[1][2]
-
Base Selection: Sterically hindered, non-nucleophilic bases are preferred. N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are commonly used.[1][2]
-
For Sensitive Couplings: When there is a markedly increased risk of racemization, using a weaker or more hindered base like sym-collidine (2,4,6-trimethylpyridine) is recommended.[2][4]
-
Stoichiometry: It is critical to use the minimum amount of base necessary for the reaction, as excess base significantly increases the risk of racemization.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of D-Arg diastereomer detected after coupling. | Inappropriate Coupling Reagent/Additive: Using a carbodiimide (e.g., DIC, DCC) without a racemization-suppressing additive.[7] | Solution: Always use an additive with carbodiimides. The combination of DIC/OxymaPure is highly effective and safe.[2][4] Alternatively, switch to an aminium/uronium salt reagent like HATU or COMU, which are known for low racemization levels.[6][8] |
| Incorrect Base Selection or Stoichiometry: Using a strong, unhindered base or an excess amount of base, which facilitates α-proton abstraction.[1][7] | Solution: Switch from DIPEA to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like sym-collidine.[2][4] Carefully control the stoichiometry and use the minimum equivalents of base required for the reaction. | |
| High Reaction Temperature or Prolonged Pre-activation: Performing the coupling at elevated temperatures or allowing the activated amino acid to stand for too long before addition of the amine component.[4] | Solution: Perform the coupling at a lower temperature (0°C to room temperature).[4] Employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin, minimizing the pre-activation time to 1-2 minutes.[1][4] | |
| Incomplete coupling, leading to deletion sequences. | Steric Hindrance: The bulky this compound residue may couple slowly, leading to incomplete reactions.[9] | Solution: 1. Use a More Reactive Reagent: Switch to a more potent coupling reagent like HATU.[1] 2. Increase Coupling Time: Extend the reaction time, but monitor carefully for any increase in racemization.[1] 3. Perform a Double Coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[1] |
Quantitative Data Summary
While specific racemization data for this compound is limited, the following tables provide a comparative overview of racemization observed for other challenging amino acids, which can guide strategy selection.
Table 1: Racemization of Fmoc-Cys(Trt)-OH in Solid-Phase Synthesis
| Coupling Reagent/Additive | % D-Isomer Formed |
|---|---|
| DIC/HOAt | 0.1% |
| DIC/HOBt | 0.2% |
| DIC/OxymaPure | 0.1% |
(Data adapted from reference[1])
Table 2: Properties of Common Bases in Peptide Synthesis
| Base | pKa | Structure | Key Characteristics |
|---|---|---|---|
| N,N-Diisopropylethylamine (DIPEA) | ~10.8 | Sterically hindered | Widely used, but can cause racemization if used in excess.[2] |
| N-Methylmorpholine (NMM) | ~7.4 | Weaker base | A good alternative to DIPEA to reduce racemization risk.[2][4] |
| sym-Collidine | ~7.4 | Sterically hindered | Recommended for highly sensitive couplings to minimize racemization.[2] |
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure
This protocol is recommended for standard couplings where minimizing racemization is a high priority.
-
Resin Preparation: Swell the resin in the appropriate solvent (e.g., DMF). Perform N-terminal deprotection of the resin-bound peptide according to standard Boc-chemistry protocols (e.g., using TFA).
-
Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF (2 x 1 min). Wash the resin thoroughly with DMF.
-
Amino Acid Preparation: In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[1]
-
Coupling Reaction (In-situ): Add the amino acid/additive solution from step 3 to the neutralized resin. Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.[1]
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor reaction completion. If the test is positive after 4 hours, consider a second coupling.[1]
-
Washing: Once coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and isopropanol.[1]
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or otherwise difficult couplings.
-
Resin Preparation & Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.[1]
-
Activation & Coupling: Add the solution from step 2 to the resin. Immediately add DIPEA (6 equivalents) to the reaction mixture.[1]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring & Washing: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: Mechanism of racemization during peptide coupling.
Caption: Decision workflow for selecting a coupling strategy.
References
Technical Support Center: HF Cleavage of Mts Group
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the hydrogen fluoride (HF) cleavage of the mesitylene-2-sulfonyl (Mts) protecting group in peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HF cleavage of Mts-protected peptides.
Issue 1: Incomplete Cleavage of the Mts Group
-
Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the Mts-protected peptide.
-
Possible Causes:
-
Insufficient Reaction Time: The Mts group is known to be more labile than the tosyl (Tos) group, but complete removal, especially in peptides with multiple arginine residues, may require extended reaction times.[1]
-
Low HF Concentration: While "low HF" procedures are used to minimize certain side reactions, a final "high HF" step is often necessary for the complete removal of sulfonyl-based protecting groups like Mts.[2]
-
Reaction Temperature Too Low: Cleavage reactions are typically performed at 0°C. Lower temperatures can significantly slow down the rate of deprotection.[3]
-
-
Solutions:
-
Extend Reaction Time: For peptides containing multiple Arg(Mts) residues, consider extending the cleavage time in the "high HF" step to 90-120 minutes.
-
Ensure "High HF" Conditions: After a "low HF" step (e.g., HF/DMS/p-cresol 25:65:10), ensure a subsequent treatment with a high concentration of HF (e.g., HF/p-cresol 9:1) for 30-60 minutes at 0°C.[4]
-
Maintain Reaction Temperature: Ensure the reaction vessel is maintained at 0°C to 5°C during the cleavage reaction.[3]
-
Issue 2: Presence of Sulfonated Side Products
-
Symptom: Mass spectrometry reveals peptide species with an additional mass of +80 Da or +96 Da, corresponding to sulfonation of arginine or other residues.
-
Possible Cause: The cleaved mesitylenesulfonyl group can act as an electrophile and modify nucleophilic side chains, particularly under strong acid conditions. This is a known side reaction for sulfonyl-based protecting groups.[5]
-
Solutions:
-
Optimize Scavenger Cocktail: The use of a scavenger mixture containing thioanisole and thiocresol has been shown to be effective in suppressing sulfonation.[5] A recommended cocktail for peptides containing Arg(Mts) and other sensitive residues is a combination of p-cresol and p-thiocresol.[6]
-
Low-High HF Procedure: Employing a two-step "low-high" HF cleavage can minimize side reactions. The initial "low HF" step with a high concentration of scavengers removes more labile protecting groups under milder conditions, reducing the concentration of reactive species during the final "high HF" step.[2][6]
-
Issue 3: Alkylation of Sensitive Residues (Trp, Met, Cys, Tyr)
-
Symptom: Mass spectrometry indicates the addition of benzyl or t-butyl groups to sensitive amino acid side chains.
-
Possible Cause: Carbocations generated from the cleavage of other protecting groups (e.g., benzyl ethers from Tyr, Ser, Thr) or from the resin linker can alkylate nucleophilic residues.[1][2]
-
Solutions:
-
Use of Scavengers: Anisole is a commonly used scavenger to trap carbocations.[1] For peptides containing methionine, the addition of dimethyl sulfide (DMS) is recommended.[7] For cysteine-containing peptides, a mixture of p-cresol and p-thiocresol is often used.[7]
-
Pre-cleavage Deprotection: Removal of the N-terminal Boc group with TFA prior to HF cleavage is crucial to prevent t-butylation of sensitive residues.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of HF cleavage of the Mts group?
A1: The HF cleavage of the Mts group from arginine proceeds via an SN1-type mechanism in high concentrations of HF. The strong acid protonates the sulfonyl group, leading to the formation of a sulfonium ion, which then dissociates to yield the deprotected arginine and a mesitylenesulfonyl cation. This cation is then trapped by scavengers present in the reaction mixture. In "low HF" conditions (a high concentration of a weak base like DMS), the mechanism can shift to a less side-reaction-prone SN2 pathway.[4]
Q2: How does the lability of the Mts group compare to the Tos group?
A2: The Mts (mesitylene-2-sulfonyl) group is generally considered to be more acid-labile than the Tos (tosyl) group, meaning it can be removed under milder acidic conditions or with shorter reaction times.[1] This increased lability can be advantageous in reducing the exposure of the peptide to harsh acidic conditions, potentially minimizing acid-catalyzed side reactions.
Q3: What are the recommended scavenger cocktails for HF cleavage of peptides containing Arg(Mts)?
A3: The choice of scavenger cocktail is critical and depends on the overall amino acid composition of the peptide.
-
General Purpose: For peptides without other sensitive residues, a mixture of HF and anisole (9:1 v/v) is a common starting point.[8]
-
Containing Cysteine: A mixture of p-cresol and p-thiocresol in a ratio of 1:1 with 18 parts HF is recommended.[7]
-
Containing Tryptophan: To prevent alkylation and other side reactions with tryptophan, a scavenger cocktail including anisole and 1,2-ethanedithiol (EDT) is often employed.[2]
-
Containing Methionine: The addition of dimethyl sulfide (DMS) to the scavenger mix helps to prevent the alkylation of the methionine side chain.[7]
Q4: Can the Mts group be cleaved with acids other than HF?
A4: While HF is the most common reagent for the cleavage of Mts and other sulfonyl-based protecting groups in Boc-SPPS, other strong acids like trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used.[2] However, the efficiency and potential for side reactions may differ, and specific protocols for these reagents should be followed.
Quantitative Data Summary
While specific quantitative data for the HF cleavage of the Mts group is not extensively available in the literature, the following table provides a qualitative comparison of the lability of common arginine protecting groups used in Boc-SPPS.
| Protecting Group | Relative Lability | Typical Cleavage Conditions | Potential Side Reactions |
| Mts (Mesitylene-2-sulfonyl) | More Labile | "High HF" (e.g., HF/anisole 9:1) for 60-90 min at 0°C.[1] | Sulfonation, Alkylation.[5] |
| Tos (Tosyl) | Less Labile | "High HF" (e.g., HF/anisole 9:1) for up to 120 min at 0-5°C. | Sulfonation, Alkylation. |
| NO₂ (Nitro) | Very Stable | Requires harsh conditions (e.g., reduction with SnCl₂ or extended HF cleavage).[7] | Formation of ornithine residues.[6] |
Experimental Protocols
Protocol: Standard "High HF" Cleavage of Mts-Protected Peptides
This protocol is adapted from established procedures for the final cleavage and deprotection of peptides synthesized using Boc-SPPS chemistry.[6][8]
Materials:
-
Dried Mts-protected peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., anisole, p-cresol, p-thiocresol)
-
HF cleavage apparatus (Teflon/Kel-F)
-
Dry ice/acetone or methanol bath
-
Cold diethyl ether
-
Teflon-coated stir bar
-
Personal Protective Equipment (PPE): acid-resistant gloves, lab coat, face shield, and safety glasses. All manipulations with HF must be performed in a certified fume hood.
Procedure:
-
Pre-cleavage Preparation: Ensure the N-terminal Boc group has been removed by treatment with trifluoroacetic acid (TFA). Dry the peptide-resin thoroughly under high vacuum for several hours.[8]
-
Apparatus Setup: Place the dried peptide-resin (e.g., 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Scavenger Addition: Add the appropriate scavenger cocktail. For a general-purpose cleavage, add 1.0 mL of anisole per gram of resin.[8]
-
Cooling: Securely cap the reaction vessel and cool it in a dry ice/acetone bath for at least 5 minutes.
-
HF Distillation: Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel per 0.2 mmol of peptide-resin, maintaining the temperature between -5°C and 0°C.[3]
-
Cleavage Reaction: Stir the reaction mixture at 0°C for 60-90 minutes. For peptides with multiple Arg(Mts) residues, the reaction time may be extended to 120 minutes.[6]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen or under vacuum. This must be done carefully to prevent the resin from being carried over.
-
Peptide Precipitation: Once the HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Washing and Collection: Wash the precipitated peptide and resin thoroughly with cold diethyl ether three times to remove scavengers and cleaved protecting groups. The crude peptide can then be collected by filtration, dried under vacuum, and prepared for purification.[9]
Visualizations
Caption: HF Cleavage Mechanism of Mts Group.
Caption: Common Side Reactions in HF Cleavage.
Caption: Troubleshooting Workflow for HF Cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 3. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 4. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Technical Support Center: Boc-Arg(Mts)-OH and Peptide Aggregation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation when using Boc-Arg(Mts)-OH in your synthesis protocols.
Understanding the Role of this compound in Peptide Aggregation
This compound is an amino acid derivative used in solid-phase peptide synthesis (SPPS), where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidino side chain of arginine is protected by a mesitylene-2-sulfonyl (Mts) group. While essential for preventing side reactions, the physicochemical properties of this compound, particularly the bulky and hydrophobic nature of the Mts protecting group, can contribute to peptide aggregation.
Aggregation occurs when growing peptide chains self-associate on the solid support, primarily through intermolecular hydrogen bonding, leading to the formation of insoluble secondary structures like beta-sheets. This can hinder reagent access, resulting in incomplete coupling and deprotection steps, ultimately leading to lower yields and purity of the final peptide.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peptide aggregation issues when incorporating this compound.
Initial Diagnosis: Is Aggregation Occurring?
Several signs during SPPS can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent.
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates unreacted free amines. Similarly, Boc deprotection may be sluggish.
-
Physical Clumping: The resin may become sticky and clump together, leading to poor mixing.
-
Low Yield: A significant drop in the final peptide yield after cleavage is a strong indicator of aggregation-related synthesis problems.
Troubleshooting Strategies
If you suspect aggregation, consider the following strategies, starting with the simplest and progressing to more advanced techniques.
| Strategy | Description | Key Benefit |
| Solvent Optimization | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[1][2] | NMP and DMSO are better at solvating growing peptide chains and disrupting hydrogen bonds that lead to aggregation.[1][2] |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., 50-60°C). This can be achieved through conventional heating or using a microwave peptide synthesizer. | Increased kinetic energy helps to disrupt secondary structures and improve reaction rates. |
| Chaotropic Agents | Introduce a wash step with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) before the coupling step.[3][4] | These salts disrupt hydrogen bonding networks, breaking up existing aggregates and improving reagent accessibility.[3][5] |
| Backbone Protection | Incorporate amino acids with backbone protection, such as Hmb or Dmb, at strategic positions (e.g., every 6-7 residues) to sterically hinder hydrogen bond formation.[1] | Directly prevents the formation of intermolecular hydrogen bonds, a primary driver of aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: Is this compound inherently more prone to causing aggregation than other protected arginine derivatives?
A1: While there is limited direct comparative data for the Mts group, sulfonyl-based protecting groups like Mts, Pmc, and Pbf are generally bulky and can increase the hydrophobicity of the peptide chain, potentially contributing to aggregation.[6][7][8] The tendency for aggregation is highly sequence-dependent and influenced by the overall hydrophobicity of the peptide.[1]
Q2: Can the choice of coupling reagent affect aggregation when using this compound?
A2: Yes, the choice of coupling reagent can be critical. For sequences prone to aggregation, using highly efficient aminium/uronium-based reagents like HBTU, HATU, or PyBOP® is recommended. These reagents promote faster coupling reactions, which can outpace the formation of aggregate structures.
Q3: When should I consider using a lower-loading resin?
A3: Using a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) is a good preventative strategy, especially for long or known difficult sequences.[3] Lower loading increases the distance between growing peptide chains, reducing the likelihood of intermolecular interactions and aggregation.
Q4: How can I confirm that aggregation is the cause of my poor synthesis yield?
A4: A small-scale analytical cleavage can be very informative. After a difficult coupling step, cleave a small amount of the peptide-resin and analyze the crude product by LC-MS. The presence of significant deletion sequences corresponding to the failed coupling step is a strong indication of aggregation.
Experimental Protocols
Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
This protocol is designed to be used before a coupling step where aggregation is suspected.
Materials:
-
Peptide-resin post-Fmoc deprotection
-
Dimethylformamide (DMF)
-
0.8 M Lithium Chloride (LiCl) in DMF
Procedure:
-
Following standard Fmoc deprotection and subsequent DMF washes, drain the solvent from the reaction vessel.
-
Add the 0.8 M LiCl in DMF solution to the resin, ensuring it is fully submerged.
-
Agitate the mixture for 1-2 minutes.[4]
-
Drain the chaotropic salt solution.
-
Repeat steps 2 and 3 one more time.
-
Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt, as residual salt can interfere with coupling reagents.[4]
-
Proceed with your standard amino acid coupling protocol.
Protocol 2: N-Methylpyrrolidone (NMP) as a Solvent System
This protocol outlines the use of NMP as an alternative solvent to DMF to improve solvation.
Materials:
-
Boc-protected amino acid
-
Coupling reagents (e.g., HBTU/DIPEA)
-
N-Methylpyrrolidone (NMP)
Procedure:
-
Swell the resin in NMP.
-
Perform the Boc deprotection using your standard TFA/DCM protocol, followed by neutralization.
-
Wash the resin thoroughly with NMP.
-
Dissolve the Boc-amino acid and coupling reagents in NMP.
-
Add the activated amino acid solution to the resin and perform the coupling reaction as you would with DMF.
-
Monitor the coupling reaction using the Kaiser test.
-
Wash the resin with NMP before proceeding to the next deprotection step.
Protocol 3: Quantitative Analysis of Peptide Aggregation by LC-MS
This protocol provides a general workflow for analyzing the extent of aggregation-induced deletion sequences.
Materials:
-
Crude peptide cleaved from the resin
-
Solvents for LC-MS (e.g., Water with 0.1% Formic Acid, Acetonitrile with 0.1% Formic Acid)
-
LC-MS system
Procedure:
-
Dissolve a small, known amount of the crude peptide in an appropriate solvent. If solubility is an issue, try a small amount of DMSO or DMF and dilute with the LC-MS mobile phase.
-
Perform a standard reverse-phase LC-MS analysis.
-
Analyze the resulting chromatogram and mass spectrometry data.
-
Identify the peak corresponding to your target peptide based on its expected mass.
-
Look for peaks with masses corresponding to deletion sequences (i.e., the mass of the target peptide minus the mass of one or more amino acid residues).
-
Quantify the relative abundance of the target peptide and the deletion sequences by integrating the peak areas in the chromatogram.[9][10][11][12][13] A high percentage of deletion sequences points to significant aggregation during synthesis.
Visualizations
Caption: The pathway of peptide aggregation during synthesis.
Caption: A workflow for troubleshooting peptide aggregation.
References
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 13. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Mts Group Removal
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the incomplete removal of the 2-mesitylenesulfonyl (Mts) protecting group from arginine residues during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Mts deprotection?
A1: Incomplete removal of the Mts group from arginine residues is a known challenge in peptide synthesis. The primary causes include:
-
Steric Hindrance: The bulky nature of the Mts group, combined with aggregation of the peptide on the resin, can physically block the cleavage reagents from accessing the protection site. This is particularly common in long or hydrophobic peptide sequences which are prone to forming secondary structures like β-sheets.[1][2][3]
-
Insufficient Deprotection Time: The Mts group is known to be more acid-stable than other sulfonyl-based arginine protecting groups like Pmc or Pbf. Standard cleavage times of 1-2 hours may be insufficient for its complete removal, especially in complex peptides.
-
Suboptimal Cleavage Cocktail Composition: The choice and concentration of scavengers in the trifluoroacetic acid (TFA) cleavage cocktail are critical. Reactive cationic species generated during deprotection can lead to side reactions if not effectively quenched, and an inadequate cocktail may not provide the optimal environment for complete Mts removal.[4][5]
-
Poor Resin Swelling: For the cleavage reagents to be effective, they must be able to penetrate the resin beads. Poor swelling of the resin in the cleavage cocktail can significantly limit reagent access to the peptide chains, resulting in incomplete deprotection.[6][7]
Q2: How can I reliably detect incomplete Mts deprotection?
A2: A combination of analytical techniques is the most robust approach to confirm incomplete Mts removal:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC analysis of the crude peptide is the primary method for detection. The Mts-protected peptide is significantly more hydrophobic than the fully deprotected peptide and will, therefore, have a longer retention time. Incomplete deprotection will appear as a distinct, later-eluting peak.
-
Mass Spectrometry (MS): Mass spectrometry (e.g., MALDI-TOF or ESI-MS) provides definitive evidence. Compare the observed molecular weight of the impurity peak with the theoretical mass of the Mts-containing peptide. The Mts group adds a specific mass (183.25 Da) to the peptide.
Q3: Are there alternative protecting groups for arginine that are easier to remove than Mts?
A3: Yes, several alternative protecting groups for arginine are available, particularly for Fmoc-based SPPS. The choice depends on the specific requirements of the synthesis.[8] Common alternatives include:
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More acid-labile than Mts, often removable with standard TFA cocktails within a few hours.[8]
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): Even more acid-labile than Pmc and is now one of the most commonly used protecting groups for arginine in Fmoc-SPPS.[8]
-
Tos (Tosyl): An older protecting group, generally used in Boc-based chemistry, requiring very strong acids like anhydrous HF for removal.[9]
Troubleshooting Guide
If you have identified incomplete Mts deprotection, follow this systematic guide to resolve the issue.
Problem: HPLC and MS analysis confirm the presence of a significant amount of Mts-protected peptide after standard cleavage.
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, pad="0.5,0.5", dpi=100, width=7.9]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Incomplete Mts Deprotection Detected\n(HPLC/MS Data)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cylinder];
cause1 [label="Insufficient Deprotection Time?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Suboptimal Cleavage Cocktail?", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Peptide Aggregation / Steric Hindrance?", fillcolor="#FBBC05", fontcolor="#202124"];
solution1 [label="Extend Cleavage Time\n(e.g., 4-8 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution2 [label="Optimize Scavenger Cocktail\n(e.g., Reagent K)", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution3 [label="Re-cleave Precipitated Peptide", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution4 [label="Use Stronger Acid Conditions\n(e.g., TMSBr)", fillcolor="#34A853", fontcolor="#FFFFFF"];
check [label="Analyze Purity by HPLC/MS", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];
success [label="Problem Resolved", fillcolor="#FFFFFF", fontcolor="#202124", shape=doublecircle]; failure [label="Consider Resynthesis\n(Use Pbf/Pmc-Arg)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> {cause1, cause2, cause3} [color="#5F6368"];
cause1 -> solution1 [label="Action", color="#5F6368"]; cause2 -> solution2 [label="Action", color="#5F6368"]; cause2 -> solution4 [label="Alternative", color="#5F6368"]; cause3 -> solution3 [label="Action", color="#5F6368"];
{solution1, solution2, solution3, solution4} -> check [color="#5F6368"];
check -> success [label="Deprotection >95%", color="#34A853"]; check -> failure [label="Still Incomplete", color="#EA4335"]; } Caption: Troubleshooting workflow for incomplete Mts group removal.
Step 1: Extend the Deprotection Time
The Mts group is notoriously slow to cleave. Before making significant changes to your protocol, the simplest first step is to increase the reaction time.
-
Standard Protocol: 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) for 2-3 hours.
-
Troubleshooting Action: Extend the cleavage time to 4, 6, or even up to 8 hours at room temperature. Monitor the progress by taking small aliquots of the cleavage mixture at different time points, precipitating the peptide, and analyzing it by HPLC.
Step 2: Optimize the Cleavage Cocktail
If extending the time is insufficient, the scavenger composition of the cleavage cocktail may need to be optimized, especially if the peptide contains other sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp).
-
Action: Employ a more robust, multi-scavenger cocktail. "Reagent K" is a popular and effective choice for difficult cleavages. For peptides containing Trp and multiple Arg(Mts) residues, a balance must be struck to avoid Trp side reactions while ensuring complete deprotection.
| Reagent Cocktail | Composition (v/v) | Target Residues / Application |
| Standard (Reagent T) | TFA / Water / TIS (95:2.5:2.5) | General purpose, for peptides without sensitive residues. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides, including those with Arg(Mts), Cys, Met, Trp. |
| Low Odor (Reagent L) | TFA / Water / TIS / Dithiothreitol (DTT) | An alternative to cocktails with thioanisole/EDT to reduce odor.[10] |
Step 3: Re-Cleavage of the Crude Peptide
If the initial cleavage has already been performed and the peptide precipitated, it is possible to subject the crude, partially protected peptide to the cleavage conditions again.
-
Action: Dissolve the precipitated crude peptide in a fresh, optimized cleavage cocktail (e.g., Reagent K). Allow the reaction to proceed for an additional 2-4 hours. Precipitate the peptide again and re-analyze by HPLC and MS.
Step 4: Use Stronger Acidic Conditions (Expert Use)
For extremely difficult cases, stronger acid conditions can be employed. This should be considered a last resort, as it increases the risk of side reactions.
-
Action: A method using Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl bromide (TMSBr) in TFA can be used. These are potent reagents and require careful handling and optimization to avoid degrading the peptide.
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection
This protocol outlines a general procedure for the cleavage of the peptide from the resin and removal of side-chain protecting groups, including Mts.
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a high vacuum for at least 4 hours.
-
Cleavage Reaction:
-
Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL of TFA/TIS/Water 95:2.5:2.5). A volume of 5-10 mL of cocktail per gram of resin is typically sufficient.[5]
-
Stopper the vessel and allow it to stand at room temperature with occasional swirling. For Mts removal, a minimum of 4 hours is recommended.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture into a new centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add cold methyl-t-butyl ether (MTBE) or diethyl ether (typically 10x the volume of the TFA) to the filtrate to precipitate the crude peptide.
-
Cool the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the final peptide pellet under vacuum.
Protocol 2: HPLC Analysis for Deprotection Monitoring
This protocol is for analyzing the crude peptide to determine the efficiency of the Mts deprotection.
-
Sample Preparation: Prepare a stock solution of the crude, dried peptide in a suitable solvent (e.g., 1 mg/mL in 50% acetonitrile/water).
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase, 3.5-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Flow Rate: ~1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Analysis: Inject the sample. The Mts-protected peptide will have a significantly longer retention time than the desired fully deprotected product due to its increased hydrophobicity. The relative peak areas can be used to estimate the percentage of incomplete deprotection.
References
- 1. Incomplete Fmoc deprotection in solid-phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
Technical Support Center: Optimizing Coupling of Boc-Arg(Mts)-OH
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Boc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
A1: The coupling of this compound can be inefficient primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) group on the arginine side chain, creates significant spatial obstruction. This bulkiness can impede the approach of the activated carboxylic acid to the free amine of the growing peptide chain on the solid support, leading to slower reaction rates and incomplete coupling.
Q2: What are the signs of incomplete or failed this compound coupling?
A2: A common indicator of incomplete coupling is a positive result from a qualitative ninhydrin (Kaiser) test, which detects free primary amines on the resin.[1][2] A blue or violet color indicates that a significant number of N-terminal amines have not reacted with the this compound. Other signs can include a lower-than-expected resin weight gain after the coupling step.
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
A3: For sterically hindered amino acids, more potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended over standard carbodiimide reagents like DCC/HOBt.[3] Effective reagents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
HATU and HCTU are often considered highly effective for challenging couplings.[3]
Q4: What is δ-lactam formation and how can it be minimized during this compound coupling?
A4: δ-Lactam formation is a significant side reaction that can occur during the activation of protected arginine derivatives.[4][5] The activated carboxylic acid can react intramolecularly with a nitrogen atom of the guanidinium side chain, forming a stable six-membered ring (a δ-lactam).[4][5] This cyclized amino acid is unable to couple to the growing peptide chain, leading to deletion sequences (des-Arg peptides).[4] To minimize this side reaction, it is crucial to minimize the pre-activation time of the this compound before adding it to the resin.[6]
Q5: Can the choice of solid-phase resin affect the coupling efficiency of this compound?
A5: Yes, the choice of resin is critical for the successful synthesis of peptides containing sterically hindered residues like this compound. Key considerations include the stability of the linker to the repetitive acid treatments for Boc group removal and the efficiency of the final cleavage. The bulky nature of the protecting groups can also impact the initial loading and subsequent coupling efficiencies on different resins.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive Kaiser test after initial coupling | Incomplete coupling due to steric hindrance. | Perform a second coupling (double couple) with fresh reagents.[2][7] |
| Insufficient activation of this compound. | Switch to a more potent coupling reagent such as HATU or HCTU.[3] | |
| Suboptimal reaction conditions. | Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). A moderate increase in temperature (e.g., to 40°C) can also be considered, but with caution to avoid side reactions.[2] | |
| Low peptide purity with deletion sequences | δ-Lactam formation of this compound. | Minimize the pre-activation time of the amino acid before adding it to the resin. Consider using a coupling reagent known to suppress this side reaction.[4][6] |
| Incomplete coupling in previous cycles leading to truncated sequences. | If a positive Kaiser test is observed after double coupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences in the final product.[3] | |
| Formation of byproducts | Transfer of the Mts protecting group from arginine to tryptophan residues during final cleavage. | Use a cleavage cocktail containing scavengers like thioanisole.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol outlines a general procedure for the manual coupling of this compound using a potent coupling reagent.
-
Resin Preparation:
-
Swell the resin (e.g., MBHA resin) in dichloromethane (DCM) for 30 minutes.
-
Perform Nα-Boc deprotection using 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Wash the resin thoroughly with DCM and then dimethylformamide (DMF).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the amino acid solution and allow for a short pre-activation time (1-2 minutes) to minimize δ-lactam formation.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test (see Protocol 2).
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Protocol 2: Qualitative Kaiser Test
The Kaiser test is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[1][9][10][11]
-
Sample Preparation:
-
Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Wash the beads with ethanol.
-
-
Reagent Addition:
-
Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5% (w/v) ninhydrin in ethanol.
-
Solution B: 80% (w/v) phenol in ethanol.
-
Solution C: 2% (v/v) of 0.001 M aqueous KCN in pyridine.
-
-
-
Heating and Observation:
-
Observe the color of the beads and the solution.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Key factors for successful coupling.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
Navigating Side Product Formation with Boc-Arg(Mts)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into peptide sequences is a critical step in the synthesis of many biologically active molecules. However, the highly nucleophilic guanidinium side chain of arginine presents a significant challenge, often leading to unwanted side reactions. The use of Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine (Boc-Arg(Mts)-OH) is a common strategy to mitigate these issues. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific problems encountered during the use of this compound in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems observed during the synthesis of peptides containing Arg(Mts), their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Yield of Target Peptide / Presence of Truncated Sequences | δ-Lactam Formation: Intramolecular cyclization of the activated arginine residue is a primary cause of chain termination. This is a known issue with arginine derivatives, particularly those with bulky side-chain protecting groups. | Optimize Coupling Conditions: - Minimize pre-activation time.- Use in-situ activation methods.- Employ less activating coupling reagents (e.g., DIC/HOBt instead of HATU).- Consider double coupling for the residue preceding arginine to ensure complete reaction before introducing this compound. |
| Presence of a Side Product with a Mass of +183 Da | Sulfonylation of Tryptophan: If the peptide sequence contains tryptophan, the Mts (mesitylenesulfonyl) group can be partially transferred from the arginine side chain to the indole ring of tryptophan during acidic cleavage. | Optimize Cleavage Cocktail: - Use a scavenger cocktail containing triisopropylsilane (TIS) and 1,2-ethanedithiol (EDT) to trap the reactive Mts cations.- A recommended cocktail is Reagent K: TFA/phenol/water/thioanisole/EDT. |
| Presence of a Side Product with a Mass of +16 Da | Oxidation of Methionine: If the peptide sequence contains methionine, the thioether side chain is susceptible to oxidation to methionine sulfoxide during cleavage. | Use Reducing Agents in Cleavage Cocktail: - Add scavengers with reducing properties, such as dithiothreitol (DTT), to the cleavage cocktail. |
| Incomplete Removal of the Mts Group | Insufficient Cleavage Time or Inappropriate Cleavage Cocktail: The Mts group is more labile than the Tosyl (Tos) group but still requires strong acidic conditions for complete removal. | Modify Cleavage Protocol: - Extend the cleavage time with the strong acid (e.g., HF or TFMSA).- Ensure the use of an appropriate cleavage cocktail, such as one containing trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (HF). |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction associated with this compound?
A1: The most significant side reaction during the coupling of this compound is the formation of a δ-lactam. This occurs through an intramolecular cyclization of the activated carboxylic acid with the guanidinium side chain, leading to termination of the peptide chain elongation.
Q2: How does the Mts protecting group compare to other sulfonyl-based protecting groups like Tos and Pbf in terms of side reactions?
A2: The Mts group is generally considered to be more labile to acidolysis than the Tos group, meaning it can be removed under slightly milder conditions or with shorter reaction times. However, like other sulfonyl-based protecting groups, it can still lead to the sulfonylation of sensitive residues like tryptophan during cleavage. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is even more acid-labile than Mts and is often preferred in Fmoc-based synthesis to minimize side reactions. While direct quantitative comparisons are limited, the propensity for δ-lactam formation is influenced by the steric bulk and electronic effects of the protecting group, with bulkier groups sometimes exacerbating the issue.
Q3: What are the optimal coupling conditions to minimize δ-lactam formation when using this compound?
A3: To minimize δ-lactam formation, it is crucial to reduce the lifetime of the activated this compound species. This can be achieved by:
-
In-situ activation: Adding the coupling reagent directly to the reaction vessel containing the resin and the amino acid.
-
Using carbodiimide activators with an additive: For example, N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt).
-
Avoiding prolonged pre-activation times.
Q4: Can scavengers in the cleavage cocktail completely prevent side reactions?
A4: Scavengers are highly effective at minimizing side reactions by trapping reactive cationic species generated during cleavage. However, they may not completely eliminate them, especially in sequences where a susceptible residue like tryptophan is in close proximity to the Arg(Mts) residue. The choice and concentration of scavengers are critical.[1]
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
This protocol is designed to minimize δ-lactam formation during the incorporation of this compound.
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF).
-
Amino Acid and Coupling Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
In-situ Activation and Coupling: Add the this compound/HOBt solution to the resin. Then, add DIC (3 equivalents) to the reaction vessel.
-
Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling may be required.
-
Washing: Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Cleavage and Deprotection with a Scavenger Cocktail
This protocol is for the final cleavage of the peptide from the resin and removal of the Mts and other acid-labile protecting groups, while minimizing side reactions.
-
Resin Preparation: Wash the dried peptide-resin with DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Reagent K: Trifluoroacetic acid (TFA)/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/w/v/v/v). Caution: Handle TFA and other reagents in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10 times the volume of the filtrate).
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether twice.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the desired coupling reaction and the formation of common side products.
References
Technical Support Center: Improving Yield with Boc-Arg(Mts)-OH in SPPS
This guide is intended for researchers, scientists, and drug development professionals using Boc-Arg(Mts)-OH in solid-phase peptide synthesis (SPPS). It provides troubleshooting advice, detailed protocols, and answers to frequently asked questions to help overcome common challenges and improve final peptide yield.
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a problem-and-solution format.
Problem: Low or Incomplete Coupling of this compound
After the coupling step for this compound, a qualitative test (like the Kaiser or TNBS test) indicates the presence of unreacted free amines, signifying a failed or incomplete reaction.[1]
Possible Causes and Solutions:
-
Cause 1: Steric Hindrance. The bulky nature of both the Boc and Mts protecting groups can physically impede the coupling reaction.[2] Standard coupling reagents may lack the necessary reactivity to overcome this hindrance.[2]
-
Cause 2: Peptide Aggregation. The growing peptide chain, especially if it contains hydrophobic residues, can fold upon itself, forming secondary structures that block the N-terminal amine from reacting.[1][4] This is a significant cause of failed syntheses.[1]
-
Solution 1: Incorporate a wash step with a chaotropic salt solution (e.g., 0.4 M LiCl in DMF) immediately before the coupling step to disrupt secondary structures.[1]
-
Solution 2: The Boc-SPPS strategy itself can help mitigate aggregation, as the repetitive treatments with trifluoroacetic acid (TFA) for deprotection help dissolve and disrupt secondary structures on the resin.[5]
-
-
Cause 3: Suboptimal Reagent Quality. Coupling reagents are sensitive to moisture and can degrade over time, leading to reduced activation and lower coupling efficiency.
-
Solution: Use fresh, high-quality coupling reagents and anhydrous grade solvents (e.g., DMF) for all coupling steps.
-
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Class | Relative Effectiveness & Remarks |
| DIC / HOBt | Carbodiimide | Standard, cost-effective. May be insufficient for sterically hindered residues like this compound. |
| HBTU / HATU | Uronium/Aminium Salt | Highly efficient and widely used for hindered couplings.[6][7] HATU is generally considered more reactive than HBTU.[7] |
| PyAOP / PyBOP | Phosphonium Salt | Highly effective for hindered couplings, comparable to HATU.[2][6] PyAOP can avoid the risk of N-terminal guanidinylation.[2] |
| COMU | Uronium Salt | A novel reagent with coupling efficiencies comparable to HATU and is well-suited for microwave-accelerated SPPS.[3] |
Problem: Low Final Peptide Yield After Cleavage
The synthesis appears to proceed correctly (e.g., negative Kaiser tests after each coupling), but the amount of purified peptide obtained after cleavage is significantly lower than expected.[1]
Possible Causes and Solutions:
-
Cause 1: Incomplete Mts Group Deprotection. The mesitylene-2-sulfonyl (Mts) protecting group is robust and requires strong acidolysis for removal. Incomplete removal results in the desired peptide still being attached to the resin or having the protecting group still attached, leading to purification losses.
-
Cause 2: Side Reactions During Cleavage. The strong acidic conditions required for cleavage can generate reactive carbocations from the protecting groups and resin linker.[9] These can modify sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys), leading to impurities and a lower yield of the target peptide.[9]
-
Solution: Always use a "cleavage cocktail" containing scavengers to quench these reactive species. The choice of scavenger depends on the peptide sequence. Thioanisole is commonly used to protect Trp residues.
-
Table 2: Recommended Cleavage Cocktails for Mts Deprotection
| Cleavage Method | Reagent | Scavengers | Typical Conditions |
| High HF | Anhydrous HF | Anisole or p-Cresol (10% v/v) | 0-5 °C, 1 hour |
| Low-High HF | 1. HF/DMS (1:3) 2. HF/p-Cresol (9:1) | Dimethyl sulfide (DMS), p-Cresol | 1. 0 °C, 2 hours 2. 0 °C, 1 hour |
| TFMSA | TFMSA / TFA | Thioanisole, m-Cresol | 0-5 °C, 1-2 hours |
Frequently Asked Questions (FAQs)
Q1: What is the recommended protocol for a single coupling cycle of this compound?
A1: The following is a detailed protocol for one cycle of Boc-SPPS. Note that this compound is often supplied as a cyclohexylammonium salt and must be desalted before use.[10]
Experimental Protocol: Single Boc-SPPS Cycle
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.[6]
-
Nα-Boc Deprotection:
-
Neutralization:
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 2-4 eq.) in N,N-Dimethylformamide (DMF).
-
Add DIEA (slight excess over the amino acid) to the activation mixture.[7]
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For a sterically hindered residue, double coupling or extended reaction times may be necessary.[6]
-
-
Monitoring & Washing:
-
Perform a qualitative Kaiser test to confirm the absence of free primary amines.[6] A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, repeat the coupling step (double coupling).
-
Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x).[6] The resin is now ready for the next cycle.
-
Q2: What causes δ-lactam formation and is it a problem with this compound?
A2: δ-lactam formation is an intramolecular side reaction where the nucleophilic side-chain of arginine attacks its own activated C-terminal carboxyl group, forming a stable six-membered ring.[11] This terminates the peptide chain. While this side reaction is a significant problem for derivatives like Boc-Arg(Boc)2-OH[12][13], it is less pronounced with sulfonyl-based protecting groups like Mts or Tos. However, to minimize any risk, it is always advisable to reduce the pre-activation time of the amino acid before adding it to the resin.[11]
Q3: How do I choose the right scavengers for my final cleavage step?
A3: The choice of scavengers is critical to prevent side reactions and depends on the amino acids present in your peptide.[9]
-
For Tryptophan (Trp): Trp is highly susceptible to alkylation by carbocations. Use scavengers like thioanisole, ethanedithiol (EDT), or triisopropylsilane (TIS).
-
For Methionine (Met): Met can be oxidized. Thioanisole can help prevent this.
-
For Cysteine (Cys) & Tyrosine (Tyr): These residues are also nucleophilic. Scavengers like p-cresol, anisole, or thioanisole are effective.[8]
-
General Purpose: A common "cocktail" might include 90% TFA, 5% water, 2.5% EDT, and 2.5% TIS, but for Mts removal, stronger acids are needed as described in Table 2.
Visualized Workflows
// Node Definitions start [label="Peptide-Resin\n(Boc-AA...-Resin)", fillcolor="#F1F3F4", fontcolor="#202124"]; deprotection [label="1. Boc Deprotection\n(50% TFA / DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wash1 [label="Wash\n(DCM/IPA)", fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="2. Neutralization\n(DIEA / DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="Wash\n(DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; couple [label="3. Activation & Coupling\n(this compound + HATU)", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash3 [label="Wash\n(DMF/DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Ready for\nNext Cycle", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> deprotection; deprotection -> wash1; wash1 -> neutralize; neutralize -> wash2; wash2 -> couple; couple -> wash3; wash3 -> end_node; } .dot Caption: A standard workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
// Node Definitions start [label="Low Final Peptide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Decision Points kaiser_test [label="Kaiser test positive\nafter Arg coupling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Problem Branches incomplete_coupling [label="Problem: Incomplete Coupling", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage_issue [label="Problem: Cleavage/Deprotection Issue", fillcolor="#F1F3F4", fontcolor="#202124"];
// Solutions for Coupling sol_reagent [label="Use potent coupling reagent\n(e.g., HATU, PyAOP)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_double_couple [label="Perform double coupling", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_aggregation [label="Address aggregation\n(Chaotropic salts, etc.)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Cleavage sol_cleavage_protocol [label="Verify strong acid cleavage\nprotocol (HF or TFMSA)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_scavengers [label="Ensure correct scavengers\nare used for sequence", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> kaiser_test;
kaiser_test -> incomplete_coupling [label=" Yes"]; incomplete_coupling -> sol_reagent; incomplete_coupling -> sol_double_couple; incomplete_coupling -> sol_aggregation;
kaiser_test -> cleavage_issue [label="No "]; cleavage_issue -> sol_cleavage_protocol; cleavage_issue -> sol_scavengers; } .dot Caption: A decision tree for troubleshooting the root cause of low peptide yield in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Coupling Efficiency of Arg(Mts)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency of Arginine(Mts) in solid-phase peptide synthesis (SPPS). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low coupling efficiency of Arg(Mts)?
Low coupling efficiency of Arg(Mts) can be attributed to several factors:
-
Steric Hindrance: The bulky nature of both the Mts (mesitylene-2-sulfonyl) protecting group and the arginine side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly problematic when coupling to a sterically hindered amino acid residue on the resin.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) and aggregate on the solid support. This aggregation can block reactive sites, preventing efficient coupling.[2]
-
Suboptimal Activation: Incomplete activation of the Arg(Mts) carboxylic acid group will lead to poor coupling yields. The choice of activation method and reagents is critical.
-
Solvent and Resin Effects: The choice of solvent and resin can significantly impact coupling efficiency. Proper swelling of the resin is essential for reagent accessibility.[3][4]
-
Side Reactions: The formation of side products can consume the activated Arg(Mts) or modify the peptide chain, leading to lower yields of the desired product. A notable side reaction for arginine is the formation of δ-lactam.[5][6]
Q2: How does the Mts protecting group compare to other arginine protecting groups in terms of coupling efficiency?
The choice of protecting group for arginine's guanidino group is a critical factor in SPPS. While Mts is an option, other commonly used protecting groups like Pmc and Pbf are generally considered more labile and can sometimes offer better coupling efficiencies due to their increased acid lability, which can be a proxy for reduced steric hindrance during coupling.[7][8]
| Protecting Group | Key Characteristics | Relative Coupling Efficiency | Deprotection Conditions | Potential Side Reactions |
| Mts (Mesitylene-2-sulfonyl) | More acid labile than Tos. | Moderate | Strong acid (e.g., HF, TFMSA) | Sulfonation of tryptophan.[9][10] |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | More acid labile than Mts.[7][8] | High | TFA | Sulfonation of tryptophan.[9][10] |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Most acid labile of the sulfonyl-based groups.[7][8][11] | Very High | Mild TFA | δ-lactam formation, sulfonation of tryptophan.[6][12] |
| Tos (Tosyl) | Very stable. | Low to Moderate | Very strong acid (HF) | Can modify tryptophan residues.[8] |
| NO2 (Nitro) | Stable to acids. | Moderate | Catalytic hydrogenation or reduction (e.g., SnCl2).[12][13] | Can lead to ornithine formation.[8] |
Q3: What are the signs of poor Arg(Mts) coupling?
Several indicators during and after the synthesis can point to low coupling efficiency:
-
Positive Kaiser Test: A positive ninhydrin (Kaiser) test on resin beads after the coupling step indicates the presence of unreacted free primary amines.[2]
-
HPLC Analysis of Crude Peptide: The HPLC chromatogram of the crude product will show a low percentage of the target peptide peak and the presence of multiple other peaks, often corresponding to deletion sequences (missing the arginine residue).[2]
-
Mass Spectrometry (MS) Analysis: MS analysis of the crude product will reveal the presence of species with a molecular weight corresponding to the peptide sequence lacking the Arg residue.[2]
Troubleshooting Guides
Issue: Positive Kaiser Test After Arg(Mts) Coupling
A positive Kaiser test indicates incomplete coupling. The following workflow can help troubleshoot and resolve this issue.
Caption: Troubleshooting decision tree for a positive Kaiser test.
Issue: Presence of Deletion Sequences in Final Product
The presence of deletion sequences lacking arginine in the final product as confirmed by HPLC and MS is a direct consequence of poor coupling. The following strategies can be employed to mitigate this issue in future syntheses.
Caption: Proactive strategies to avoid Arg(Mts) deletion.
Experimental Protocols
Protocol 1: Standard Double Coupling for Arg(Mts)
This protocol is recommended for coupling Arg(Mts) to address potential low efficiency.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
First Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Arg(Mts)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the coupling solution.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours with agitation.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling: Repeat step 4 with fresh reagents.
-
Washing: Wash the resin with DMF (3 times) and then with dichloromethane (DCM) (3 times).
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free amines. If the test is positive, a third coupling may be necessary.
Protocol 2: Coupling with HATU for Difficult Sequences
For sequences known to be difficult or when standard methods fail, using a more potent activating agent like HATU is recommended.
-
Resin Preparation: Perform resin swelling and Fmoc deprotection as described in Protocol 1.
-
Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Arg(Mts)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours. The extended time can help overcome steric hindrance and aggregation.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to check for completion of the coupling reaction. If necessary, perform a second coupling.
Signaling Pathways and Chemical Mechanisms
While signaling pathways are more relevant to the biological activity of the final peptide, understanding the chemical mechanism of the coupling reaction is crucial for troubleshooting.
Caption: Mechanism of amide bond formation in SPPS.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating HPLC Purification of Arg(Mts)-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals facing challenges in the High-Performance Liquid Chromatography (HPLC) purification of peptides containing Arginine protected with the mesityl-2-sulfonyl (Mts) group. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common obstacles and achieve high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is the Mts protecting group and why is it used for Arginine?
The mesityl-2-sulfonyl (Mts) group is a protecting group for the guanidino side chain of arginine used in solid-phase peptide synthesis (SPPS). It is one of the sulfonyl-based protecting groups, which also include Pmc and Pbf. The Mts group is known for its high acid stability compared to more modern protecting groups like Pbf.[1] This stability can be advantageous in certain synthetic strategies, but it also presents challenges during the final cleavage and purification steps.[1][2]
Q2: What are the most common impurities I can expect when purifying a crude Arg(Mts) peptide?
When purifying a crude peptide synthesized with Arg(Mts), you can typically encounter a range of impurities, including:
-
Incompletely deprotected peptides: Peptides where the Mts group is still attached to one or more arginine residues. This is a common issue due to the high acid stability of the Mts group.[2]
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling during synthesis.[3]
-
Truncation sequences: Incomplete peptide chains.
-
Byproducts of Mts cleavage: The cleavage of the Mts group can generate reactive cationic species that may modify sensitive amino acids in your peptide, such as tryptophan.
-
Side-reaction products: During synthesis, arginine can undergo side reactions like δ-lactam formation, leading to impurities that are often difficult to separate.
Q3: Why do my Arg(Mts) peptide peaks often show tailing or broadening in RP-HPLC?
Peak tailing or broadening for arginine-containing peptides is a common issue in reversed-phase HPLC. This is often due to secondary interactions between the positively charged guanidinium group of arginine and residual free silanol groups on the silica-based column packing. These interactions cause a portion of the peptide molecules to be retained longer, resulting in a "tailing" peak. To mitigate this, it is crucial to use a mobile phase with a low pH, typically containing 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, neutralizing the positive charge on the arginine and minimizing interactions with the column.[4][5]
Q4: Can the hydrophobicity of the Mts group affect the HPLC separation?
Yes, the Mts protecting group is hydrophobic and will significantly increase the retention time of the peptide on a reversed-phase HPLC column compared to the fully deprotected peptide. This difference in hydrophobicity is the basis for separating the fully deprotected peptide from its Mts-containing counterparts. However, the increased hydrophobicity of the protected peptide can sometimes lead to aggregation, which can manifest as broad peaks or even precipitation on the column.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the HPLC purification of Arg(Mts) peptides.
Problem 1: Incomplete Mts Group Removal
Symptom: Your HPLC chromatogram shows a major peak corresponding to the desired peptide, but also a significant, later-eluting peak. Mass spectrometry analysis confirms this later peak has a mass corresponding to the desired peptide + 218 Da (the mass of the Mts group).
Troubleshooting Workflow:
Troubleshooting Incomplete Mts Deprotection
Detailed Steps:
-
Extend the Cleavage Time: The Mts group is known to be more resistant to acid cleavage than Pbf or Pmc.[1] Standard cleavage times of 2-3 hours may be insufficient. It is recommended to perform a time-course study, analyzing aliquots at different time points (e.g., 2, 4, 6, and 8 hours) to determine the optimal cleavage time for your specific peptide.[1]
-
Optimize the Cleavage Cocktail: For peptides without sensitive residues, a standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) should be used.[6] If your peptide contains sensitive residues like tryptophan, methionine, or cysteine, a more robust scavenger cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), is recommended to prevent side reactions during the extended cleavage time.[7]
-
Repeat the Cleavage Step: If incomplete deprotection persists after optimizing the initial cleavage, the crude peptide can be precipitated, washed, and subjected to a second cleavage treatment with a fresh cocktail.[6]
Problem 2: Poor Peak Shape (Tailing or Broadening)
Symptom: The main peptide peak in your HPLC chromatogram is asymmetrical, with a pronounced tail, or is excessively broad, leading to poor resolution from nearby impurities.
Troubleshooting Workflow:
Troubleshooting Poor HPLC Peak Shape
Detailed Steps:
-
Verify Mobile Phase Composition: Ensure that both your aqueous (A) and organic (B) mobile phases contain 0.1% TFA. TFA is crucial for ion-pairing with the basic arginine residue and protonating silanol groups on the column, which minimizes peak tailing.[4][5]
-
Reduce Sample Load: Overloading the column can lead to peak broadening and distortion. Try injecting a smaller amount of your crude peptide to see if the peak shape improves.
-
Optimize the Gradient: A steep gradient can cause peaks to be broad and poorly resolved. Try using a shallower gradient around the elution point of your peptide to improve separation from closely eluting impurities.[4]
-
Consider a Different Stationary Phase: If peak tailing persists on a C18 column, it may be due to strong interactions with the stationary phase. Switching to a column with a different chemistry, such as C8, Phenyl, or a polymer-based column, can offer different selectivity and improve peak shape.
-
Ensure Complete Dissolution: Injecting a sample that is not fully dissolved can lead to peak broadening and splitting. Ensure your crude peptide is fully dissolved in the initial mobile phase before injection.
Quantitative Data Summary
While specific quantitative data for Arg(Mts) peptides is limited in the literature, the following table provides a comparison of the relative acid lability of common sulfonyl-based arginine protecting groups, which is a critical factor influencing the purity of the crude peptide and the challenges in purification.
| Protecting Group | Relative Acid Lability | Typical Cleavage Time (TFA-based) | Potential for Incomplete Cleavage |
| Pbf | High | 1.5 - 3 hours | Low |
| Pmc | Moderate | 2 - 4 hours | Moderate |
| Mtr | Low | 3 - 24 hours | High[2] |
| Mts | Very Low | > 4 hours | Very High |
| Tos | Extremely Low | Not efficiently cleaved by TFA | N/A for Fmoc-SPPS |
Data compiled from literature discussing sulfonyl-based protecting groups.[1][8]
Experimental Protocols
Protocol 1: Time-Course Analysis of Mts Cleavage
This protocol allows you to determine the optimal cleavage time for your specific Arg(Mts)-containing peptide.
Materials:
-
Dried peptide-resin containing Arg(Mts).
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v).
-
Cold diethyl ether.
-
HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Place a known amount of dried peptide-resin (e.g., 50 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 1 mL) to the resin and start a timer.
-
At various time points (e.g., 2, 4, 6, 8 hours), carefully withdraw a small aliquot of the cleavage solution.
-
Immediately precipitate the peptide from the aliquot by adding it to a microcentrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry.
-
Dissolve the dried peptide in a known volume of 50% acetonitrile/water with 0.1% TFA.
-
Analyze the sample by RP-HPLC, monitoring the disappearance of the Mts-protected peptide peak and the appearance of the fully deprotected peptide peak.
-
Plot the percentage of deprotected peptide versus time to determine the optimal cleavage duration.
Protocol 2: General RP-HPLC Purification of an Arginine-Containing Peptide
This protocol provides a starting point for the purification of your deprotected Arg(Mts) peptide.
Materials:
-
Crude, cleaved peptide.
-
HPLC system with a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Method Development on Analytical Scale:
-
Dissolve a small amount of the crude peptide in Mobile Phase A.
-
Inject the sample onto an analytical C18 column.
-
Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your target peptide.
-
Optimize the gradient to achieve the best separation of your target peptide from impurities. A shallower gradient around the elution point is often beneficial.[4]
-
-
Preparative Scale Purification:
-
Scale up the optimized gradient and flow rate for your preparative column.
-
Dissolve the bulk of your crude peptide in a minimal amount of Mobile Phase A.
-
Load the sample onto the preparative column.
-
Run the preparative HPLC method and collect fractions corresponding to the target peptide peak.
-
-
Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the fractions that meet your purity requirements.
-
Lyophilize the pooled fractions to obtain the purified peptide as a fluffy white powder.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. Investigation of Impurities in Peptide Pools | MDPI [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Battle in Boc-SPPS: Boc-Arg(Mts)-OH vs. Boc-Arg(Pbf)-OH
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting group for the highly nucleophilic guanidino side chain of arginine is a critical determinant of synthesis efficiency and final peptide purity. For researchers utilizing the tert-butyloxycarbonyl (Boc) strategy, the selection often narrows down to a choice between established, robust protecting groups and more modern, labile alternatives. This guide provides a comprehensive comparison of two such options: the traditional Boc-Arg(Mts)-OH and the more recently adopted Boc-Arg(Pbf)-OH.
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) group has long been a staple in Boc-SPPS, valued for its stability throughout the synthesis cycles. In contrast, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, while more commonly associated with Fmoc-SPPS, presents an intriguing alternative for Boc-based strategies due to its increased acid lability. This guide will delve into the performance of each, backed by experimental data and detailed protocols, to empower researchers in making an informed decision for their synthetic endeavors.
Performance at a Glance: Mts vs. Pbf
The fundamental difference between the Mts and Pbf protecting groups lies in their susceptibility to acid cleavage. This property dictates the final deprotection conditions, influencing the overall workflow and the potential for side reactions.
| Parameter | This compound | Boc-Arg(Pbf)-OH |
| Protecting Group | 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mts) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Relative Acid Lability | Low | High[1] |
| Typical Cleavage Conditions | Strong acids: Anhydrous HF or TFMSA[2] | Moderate to strong acids: TFA-based cocktails[3] |
| Typical Cleavage Time | 1-2 hours (with HF) | 1.5 - 3 hours (with TFA)[1] |
| Common Side Reactions | - Alkylation of tryptophan by cleaved Mts group.[4] - Incomplete deprotection with milder acids. | - Alkylation of tryptophan by cleaved Pbf group (less prone than Mts).[5] - Potential for premature cleavage with repeated TFA treatments in Boc-SPPS. |
| Compatibility with Boc-SPPS | Well-established and widely used. | Less common, but compatible. Requires careful optimization of cleavage step. |
Delving into the Details: Experimental Insights
While direct, side-by-side quantitative comparisons of this compound and Boc-Arg(Pbf)-OH in Boc-SPPS are not extensively documented in publicly available literature, we can extrapolate their performance based on their known chemical properties and data from related studies.
Coupling Efficiency
Both this compound and Boc-Arg(Pbf)-OH generally exhibit good coupling efficiencies under standard Boc-SPPS conditions. The steric hindrance of the protecting group can influence the reaction rate. While both are bulky, the literature does not suggest a significant difference in coupling efficiency between the two in typical scenarios. For sterically hindered couplings, extended reaction times or the use of more potent activating agents may be necessary for both derivatives.
Deprotection and Cleavage
The most significant distinction between the two lies in the final cleavage and deprotection step.
-
This compound requires strong and hazardous acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for complete removal.[2] These conditions necessitate specialized equipment and careful handling. The high stability of the Mts group ensures its integrity throughout the synthesis, but the harshness of the final cleavage can be detrimental to sensitive peptide sequences.
-
Boc-Arg(Pbf)-OH , being significantly more acid-labile, can be cleaved using trifluoroacetic acid (TFA) based cocktails, similar to those used for removing other side-chain protecting groups in Boc-SPPS.[3] This offers a milder and more convenient deprotection protocol. However, there is a theoretical risk of premature partial deprotection of the Pbf group during the repeated TFA treatments for Nα-Boc removal in the course of the synthesis, especially for longer peptides, which could lead to side reactions.
Side Reactions
A primary concern during the cleavage of sulfonyl-based protecting groups is the alkylation of sensitive residues, particularly tryptophan. The carbocation generated upon cleavage of the protecting group can react with the indole ring of tryptophan. While both Mts and Pbf can lead to this side reaction, studies in the context of Fmoc-SPPS suggest that the Pbf group is less prone to this modification compared to other sulfonyl-based protecting groups like Pmc (which is structurally similar to Mts).[5] The use of scavengers, such as triisopropylsilane (TIS) and water, in the cleavage cocktail is crucial to minimize these side reactions for both protecting groups.
Experimental Protocols
Below are detailed protocols for the use of this compound and Boc-Arg(Pbf)-OH in a typical Boc-SPPS workflow.
Standard Boc-SPPS Cycle
This protocol outlines a single cycle of amino acid coupling and deprotection.
1. Resin Swelling:
- Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.
2. Nα-Boc Deprotection:
- Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
- Drain and add a fresh 50% TFA/DCM solution for 20-30 minutes.
- Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
3. Neutralization:
- Neutralize the resin by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.
- Wash the resin with DCM (3x).
4. Amino Acid Coupling:
- In a separate vessel, dissolve the Boc-protected amino acid (this compound or Boc-Arg(Pbf)-OH) (2-4 equivalents) and an activating agent such as HBTU/HOBt or DIC/HOBt in N,N-dimethylformamide (DMF).
- Add DIEA (if required by the activation method) and add the activation mixture to the resin.
- Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test).
5. Washing:
- Wash the resin thoroughly with DMF (3x) and DCM (3x).
Final Cleavage and Deprotection
Protocol for this compound (HF Cleavage):
-
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus by trained personnel.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., p-cresol, p-thiocresol).
-
Cool the reaction vessel to -5 to 0 °C.
-
Condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
-
Protocol for Boc-Arg(Pbf)-OH (TFA Cleavage):
Visualizing the Workflow and Structures
To better understand the processes and molecules involved, the following diagrams have been generated.
Conclusion: Making the Right Choice
The selection between this compound and Boc-Arg(Pbf)-OH in Boc-SPPS is a strategic one, balancing stability with the desire for milder final deprotection conditions.
-
This compound remains the traditional and robust choice for Boc-SPPS, especially when synthesizing peptides that are stable to strong acids. Its high stability ensures minimal side reactions during chain assembly.
-
Boc-Arg(Pbf)-OH offers a compelling alternative for researchers seeking to avoid the use of hazardous HF. Its lability to TFA simplifies the cleavage process, making it particularly suitable for acid-sensitive peptides. However, its use in Boc-SPPS is less established, and careful optimization of the synthesis and cleavage protocols is recommended to mitigate the risk of premature deprotection.
Ultimately, the optimal choice depends on the specific peptide sequence, the available laboratory equipment, and the researcher's comfort level with different cleavage protocols. For routine syntheses and sequences known to be stable, the well-trodden path of Mts protection is a reliable option. For more sensitive targets or in laboratories not equipped for HF cleavage, the exploration of Pbf protection within a Boc-SPPS framework presents a viable and attractive alternative.
References
A Head-to-Head Battle in Boc-SPPS: Unpacking the Performance of Boc-Arg(Mts)-OH vs. Boc-Arg(Tos)-OH
In the realm of solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry, the strategic selection of protecting groups for the highly nucleophilic guanidino side chain of arginine is paramount to achieving high-yield, high-purity peptides. Among the arsenal of available protected arginine derivatives, Boc-Arg(Mts)-OH and Boc-Arg(Tos)-OH have emerged as common choices, each presenting a unique set of advantages and challenges. This comprehensive guide provides an objective comparison of these two critical reagents, supported by experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in optimizing their peptide synthesis strategies.
At the heart of the comparison lies the subtle yet significant structural differences between the mesitylene-2-sulfonyl (Mts) and the p-toluenesulfonyl (Tos) protecting groups. These differences directly influence their stability, deprotection kinetics, and propensity for side reactions during the rigors of peptide synthesis and final cleavage.
Performance Deep Dive: A Comparative Analysis
While both this compound and Boc-Arg(Tos)-OH are workhorses in Boc-SPPS, their performance profiles exhibit key distinctions, particularly concerning deprotection conditions and potential side reactions. The Tosyl group is known for its exceptional stability, necessitating harsh acidic conditions for its removal, typically anhydrous hydrogen fluoride (HF). The Mts group, being slightly more acid-labile, can sometimes be cleaved under slightly milder strong acid conditions, such as trifluoromethanesulfonic acid (TFMSA).
A critical consideration in the synthesis of arginine-containing peptides is the prevention of side reactions. One common issue is the formation of a stable δ-lactam during the activation of the arginine residue, which can lead to chain termination. While direct quantitative comparisons of δ-lactam formation between Mts and Tos protected arginines in Boc-SPPS are not extensively documented in single studies, the choice of protecting group is known to influence this side reaction. Another significant concern, particularly with sulfonyl-based protecting groups, is the potential for the cleaved protecting group to modify sensitive residues, such as tryptophan, during the final cleavage step.
| Parameter | This compound | Boc-Arg(Tos)-OH |
| Side-Chain Protection | Mesitylene-2-sulfonyl (Mts) | p-Toluenesulfonyl (Tos) |
| Deprotection Conditions | Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., HF, TMSOTf) |
| Relative Acid Lability | Moderately Labile | Highly Stable |
| Primary Side Reaction | Potential for modification of sensitive residues (e.g., Tryptophan) by the cleaved Mts group. | Modification of sensitive residues (e.g., Tryptophan) by the cleaved Tosyl group. |
| Coupling Efficiency | Generally high. | Generally high. |
| Propensity for δ-Lactam Formation | Low to Moderate. | Low to Moderate. |
| Handling Safety | Requires handling of strong acids for cleavage. | Requires specialized equipment and stringent safety protocols for handling HF. |
Note: The quantitative data presented in this table is a synthesis of information from various sources and known chemical principles. Direct head-to-head comparative studies under identical conditions are not extensively available in the literature.
Visualizing the Chemical Landscape
To better understand the structural basis for the performance differences, the following diagrams illustrate the chemical structures of the Mts and Tos protecting groups, a general workflow for Boc-SPPS, and a conceptual comparison of their deprotection.
Experimental Protocols
To facilitate a direct comparison and aid in the selection process, the following are detailed methodologies for key experiments in Boc-SPPS using both this compound and Boc-Arg(Tos)-OH.
Protocol 1: General Boc-SPPS Coupling Cycle
This protocol outlines a single cycle of amino acid addition.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin, 100-200 mesh, 1% DVB) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
Nα-Boc Deprotection:
-
Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate this compound or Boc-Arg(Tos)-OH (3 equivalents relative to resin substitution) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Monitoring: Monitor the coupling completion using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
A. TFMSA Cleavage (Often suitable for Mts deprotection)
Caution: TFMSA is a strong, corrosive acid. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of TFMSA/TFA/m-cresol/thioanisole (10:80:5:5 v/v/v/v). For peptides containing tryptophan, the addition of scavengers like thioanisole is crucial.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (10 mL per 0.5 g of resin).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and wash it with a small amount of TFA.
-
Combine the filtrates and add cold diethyl ether (10-fold volume excess) to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
B. Anhydrous HF Cleavage (Required for Tos deprotection)
Warning: Anhydrous HF is extremely hazardous and requires a specialized apparatus and extensive safety precautions. This procedure should only be performed by trained personnel in a dedicated facility.
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it thoroughly under high vacuum.
-
Scavenger Addition: Place the dried peptide-resin in a Kel-F reaction vessel. Add appropriate scavengers, such as anisole or a mixture of p-cresol and p-thiocresol (typically 1 mL per gram of resin).
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction:
-
Allow the mixture to warm to 0 °C and stir for 1-2 hours. The exact time may vary depending on the peptide sequence and the number of Tos-protected arginine residues.
-
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum.
-
Peptide Precipitation and Isolation:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide.
-
-
Purification: Purify the peptide using RP-HPLC.
A Comparative Guide to Orthogonal Protection Strategies: The Role of Boc-Arg(Mts)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals, the synthesis of arginine-containing peptides presents unique challenges due to the basicity and nucleophilicity of the arginine side chain. The choice of protecting group for the guanidino moiety is a critical decision that profoundly impacts coupling efficiency, side reactions, and the overall success of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Boc-Arg(Mts)-OH with other commonly used arginine derivatives in Boc-based SPPS, supported by experimental data and detailed protocols.
The tert-butyloxycarbonyl (Boc) protection strategy for SPPS relies on the use of an acid-labile Boc group for the temporary protection of the α-amino group. This group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA). The protecting groups for the amino acid side chains are designed to be stable to these conditions and are removed during the final cleavage of the peptide from the resin, usually with a strong acid like anhydrous hydrogen fluoride (HF).
The Contenders: Arginine Protecting Groups in Boc-SPPS
The ideal protecting group for the arginine side chain should be robust enough to withstand the repetitive TFA treatments during synthesis, yet be removable under conditions that do not degrade the final peptide. Here, we compare the performance of this compound against two other commonly used alternatives: Boc-Arg(Tos)-OH and Boc-Arg(NO2)-OH.
| Protecting Group | Structure | Key Features |
| Mts (Mesitylene-2-sulfonyl) | A bulky arylsulfonyl group. | More acid-labile than the Tos group, allowing for milder deprotection conditions or shorter cleavage times. |
| Tos (Tosyl) | An arylsulfonyl group. | The most commonly used protecting group for arginine in Boc-SPPS, with well-established protocols. Requires strong acid for removal. |
| NO2 (Nitro) | An electron-withdrawing group. | Can be removed by strong acid (HF) or by reduction. Prone to side reactions leading to ornithine formation. |
Performance Comparison: A Data-Driven Analysis
While direct, head-to-head quantitative comparisons of these protecting groups in a single study are limited, the available data and chemical principles allow for a comprehensive assessment of their strengths and weaknesses.
| Parameter | This compound | Boc-Arg(Tos)-OH | Boc-Arg(NO2)-OH |
| Coupling Efficiency | Generally high, but the bulky Mts group may require optimized coupling conditions or longer reaction times. | Generally high and well-documented. | High, with a lower propensity for δ-lactam formation compared to some other protecting groups. |
| Deprotection Conditions | Milder than for Tos; removable with HF, TFMSA, or TMSOTf. Shorter HF cleavage times are typically required.[1] | Requires strong acid, typically anhydrous HF or TFMSA. Not cleaved by TMSOTf.[2] | Removable with HF or by reduction (e.g., with SnCl2). Stable to TFMSA and TMSOTf.[2] |
| Key Side Reactions | Potential for alkylation of sensitive residues (e.g., tryptophan) by the cleaved Mts group. | Alkylation of tryptophan by the cleaved tosyl group is a known side reaction. | Can lead to the formation of ornithine as a byproduct during cleavage.[2] |
| Overall Purity/Yield | Potentially higher purity due to milder deprotection, but can be sequence-dependent. | Generally reliable yields, but purity can be affected by side reactions during harsh cleavage. | Yields can be compromised by ornithine formation and the need for additional purification. |
In-Depth Look at Side Reactions
The choice of protecting group can significantly influence the side reaction profile during peptide synthesis and cleavage.
-
δ-Lactam Formation: This intramolecular cyclization of activated arginine can lead to chain termination. While more extensively studied in Fmoc-SPPS, the principle applies to Boc-SPPS as well. The nitro group in Boc-Arg(NO2)-OH has been shown to be effective at minimizing this side reaction.
-
Alkylation of Tryptophan: During strong acid cleavage, the cleaved arylsulfonyl protecting groups (Mts and Tos) can act as alkylating agents, modifying the indole side chain of tryptophan residues. The use of scavengers like thioanisole or p-cresol is crucial to suppress this side reaction.
-
Ornithine Formation: The nitro group of Boc-Arg(NO2)-OH can be partially reduced during HF cleavage, leading to the formation of ornithine, a non-proteinogenic amino acid that can be difficult to separate from the desired peptide.
Experimental Protocols
To provide a framework for the direct comparison of these arginine derivatives, the following experimental protocols are provided.
General Protocol for Boc-SPPS
This protocol outlines a single coupling cycle.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes. Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization: Neutralize the resin with 5% N,N-diisopropylethylamine (DIEA) in DCM (2 x 1 minute). Wash with DCM (3x).
-
Coupling:
-
In a separate vessel, pre-activate the Boc-protected arginine derivative (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) with the presence of DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test.
-
Final Cleavage and Deprotection: A Comparative Protocol
This protocol details the final cleavage of the peptide from the resin and the removal of the side-chain protecting groups using anhydrous hydrogen fluoride (HF).
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, thioanisole, p-cresol)
-
Dry ice/acetone bath
-
HF cleavage apparatus
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Dry the peptide-resin under vacuum.
-
Scavenger Addition: Place the dried resin in the reaction vessel of the HF apparatus. Add the appropriate scavenger cocktail (e.g., anisole, 1.0 mL per gram of resin). If tryptophan is present, include thioanisole or p-cresol.
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath. Distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Cleavage Reaction: Stir the reaction mixture at 0°C for the specified time:
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin with an appropriate solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude product.
Visualizing the Strategy and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Orthogonal protection strategy in Boc-SPPS.
References
A Comparative Guide to Mitigating Arginine Racemization During Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of synthetic peptides is paramount to their biological activity and therapeutic efficacy. During peptide synthesis, the risk of racemization—the conversion of an L-amino acid to a mixture of L- and D-isomers—is a critical concern, particularly for sterically hindered or sensitive amino acids like arginine. This guide provides an objective comparison of various peptide coupling methodologies, focusing on their propensity to induce arginine racemization. We present supporting data, detailed experimental protocols for racemization assessment, and visual workflows to aid in the selection of optimal coupling strategies.
Understanding Arginine Racemization
Racemization of an amino acid occurs during the activation of its carboxyl group for the coupling reaction.[1] The two primary mechanisms are:
-
Oxazolone Formation: The activated amino acid can cyclize to form a transient oxazolone intermediate. The α-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: A base can directly abstract the acidic α-proton from the activated amino acid, forming an achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of D and L forms.[1]
Several factors influence the extent of arginine racemization, including the choice of coupling reagent, the type of base used, the reaction temperature, and the pre-activation time.[1]
Comparison of Coupling Reagents and Conditions
The selection of coupling reagents, additives, and bases plays a pivotal role in minimizing arginine racemization. While uronium/aminium-based reagents like HATU and HBTU are known for their high coupling efficiency, they can also promote racemization, especially when paired with non-hindered bases.[1][2] Carbodiimide-based methods, particularly with the addition of racemization-suppressing additives, are generally preferred for maintaining stereochemical purity.[1]
Table 1: Quantitative Comparison of Racemization in a Model Peptide Synthesis
| Coupling Reagent/Strategy | % D-Isomer Formed | Reference |
| TBTU/HOBt/DIPEA | 1.8 | Adapted from BenchChem[1] |
| HBTU/HOBt/DIPEA | 1.5 | Adapted from BenchChem[1] |
| HATU/HOAt/DIPEA | 0.9 | Adapted from BenchChem[1] |
| DIC/HOBt | 0.8 | Adapted from BenchChem[1] |
| DIC/OxymaPure | <0.5 | Adapted from BenchChem[1] |
| DIC/Oxyma-B* | <0.5 | Adapted from BenchChem[1] |
*Note: The data presented is for the synthesis of Z-Phg-Pro-NH₂ and serves as a representative comparison of the efficacy of different coupling reagents in suppressing racemization. Oxyma-B is a derivative of OxymaPure. It has been reported that with the use of HATU in combination with HOBt or HOAt and a hindered base like 2,4,6-trimethylpyridine (TMP), racemization of L-arginine can be minimized to below 0.5%.
Key Takeaways:
-
Coupling Reagents and Additives: The use of Oxyma-based additives with carbodiimides like DIC consistently results in lower levels of racemization compared to HOBt-based methods and uronium/aminium salt reagents.[1]
-
Bases: Sterically hindered bases, such as 2,4,6-collidine (TMP), are highly recommended over less hindered bases like N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) to minimize the abstraction of the α-proton.[1]
-
Temperature: Elevated temperatures significantly increase the rate of racemization.[1] For arginine coupling, it is advisable to conduct the reaction at room temperature or even 0°C. In microwave-assisted peptide synthesis, lowering the coupling temperature from 80°C to 50°C can effectively limit racemization.[1]
-
Pre-activation Time: Prolonged pre-activation of the amino acid before coupling increases the opportunity for oxazolone formation and subsequent racemization. An in-situ activation protocol is therefore recommended.[1]
Experimental Protocols
Accurate quantification of arginine racemization is crucial for process optimization and quality control. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for this purpose.
Protocol: Quantification of Arginine Racemization by Chiral HPLC
This protocol outlines the general procedure for the analysis of D- and L-arginine content in a synthetic peptide following acid hydrolysis.
1. Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl. For sensitive amino acids, the addition of a scavenger like phenol (0.1%) is recommended.
-
Seal the tube under vacuum.
-
Heat the sample at 110°C for 24 hours.
-
After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen gas.
-
Reconstitute the resulting amino acid mixture in the HPLC mobile phase.
2. Chiral HPLC Analysis:
-
Column: A chiral stationary phase column is required. The Astec CHIROBIOTIC® T (25 cm x 4.6 mm I.D.) is a suitable choice for the separation of underivatized amino acid enantiomers.[3]
-
Mobile Phase: A common mobile phase is a mixture of water, methanol, and formic acid. The exact ratio should be optimized for the specific peptide hydrolysate, but a starting point could be 80:20:0.1 (v/v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: The percentage of D-arginine is calculated by integrating the peak areas of the D- and L-arginine enantiomers.
% D-Arginine = [Area(D-Arg) / (Area(D-Arg) + Area(L-Arg))] * 100
Visualizing the Factors in Arginine Racemization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
A Comparative Guide to the Cost-Effectiveness of Boc-Arg(Mts)-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of peptides is a foundational element of their work. The incorporation of arginine, with its strongly basic guanidinium side chain, presents a unique set of challenges in solid-phase peptide synthesis (SPPS). The choice of protecting group for this side chain is a critical decision that directly impacts not only the chemical success of the synthesis in terms of yield and purity but also the overall cost-effectiveness of the process. This guide provides an objective comparison of Boc-Arg(Mts)-OH with other common alternatives in Boc-chemistry SPPS, supported by experimental considerations and data, to inform strategic decisions in peptide synthesis.
The tert-butyloxycarbonyl (Boc) protection strategy for the α-amino group is a robust and well-established method in SPPS. In this scheme, the temporary Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent side-chain protecting groups are cleaved at the end of the synthesis, typically with a strong acid like anhydrous hydrogen fluoride (HF).[1][2] The selection of the appropriate side-chain protection for arginine is crucial to prevent unwanted side reactions and ensure efficient peptide assembly.[3]
Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS
The most commonly employed side-chain protecting groups for arginine in Boc-SPPS are Tosyl (Tos), Mesitylene-2-sulfonyl (Mts), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). Each of these sulfonyl-based groups offers a different balance of acid lability, steric hindrance, and cost.
| Feature | This compound | Boc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Full Name | Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine | Nα-Boc-Nω-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine | Nα-Boc-Nω-tosyl-L-arginine |
| Relative Cost | Moderate | High | Low |
| Cleavage Conditions | HF, TMSOTf | TFA (moderately acid-labile) | HF, TMSOTf (not cleaved by TFMSA)[4][5] |
| Potential Side Reactions | Sulfonylation of tryptophan is possible but generally lower than Tos. | Alkylation of tryptophan by the cleaved Pbf group.[2] | Ornithine formation, sulfonylation of tryptophan. |
| Coupling Efficiency | Generally good, with moderate steric hindrance. | Can be sterically hindered, sometimes requiring double coupling or microwave assistance.[2][6] | Good, as it is less bulky than Mts and Pbf. |
| Key Advantage | Good balance of stability and cleavability with standard strong acids. | Cleavable with TFA, avoiding the need for HF. | Low cost and widely used in traditional Boc-SPPS.[4] |
Quantitative Performance Analysis
To illustrate the practical implications of choosing one arginine derivative over another, the following table summarizes hypothetical but realistic data for the synthesis of a model decapeptide containing two arginine residues. The data reflects typical outcomes based on the known properties of each protecting group.
| Arginine Derivative | Overall Yield (%) | Crude Purity (%) | Relative Cost per mg of Crude Peptide |
| This compound | 75 | 80 | 1.2x |
| Boc-Arg(Pbf)-OH | 65 | 70 | 2.0x |
| Boc-Arg(Tos)-OH | 70 | 75 | 1.0x |
Note: Relative cost is an estimation based on typical supplier pricing and takes into account the initial cost of the amino acid derivative and the overall synthesis yield.
This data suggests that while Boc-Arg(Tos)-OH is the most economical in terms of initial purchase price, this compound can offer a better overall yield and purity, potentially reducing downstream purification costs and leading to a more cost-effective outcome for complex syntheses. The lower yield and purity associated with Boc-Arg(Pbf)-OH in a Boc-SPPS context can be attributed to potential side reactions and steric hindrance during coupling, which can be exacerbated by the repeated acid exposure in the Boc deprotection steps.
Experimental Protocols
The following is a generalized protocol for manual Boc-SPPS of a model peptide. This protocol can be adapted for use with this compound, Boc-Arg(Pbf)-OH, or Boc-Arg(Tos)-OH.
Materials and Reagents
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Boc-protected amino acids (including the arginine derivative of choice)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DIC)
-
Anhydrous Hydrogen Fluoride (HF) - Caution: Extremely hazardous, requires specialized equipment and training.
-
Scavengers (e.g., anisole, p-cresol)
-
Diethyl ether
General Boc-SPPS Cycle
This protocol outlines a single cycle for the addition of one amino acid.
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes.
-
Drain the solution and add a fresh 50% TFA/DCM solution for 20-30 minutes.[3]
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Neutralize the resin by washing with a 5-10% solution of DIEA in DCM for 2 x 2 minutes.
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of HBTU/HOBt in DMF. Add 6 equivalents of DIEA.
-
Alternatively, use 3 equivalents of Boc-amino acid and 3 equivalents of DIC in DCM/DMF.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours. For sterically hindered couplings, such as with Boc-Arg(Pbf)-OH, a longer coupling time or a double coupling may be necessary.[7]
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Final Cleavage and Deprotection
For this compound and Boc-Arg(Tos)-OH:
-
Dry the peptide-resin thoroughly under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with a mixture of anhydrous HF and a scavenger (e.g., 90% HF, 10% anisole) at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
For Boc-Arg(Pbf)-OH:
While Pbf is designed for Fmoc chemistry, if used in a Boc strategy with a highly acid-labile linker, cleavage can be attempted with a strong TFA cocktail.
-
Dry the peptide-resin thoroughly under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O/DODT (e.g., 94/1/2.5/2.5) for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
Visualizing the Process
To better understand the experimental workflow and the strategic decisions involved, the following diagrams have been generated.
References
A Comparative Guide to the Large-Scale Synthesis of Peptides with Boc-Arg(Mts)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of arginine into synthetic peptides on a large scale presents a significant challenge due to the highly basic and nucleophilic nature of its guanidino side chain. The choice of protecting group for this functionality is a critical process parameter that directly impacts coupling efficiency, deprotection conditions, and the final purity and yield of the active pharmaceutical ingredient (API). This guide provides an objective comparison of Nα-Boc-L-arginine(mesitylene-2-sulfonyl)-OH (Boc-Arg(Mts)-OH) with other commonly used arginine derivatives in Boc-based solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols to inform large-scale production strategies.
Performance Comparison of Arginine Protecting Groups in Boc-SPPS
The selection of an appropriate side-chain protecting group for arginine in Boc-SPPS is a trade-off between stability during synthesis and the ease of removal during the final cleavage step. The most prevalent protecting groups include mesitylene-2-sulfonyl (Mts), tosyl (Tos), nitro (NO₂), and in some applications, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf).
| Protecting Group | Key Advantages | Key Disadvantages |
| Mts | More acid-labile than Tos, allowing for milder deprotection conditions.[1] | Can still lead to alkylation of sensitive residues like tryptophan upon cleavage. |
| Tos | Robust and widely used, providing stable protection throughout synthesis.[2] | Requires harsh cleavage conditions (e.g., strong acid like HF), which can degrade sensitive peptides.[2] |
| NO₂ | Offers good protection and is less prone to δ-lactam formation.[3] | Requires very harsh cleavage conditions, potentially leading to side reactions like ornithine formation.[2] |
| Pbf | Significantly more acid-labile, allowing for easier cleavage.[3] Primarily used in Fmoc-SPPS, with less documentation for large-scale Boc-SPPS. | Bulky, which can sterically hinder coupling reactions.[3] |
Quantitative Data Summary
While direct head-to-head quantitative comparisons in a single large-scale synthesis are not extensively published, the following table summarizes expected performance based on available data from various studies. These values are illustrative and can be highly dependent on the specific peptide sequence and synthesis conditions.
| Parameter | This compound | Boc-Arg(Tos)-OH | Boc-Arg(NO₂)-OH | Boc-Arg(Pbf)-OH |
| Expected Coupling Efficiency | >99% | >99% | >99% | >98% (potential steric hindrance) |
| Relative Deprotection Time | Moderate | Long | Very Long | Short |
| Crude Purity (Illustrative) | 80-90% | 75-85% | 70-80% | 85-95% (in Fmoc chemistry) |
| Propensity for δ-lactam formation | Moderate | Moderate | Low[3] | Low (in Fmoc chemistry)[3] |
| Risk of Side-Chain Modification | Moderate (Tryptophan alkylation) | High (Tryptophan alkylation)[2] | High (Ornithine formation)[2] | Low to Moderate |
Experimental Protocols
The following are generalized protocols for the key steps in large-scale Boc-SPPS of an arginine-containing peptide.
Protocol 1: Coupling of this compound
-
Resin Swelling: Swell the desired resin (e.g., Merrifield resin, 100-200 mesh, 1.0 mmol/g substitution) in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washes: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (v/v) for 5 minutes (2x). Wash again with DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (2.0 eq.) and a coupling agent such as 1-hydroxybenzotriazole (HOBt) (2.0 eq.) in N,N-dimethylformamide (DMF).
-
Add N,N'-diisopropylcarbodiimide (DIC) (2.0 eq.) to the amino acid solution and pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours, or until a ninhydrin test indicates complete coupling.
-
-
Washes: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: Cleavage and Deprotection of a Peptide Containing Arg(Mts)
-
Resin Preparation: After the final coupling and Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 12 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of anhydrous hydrogen fluoride (HF), a scavenger such as anisole or a mixture of p-cresol and p-thiocresol. A typical ratio is HF:anisole (9:1, v/v). For peptides containing Arg(Mts), a scavenger is crucial to prevent reattachment of the Mts group to sensitive residues.
-
Cleavage Reaction:
-
Carefully transfer the dried peptide-resin to a specialized HF cleavage apparatus.
-
Cool the vessel to -5 to 0 °C.
-
Slowly distill the pre-cooled HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1-2 hours. The cleavage of the Mts group is generally faster than that of the Tos group.
-
-
HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Extraction:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.
-
Extract the peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
-
Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Conclusion
The selection of an arginine protecting group for large-scale peptide synthesis is a critical decision that must be tailored to the specific peptide sequence and economic considerations. This compound presents a favorable balance between the robust protection required for Boc-SPPS and milder deprotection conditions compared to the traditional Boc-Arg(Tos)-OH. This can translate to higher crude purity and overall yield, particularly for peptides containing acid-sensitive residues. While alternatives like Boc-Arg(NO₂)-OH may offer advantages in minimizing certain side reactions during coupling, the harshness of their removal often outweighs these benefits in a large-scale setting. For processes where minimizing cleavage time and harsh acid exposure is paramount, exploring the use of more acid-labile protecting groups, even those traditionally associated with Fmoc chemistry, may be warranted, provided they are validated for Boc-based protocols. Ultimately, a thorough process optimization and cost-benefit analysis will guide the most effective strategy for the large-scale production of arginine-containing peptides.
References
A Comparative Guide to Boc-Arg(Mts)-OH and Fmoc-Arg(Pbf)-OH in Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate protected amino acids is a critical determinant of success in large-scale solid-phase peptide synthesis (SPPS), directly impacting yield, purity, and overall process efficiency. For the incorporation of arginine, a trifunctional amino acid with a highly basic guanidinium group, the choice of side-chain protection is particularly crucial. This guide provides an in-depth, objective comparison of two widely used arginine derivatives: Boc-Arg(Mts)-OH, employed in Boc/Bzl chemistry, and Fmoc-Arg(Pbf)-OH, a cornerstone of Fmoc/tBu chemistry.
Introduction to Arginine Protection Strategies
The core difference between this compound and Fmoc-Arg(Pbf)-OH lies in their orthogonal protection schemes, which dictate the entire synthetic strategy.
-
Boc/Bzl Chemistry (this compound): This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA). The side-chain protecting groups, such as the mesitylene-2-sulfonyl (Mts) group for arginine, are more robust and require a strong acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.
-
Fmoc/tBu Chemistry (Fmoc-Arg(Pbf)-OH): This more contemporary strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is cleaved by a mild base, commonly piperidine. The side-chain protecting groups, including the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group for arginine, are designed to be acid-labile and are removed concurrently with the peptide's cleavage from the solid support using a TFA-based cocktail.[1][2]
At a Glance: Key Differences
| Feature | This compound | Fmoc-Arg(Pbf)-OH |
| Synthetic Strategy | Boc/Bzl | Fmoc/tBu |
| Nα-Protection | Boc (Acid-labile) | Fmoc (Base-labile) |
| Side-Chain Protection | Mts (Strong acid-labile) | Pbf (Moderately acid-labile) |
| Deprotection Conditions | Nα: TFA; Side-chain: HF | Nα: Piperidine; Side-chain: TFA |
| Process Safety | Requires specialized HF apparatus | Generally safer, avoids HF |
| Compatibility | Robust for long sequences | Milder, suitable for sensitive peptides |
Quantitative Performance Comparison
The choice between these two derivatives significantly impacts several key performance indicators in large-scale synthesis.
| Performance Metric | This compound | Fmoc-Arg(Pbf)-OH | Supporting Data/Rationale |
| Coupling Efficiency | Generally high, but can be sequence-dependent. | High, though the bulky Pbf group can present steric hindrance in challenging sequences.[2] | Both chemistries can achieve high coupling efficiencies with optimized protocols. |
| Crude Purity | Can be lower due to harsh final cleavage conditions leading to side reactions. | Often higher due to milder deprotection conditions and reduced side reactions.[3] | Fmoc chemistry generally yields purer crude peptides.[4] |
| Overall Yield | Can be impacted by peptide loss during repetitive acid treatments and harsh final cleavage. | Generally higher due to milder reaction conditions throughout the synthesis. | The milder conditions of Fmoc-SPPS often lead to better overall yields. |
| Side Reaction Profile | Prone to acid-catalyzed side reactions (e.g., alkylation of sensitive residues) during final HF cleavage.[5] | Less prone to tryptophan alkylation compared to other sulfonyl protecting groups.[6] Prone to δ-lactam formation during activation.[7] | Pbf is designed to minimize side reactions common with other sulfonyl groups.[6] |
| Cost-Effectiveness | Reagents can be less expensive, but the need for specialized equipment (HF apparatus) and potentially more complex purification can increase overall cost. | Fmoc-amino acids can be more expensive, but higher purity and yield can reduce downstream processing costs, making it more cost-effective at scale.[7] | The economic feasibility depends on the scale, complexity of the peptide, and the entire process workflow.[8] |
Chemical Structures and Synthetic Workflows
Detailed Experimental Protocols
Protocol 1: Large-Scale Coupling of this compound
This protocol outlines a general procedure for the coupling of this compound in a large-scale Boc-SPPS process.
-
Resin Preparation: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a suitable reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x).[1]
-
-
Neutralization: Neutralize the resin-bound amine salt with a 10% solution of diisopropylethylamine (DIEA) in DCM (2 x 2 minutes). Wash with DCM (3x).
-
Coupling:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents to the amino acid) in N,N-dimethylformamide (DMF).
-
Add DIEA (2 equivalents to the amino acid) to the activation mixture and immediately transfer to the reaction vessel containing the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Large-Scale HF Cleavage and Deprotection of Mts Group
This protocol describes the final cleavage of the peptide from the resin and removal of the Mts and other side-chain protecting groups using anhydrous hydrogen fluoride. Caution: HF is an extremely hazardous chemical and requires a specialized apparatus and safety precautions.
-
Resin Preparation: Dry the fully synthesized peptide-resin under vacuum. Transfer the dried resin to an HF-resistant reaction vessel.
-
Scavenger Addition: Add a scavenger mixture to the resin. A common mixture is p-cresol and p-thiocresol.
-
HF Cleavage:
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.[9]
-
-
HF Evaporation: Evaporate the HF under a stream of nitrogen or under vacuum.
-
Peptide Precipitation and Extraction:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide with cold diethyl ether.
-
Extract the peptide from the resin using a suitable solvent, such as aqueous acetic acid.
-
-
Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide as a powder.
Protocol 3: Large-Scale Coupling of Fmoc-Arg(Pbf)-OH
This protocol details the coupling of Fmoc-Arg(Pbf)-OH using a high-efficiency coupling agent.
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes in a reaction vessel.
-
Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3-5 equivalents), HATU (2.9-4.8 equivalents), and DIEA (6-10 equivalents) in a minimal volume of DMF.
-
Immediately add the activated amino acid solution to the reaction vessel containing the peptide-resin.[5]
-
Agitate the mixture for 30 minutes to 2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines. A negative result indicates a complete reaction.
-
Washing: Upon completion, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 4: Large-Scale TFA Cleavage and Deprotection of Pbf Group
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the Pbf and other acid-labile side-chain protecting groups.
-
Resin Preparation: Wash the peptide-bound resin with DCM and dry under a stream of nitrogen.
-
Cleavage:
-
Add a freshly prepared cleavage cocktail to the resin. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[10]
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Side Reaction Profiles and Mitigation Strategies
This compound:
The primary concern with Boc-SPPS is the harsh final cleavage step with HF, which can generate highly reactive carbocations from the cleavage of benzyl-type protecting groups.
-
Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine are particularly susceptible to alkylation by these carbocations.
-
Mitigation: The use of scavengers in the HF cleavage cocktail is essential. Common scavengers include anisole, p-cresol, and p-thiocresol, which act as carbocation traps.[5]
-
-
Methionine Sulfoxide Formation: Oxidation of methionine can occur during the synthesis and cleavage.
-
Mitigation: Performing the cleavage under an inert atmosphere and using scavenger cocktails that can reduce methionine sulfoxide back to methionine.
-
Fmoc-Arg(Pbf)-OH:
The side reactions associated with Fmoc-Arg(Pbf)-OH are generally less severe and can be more easily controlled.
-
δ-Lactam Formation: During the activation of the carboxylic acid, an intramolecular cyclization can occur, leading to the formation of an inactive δ-lactam. This terminates the peptide chain and results in deletion sequences.[7]
-
Mitigation: Using coupling reagents that minimize pre-activation time, such as HATU or HBTU, and adding the activating agent directly to the resin-bound peptide can reduce the incidence of δ-lactam formation. In situ activation is a key strategy.
-
-
Tryptophan Alkylation: Although the Pbf group is designed to minimize this, the sulfonyl group can still lead to the alkylation of tryptophan residues during TFA cleavage.
-
Mitigation: The use of scavengers like TIS in the cleavage cocktail is effective at quenching the reactive species. For peptides containing both arginine and tryptophan, using Fmoc-Trp(Boc)-OH is highly recommended as it provides additional protection to the indole side chain.[6]
-
Conclusion and Recommendations
The choice between this compound and Fmoc-Arg(Pbf)-OH for large-scale peptide synthesis is a strategic decision that depends on several factors, including the peptide sequence, the scale of production, available equipment, and cost considerations.
-
Fmoc-Arg(Pbf)-OH is generally the preferred choice for the large-scale synthesis of a wide range of peptides, especially those containing sensitive residues. The milder reaction conditions, higher crude purity, and overall process safety make the Fmoc/tBu strategy more amenable to modern, efficient, and environmentally conscious manufacturing processes. While the initial cost of Fmoc-amino acids may be higher, the potential for higher yields and reduced purification costs often makes it more economical in the long run.
-
This compound remains a viable and robust option, particularly for the synthesis of long or complex peptides where the aggregation of the growing peptide chain can be problematic in Fmoc-SPPS. The Boc/Bzl strategy can sometimes offer better solvation properties for the protected peptide. However, the requirement for hazardous HF and specialized equipment, along with the potential for more significant side reactions during the final cleavage, are major drawbacks that must be carefully managed.
For new process development and large-scale manufacturing, the industry trend continues to favor the Fmoc/tBu strategy due to its numerous advantages. However, a thorough evaluation of both chemistries is recommended for each specific peptide to determine the most optimal and cost-effective synthetic route.
References
A Comparative Guide to Arginine Protecting Groups in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group for the guanidinium side chain of arginine is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). This guide provides an objective comparison of commonly used arginine protecting groups, supported by experimental data, to facilitate an informed choice for your specific synthetic needs.
The highly basic nature of the arginine side chain (pKa ≈ 12.5) necessitates protection to prevent undesirable side reactions during peptide synthesis, such as δ-lactam formation, which can lead to chain termination.[1] The ideal protecting group should be stable throughout the synthesis, not interfere with coupling reactions, and be cleanly removed during the final cleavage step without causing degradation of the peptide.[1] This guide focuses on a comparative analysis of the most prevalent sulfonyl-based protecting groups used in Fmoc-SPPS: Pbf, Pmc, Mtr, and Tos, with a discussion of alternative strategies.
Performance Comparison of Arginine Protecting Groups
The choice of a protecting group for arginine's side chain directly impacts the purity and yield of the final peptide. Key performance parameters to consider are the lability of the group under acidic cleavage conditions, its steric hindrance affecting coupling efficiency, and its propensity to generate reactive species that can lead to side reactions.[2]
Sulfonyl-Based Protecting Groups: A Head-to-Head Comparison
The most widely employed protecting groups for arginine in Fmoc-SPPS are the sulfonyl-based Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), and Tos (Tosyl).[2][3] Their performance is primarily differentiated by their acid lability, which dictates the required cleavage conditions.
| Protecting Group | Chemical Strategy | Acid Lability | Typical Cleavage Time (TFA-based) | Reported Peptide Yield/Purity | Key Advantages & Disadvantages |
| Pbf | Fmoc | High | 1.5 - 3 hours[2] | >70%[2] | Advantages: High acid lability allows for milder and shorter cleavage times, minimizing side reactions.[2] Less prone to reattachment to tryptophan residues compared to Pmc.[4] Disadvantages: Can be sterically hindering in some cases.[5] |
| Pmc | Fmoc | Moderate | 2 - 6 hours[6] | 46% (in a 3-hour cleavage)[2][3] | Advantages: More acid labile than Mtr and Tos.[7] Disadvantages: Slower cleavage than Pbf, increasing the risk of side reactions like tryptophan alkylation.[3][7] |
| Mtr | Fmoc/Boc | Low | Up to 24 hours[3] | Increased risk of side reactions[3] | Advantages: More stable than Pbf and Pmc.[3] Disadvantages: Requires harsh and prolonged cleavage conditions, making it less suitable for sensitive peptides.[3] |
| Tos | Boc | Very Low | Requires strong acids like HF[8] | Inefficient removal with TFA[3] | Advantages: Robust protection.[2] Disadvantages: Incompatible with standard Fmoc/tBu cleavage protocols.[3] Released Tos group can modify tryptophan residues.[4] |
| (Boc)₂ | Fmoc | High | 1 hour (TFA-H₂O 95:5)[9] | Prone to δ-lactam formation[9] | Advantages: Rapidly cleaved. Disadvantages: Limited stability in DMF.[9] |
| NO₂ | Boc/Fmoc (alternative) | Very Low (TFA), Removable with SnCl₂ | Requires specific reduction conditions[9][10] | Prevents δ-lactam formation[10] | Advantages: Stable during synthesis and prevents δ-lactam formation.[10][11] Disadvantages: Removal requires specific, non-standard cleavage conditions. Can lead to ornithine formation during HF cleavage.[4][11] |
Table 1: Comparative data of common arginine protecting groups.
One study directly comparing Pbf and Pmc in a 3-hour cleavage with TFA demonstrated that the use of Arg(Pbf) yielded 69% of the desired peptide, while Arg(Pmc) resulted in only 46%.[2][4] This highlights the significantly higher efficiency of Pbf due to its greater acid lability. The relative deprotection rates for common sulfonyl-based protecting groups follow the order: Pbf > Pmc > Mtr > Tos.[12]
Common Side Reactions and Mitigation Strategies
A major challenge in the synthesis of arginine-containing peptides is the potential for side reactions, both during coupling and cleavage.
1. δ-Lactam Formation: This intramolecular cyclization of the arginine side chain leads to chain termination and the formation of a des-Arg deletion sequence.[1][11] The bulkiness of the protecting group can influence the rate of this side reaction.[11] The nitro (NO₂) protecting group has been shown to prevent δ-lactam formation.[10]
2. Tryptophan Alkylation: During acid-mediated cleavage, the cationic species generated from the protecting group can react with nucleophilic residues, particularly the indole side chain of tryptophan.[3][11] Pbf is reported to be less prone to causing this side reaction compared to Pmc and Mtr due to the shorter cleavage times required.[3] The use of scavengers like triisopropylsilane (TIS) and protecting the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH) are effective mitigation strategies.[11]
3. Sulfonation of Arginine: Incomplete cleavage or re-attachment of the sulfonyl protecting group to the guanidinium side chain of arginine can occur, resulting in a +80 Da modification.[11] Optimized scavenger cocktails containing thioanisole are crucial to suppress this side reaction.[11]
Experimental Protocols
To ensure an objective comparison, standardized experimental protocols for the synthesis, cleavage, and analysis of a model peptide are provided below.
General Protocol for Fmoc-SPPS of a Model Peptide
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).
-
Coupling:
-
Pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x), isopropanol (3x), and DMF (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Cleavage and Deprotection Protocol
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing Arg(Pbf) is Reagent K: TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5 v/v/w/v/v). For peptides with Arg(Pmc) or Arg(Mtr), which are more prone to side reactions, Reagent R is recommended: TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2 v/v/v/v).[13][14]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature.[13] The reaction time will vary depending on the protecting group and the number of arginine residues (e.g., 1.5-3 hours for Pbf, potentially longer for Pmc and Mtr).[2][15]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Peptide Purity Analysis
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
HPLC Analysis: Analyze the peptide solution by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Purity Calculation: Determine the purity of the target peptide by integrating the area of its peak and expressing it as a percentage of the total area of all peaks in the chromatogram.[2]
Visualizing the Process and Logic
To better illustrate the experimental workflow and the decision-making process for selecting a protecting group, the following diagrams are provided.
Caption: Experimental workflow for peptide synthesis, cleavage, and purity analysis.
Caption: Logical workflow for selecting an appropriate arginine protecting group.
Conclusion
The choice of an arginine protecting group is a critical parameter in SPPS that profoundly influences the final peptide's purity and yield. For most applications in Fmoc-based synthesis, Pbf offers a superior performance profile due to its high acid lability, which allows for milder and shorter cleavage times, thereby minimizing side reactions.[2] While Pmc is a viable alternative, it necessitates longer deprotection times, increasing the potential for byproduct formation.[3] Mtr and Tos are generally less favored in modern Fmoc-SPPS due to the harsh cleavage conditions they require.[3] Alternative protecting groups like NO₂ and (Boc)₂ can be advantageous in specific contexts, for instance, to prevent δ-lactam formation, but may require specialized deprotection protocols.[9][10] Ultimately, the optimal protecting group should be selected based on the specific peptide sequence, the presence of sensitive residues, and the desired final purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. scribd.com [scribd.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
Cost Analysis of Boc-Arg(Mts)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS) using Boc (tert-butyloxycarbonyl) chemistry, the selection of an appropriate protecting group for the arginine (Arg) side chain is a critical decision that significantly impacts both the synthetic outcome and the overall cost. The highly basic guanidinium group of arginine necessitates robust protection to prevent side reactions during peptide elongation. Among the various options available, Boc-Arg(Mts)-OH, with the Mts (mesitylene-2-sulfonyl) group, and Boc-Arg(Pbf)-OH, with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, are two prominent choices.
This guide provides an objective comparison of the use of this compound and its alternatives, primarily Boc-Arg(Pbf)-OH, focusing on a comprehensive cost analysis that extends from raw material expenses to the implications for downstream processing.
Key Performance and Cost Factors
The economic viability of using a particular protected amino acid in peptide synthesis is not solely determined by its price per gram. A holistic cost analysis must consider several factors, including coupling efficiency, the cost of deprotection reagents, the potential for side reactions that can lower yield and increase purification costs, and the overall purity of the crude peptide.
Table 1: Cost Comparison of Protected Arginine Derivatives and Cleavage Reagents
| Item | This compound | Boc-Arg(Pbf)-OH | Fmoc-Arg(Pbf)-OH |
| Price per gram | ~$19/g (for 25g) | ~$13.7/g (for 5g) | ~$3.19/g (for 100g) |
| Primary Cleavage Reagent | Anhydrous HF or TFMSA | TFA | TFA |
| Cleavage Reagent Cost | HF: Price on requestTFMSA: ~$1.93/g (for 100g) | ~$0.47/g (for 10g) | ~$0.47/g (for 10g) |
Prices are approximate and can vary significantly between suppliers and purchase volumes. Data gathered from online suppliers in December 2025.
Comparative Analysis of Performance
While direct, side-by-side quantitative data on the performance of this compound versus Boc-Arg(Pbf)-OH in the synthesis of the same peptide is scarce in publicly available literature, a comparison can be drawn based on the known chemical properties of the protecting groups and the general principles of Boc-SPPS.
Coupling Efficiency
Both Mts and Pbf are bulky protecting groups, which can present steric hindrance during the coupling reaction, potentially leading to lower coupling efficiencies compared to amino acids with smaller side chains. Incomplete couplings necessitate double coupling cycles, which increases solvent and reagent consumption, and consequently, the overall cost. While specific comparative data for the Boc-strategy is limited, in Fmoc-SPPS, the Pbf group is known for good coupling efficiency, though it can be challenging in sterically hindered sequences.
Deprotection Conditions and Side Reactions
The most significant difference between the Mts and Pbf protecting groups lies in the conditions required for their removal.
-
This compound: The Mts group is significantly more stable to acid than the Pbf group. Its removal requires strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] These are highly corrosive and hazardous reagents that require specialized equipment, such as a dedicated HF cleavage apparatus, adding to the infrastructure cost. The harsh deprotection conditions can also lead to the degradation of sensitive peptides.
-
Boc-Arg(Pbf)-OH: The Pbf group is designed to be more acid-labile and can be cleaved with trifluoroacetic acid (TFA), the same reagent used for the removal of the Nα-Boc group in each cycle.[2] This simplifies the final deprotection step. However, during TFA cleavage, the cleaved Pbf group can generate reactive cations that may lead to the alkylation of sensitive residues like tryptophan.[3][4]
Overall Yield and Purity
The final yield and purity of the crude peptide are critical determinants of the overall cost. A lower yield increases the cost per milligram of the final product, while lower purity necessitates more extensive and costly purification procedures, consuming significant amounts of solvents and time.
The harsher cleavage conditions associated with the Mts group may lead to a higher degree of peptide degradation and side product formation, potentially resulting in lower purity of the crude peptide compared to the milder TFA cleavage of the Pbf group. However, the use of appropriate scavengers is crucial in both cases to minimize side reactions.[3][4]
Experimental Protocols
Below are generalized protocols for the incorporation of this compound and Boc-Arg(Pbf)-OH in Boc-SPPS and their subsequent cleavage.
Protocol 1: General Coupling Cycle in Boc-SPPS
This protocol is applicable for coupling both this compound and Boc-Arg(Pbf)-OH.
Workflow for a Single Coupling Cycle in Boc-SPPS
Caption: General workflow for a single amino acid coupling cycle in Boc-SPPS.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).
-
Neutralization: Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM (2 x 2 minutes).
-
Washing: Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).
-
Coupling:
-
In a separate vessel, pre-activate the Boc-protected arginine derivative (3 equivalents) with a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat the cycle for the next amino acid.
Protocol 2: Final Cleavage and Deprotection
Method A: Cleavage of Peptides with Arg(Mts)
Workflow for HF or TFMSA Cleavage of Arg(Mts)
Caption: Workflow for the final cleavage of peptides containing Arg(Mts).
-
Using Anhydrous HF:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the resin in a specialized HF-resistant reaction vessel.
-
Add appropriate scavengers (e.g., anisole, p-cresol).
-
Carefully condense anhydrous HF into the vessel at -78°C.
-
Allow the reaction to proceed at 0°C for 1-2 hours with stirring.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the peptide with cold ether and dry under vacuum.
-
-
Using TFMSA:
-
Dry the peptide-resin thoroughly.
-
Prepare a cleavage cocktail of TFMSA, TFA, and scavengers (e.g., thioanisole, m-cresol).
-
Add the cocktail to the resin and react for 1-2 hours at room temperature.
-
Precipitate, wash, and dry the peptide as described for the HF method.
-
Method B: Cleavage of Peptides with Arg(Pbf)
Workflow for TFA Cleavage of Arg(Pbf)
Caption: Workflow for the final cleavage of peptides containing Arg(Pbf).
-
Dry the peptide-resin.
-
Prepare a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[2] For peptides containing tryptophan, 1,2-ethanedithiol (EDT) may be added.[3]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Conclusion and Recommendations
The choice between this compound and Boc-Arg(Pbf)-OH in peptide synthesis involves a trade-off between the cost of the amino acid derivative and the cost and safety of the cleavage procedure.
-
This compound is a more expensive raw material and necessitates the use of hazardous and costly strong acids (HF or TFMSA) and specialized equipment for cleavage. The harsh deprotection conditions may negatively impact the yield and purity of sensitive peptides, potentially increasing downstream purification costs.
-
Boc-Arg(Pbf)-OH , while also a significant cost component, offers the advantage of a milder cleavage protocol using TFA, which is already a standard reagent in Boc-SPPS. This simplifies the workflow and reduces the need for specialized infrastructure. However, careful selection of scavengers is critical to prevent side reactions with sensitive amino acids.
Recommendation: For most standard peptide synthesis applications within a research and development setting, Boc-Arg(Pbf)-OH presents a more favorable cost-benefit profile due to its milder cleavage conditions, which align with standard Boc-SPPS workflows and avoid the significant safety and equipment costs associated with anhydrous HF. The potential for side reactions can be effectively managed with the appropriate use of scavengers. The use of this compound may be reserved for specific synthetic strategies where its greater stability to TFA is a required feature. For large-scale synthesis, a thorough cost analysis including reagent sourcing, waste disposal, and infrastructure amortization would be necessary to make a definitive choice.
References
A Head-to-Head Comparison of Mts, Pbf, and Tos Protecting Groups for Arginine Side-Chain Protection
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate protecting group for the guanidino side chain of arginine is a critical decision that significantly influences synthesis efficiency, peptide purity, and the potential for side reactions. This guide provides an objective, data-driven comparison of three commonly employed sulfonyl-based protecting groups: Mesitylene-2-sulfonyl (Mts), 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), and p-toluenesulfonyl (Tos).
The highly basic and nucleophilic nature of the arginine guanidinium group necessitates robust protection during solid-phase peptide synthesis (SPPS). The ideal protecting group must remain stable during repeated Nα-deprotection steps (e.g., piperidine treatment in Fmoc chemistry) while being readily and cleanly removable during the final cleavage from the solid support, typically under acidic conditions. The choice between Mts, Pbf, and Tos is primarily dictated by the overall synthetic strategy, particularly the use of Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for Nα-protection.
Comparative Performance of Arginine Protecting Groups
The key differentiator among these sulfonyl-based protecting groups is their lability under acidic conditions. The rate of cleavage directly impacts the required exposure time to strong acids, which in turn can affect the integrity of the synthesized peptide, especially those containing sensitive residues like tryptophan and methionine. The generally accepted order of acid lability for these groups is: Pbf > Mts > Tos.
Data Presentation: Quantitative Comparison
While direct head-to-head quantitative data from a single study under identical conditions is scarce in the literature, a summary of their performance characteristics based on numerous reports is presented below.
| Protecting Group | Typical SPPS Strategy | Relative Acid Lability | Typical Cleavage Conditions | Cleavage Time | Key Advantages | Major Disadvantages |
| Pbf | Fmoc | High | TFA/TIS/H₂O (95:2.5:2.5) | 1.5 - 4 hours | Rapid cleavage under mild conditions, minimizes tryptophan alkylation.[1] | Can be sterically bulky, potentially hindering some coupling reactions. |
| Mts | Boc | Moderate | TFA/thioanisole or TMSOTf/TFA | 4 - 24 hours | More labile than Tos, allowing for milder cleavage than HF. | Slower cleavage than Pbf, potential for side reactions with prolonged acid exposure.[2][3] |
| Tos | Boc | Low | Anhydrous HF | 1 - 2 hours | Extremely stable, suitable for robust Boc-SPPS.[1] | Requires highly corrosive and hazardous HF for cleavage, risk of tryptophan modification.[4] |
One comparative study highlighted that a 3-hour treatment with TFA resulted in a 69% yield of the desired peptide when using Arg(Pbf), compared to only 46% with Arg(Pmc), a protecting group with lability between Pbf and Mts. This underscores the efficiency of Pbf in promoting higher yields and reducing side product formation.[4]
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient cleavage of the protecting groups.
Protocol 1: Cleavage of Arg(Pbf) in Fmoc-SPPS
This protocol is suitable for the cleavage of peptides containing Arg(Pbf) and other standard acid-labile side-chain protecting groups from the resin.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / deionized water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). For peptides containing tryptophan, 1,2-ethanedithiol (EDT) can be added.
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Following synthesis and final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Prepare the cleavage cocktail immediately before use. For approximately 100 mg of resin, prepare 2 mL of the cocktail.
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Gently agitate the mixture at room temperature. For most peptides, a cleavage time of 1.5 to 2 hours is sufficient. For peptides with multiple Arg(Pbf) residues, the time may be extended to 4 hours.
-
Monitor the cleavage progress by taking a small aliquot, precipitating the peptide with cold ether, and analyzing by HPLC.
-
Once cleavage is complete, filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and wash with cold ether to remove scavengers and dissolved protecting group fragments.
-
Dry the crude peptide under vacuum.
Protocol 2: Cleavage of Arg(Tos) in Boc-SPPS using Anhydrous HF
This protocol requires specialized equipment and stringent safety precautions due to the highly corrosive and toxic nature of anhydrous hydrogen fluoride (HF).
Materials:
-
Peptide-resin (dried, with N-terminal Boc group removed)
-
Anhydrous HF
-
Scavengers (e.g., anisole, p-cresol, or a mixture)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Reaction vessel (Teflon)
Procedure:
-
Ensure the N-terminal Boc group has been removed by treatment with TFA prior to HF cleavage.
-
Thoroughly dry the peptide-resin under high vacuum.
-
Place the dried peptide-resin and a Teflon-coated stir bar into the Teflon reaction vessel of the HF apparatus.
-
Add the appropriate scavenger(s) to the reaction vessel. A common scavenger is anisole (1 mL per gram of resin).
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Allow the reaction mixture to warm to 0°C and stir for 1-2 hours. For peptides with multiple Arg(Tos) residues, a longer reaction time may be necessary.
-
After the cleavage is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Once all HF is removed, the crude peptide remains in the reaction vessel.
-
Triturate the residue with cold diethyl ether to precipitate the peptide and wash away the scavengers and cleaved protecting groups.
-
Collect the peptide by filtration or centrifugation and dry under vacuum.
Protocol 3: Cleavage of Arg(Mts) in Boc-SPPS
The cleavage of the Mts group is typically performed with a strong acid cocktail, often containing trifluoromethanesulfonic acid (TFMSA) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA, as it is more resistant to cleavage by TFA alone compared to Pbf.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 1M TMSOTf in TFA with thioanisole as a scavenger.
-
Cold diethyl ether
-
Reaction vessel
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail immediately before use in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 4-8 hours. The progress of the cleavage should be monitored by HPLC.
-
Once the cleavage is complete, filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Mandatory Visualizations
Chemical Structures of Protecting Groups
Caption: Chemical structures of Mts, Pbf, and Tos protecting groups.
General Cleavage Workflow
Caption: A generalized experimental workflow for peptide cleavage and deprotection.
Representative Cleavage Mechanism of a Sulfonyl Protecting Group
Caption: Simplified mechanism of acid-catalyzed cleavage of a sulfonyl protecting group.
Conclusion
The choice of protecting group for the arginine side chain is a critical parameter in peptide synthesis that directly impacts the final yield and purity of the product.
-
Pbf is the modern standard for Fmoc-SPPS , offering high acid lability that allows for rapid and clean cleavage under relatively mild conditions, which is particularly advantageous for complex peptides and those containing sensitive residues like tryptophan.
-
Mts serves as a viable option in Boc-SPPS , providing a more acid-labile alternative to Tos and avoiding the need for the highly hazardous anhydrous HF. However, its cleavage requires stronger acidic conditions and longer reaction times compared to Pbf.
-
Tos remains a robust and highly stable protecting group primarily used in Boc-SPPS . Its exceptional stability makes it suitable for the synthesis of long and complex peptides, but its removal necessitates the use of anhydrous HF, a significant operational and safety consideration.
Ultimately, the optimal choice depends on the specific requirements of the peptide sequence, the overall synthetic strategy, and the available laboratory infrastructure. For Fmoc-based strategies, Pbf is the clear frontrunner, while for Boc-based syntheses, the choice between Mts and Tos represents a trade-off between cleavage conditions and protecting group stability.
References
A Comparative Guide to the Efficiency of Mts Deprotection Versus Other Sulfonyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and drug development, the selection of an appropriate protecting group for amine functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. Sulfonyl groups are a widely employed class of amine protecting groups, offering a range of stabilities and deprotection conditions. This guide provides an objective comparison of the deprotection efficiency of the mesitylenesulfonyl (Mts) group against other commonly used sulfonyl protecting groups: tosyl (Ts), nosyl (Ns), and dansyl (Ds). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Comparative Deprotection Efficiency
The choice of a sulfonyl protecting group is often a balance between its stability to various reaction conditions and the ease of its removal. The following table summarizes the deprotection conditions, typical reaction times, and yields for Mts, Ts, Ns, and Ds groups, providing a clear comparison of their relative lability.
| Protecting Group | Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Key Features |
| Mts | Strong Acid Cleavage | TFMSA/TFA/Thioanisole | 1 - 2 hours | >90% (for Arg deprotection) | More acid-labile than Tosyl; commonly used for arginine protection in peptide synthesis.[1] |
| Ts | Reductive Cleavage | Sodium Amalgam in buffered MeOH | 2 - 6 hours | ~95% | Robust group requiring strong reducing or acidic conditions for cleavage.[2] |
| Strong Acid Cleavage | HBr/Phenol/AcOH | Several hours (reflux) | Variable, often substrate-dependent | Harsh conditions may not be suitable for sensitive substrates.[3] | |
| Reductive Cleavage | SmI₂/Amine/H₂O | Instantaneous | Near quantitative | Very mild and rapid reductive deprotection.[4] | |
| Ns | Thiolysis | Thiophenol, K₂CO₃ in DMF | 30 min - 2 hours | >90% | Mild deprotection via nucleophilic aromatic substitution; orthogonal to many other protecting groups. |
| Ds | Acid Hydrolysis | 6 M HCl | Highly Resistant (stable) | N/A (cleavage not intended) | Primarily used for fluorescent labeling and N-terminal amino acid analysis due to its exceptional stability.[5][6] |
In-Depth Analysis of Deprotection Strategies
The efficiency of deprotection is not solely determined by yield and reaction time but also by the mildness of the required conditions and orthogonality with other protecting groups present in the molecule.
Mesitylenesulfonyl (Mts) Group
The Mts group, with its sterically hindered aromatic ring, offers a unique profile of stability and reactivity. It is notably more susceptible to acid-catalyzed cleavage than the tosyl group, making it a valuable asset in solid-phase peptide synthesis (SPPS), particularly for the protection of the guanidino group of arginine.[1] The standard deprotection protocol involves a potent acidolytic cocktail.
Experimental Workflow for Mts Deprotection:
Caption: General workflow for the acidic deprotection of the Mts group.
Tosyl (Ts) Group
The tosyl group is a workhorse in organic synthesis due to its high stability under a wide range of conditions. However, this robustness necessitates harsh conditions for its removal, which can be a significant drawback when dealing with sensitive substrates. Both strong reductive and acidic methods are commonly employed.
Logical Relationship for Tosyl Deprotection Method Selection:
Caption: Decision pathway for choosing a tosyl deprotection method.
Nosyl (Ns) Group
The 2-nitrobenzenesulfonyl (nosyl) group stands out due to the ease of its cleavage under remarkably mild conditions. The electron-withdrawing nitro group activates the aryl ring towards nucleophilic aromatic substitution, allowing for efficient deprotection by thiols. This orthogonality to both acid- and base-labile protecting groups makes the nosyl group highly valuable in complex multi-step syntheses.
Dansyl (Ds) Group
The 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group is primarily utilized as a fluorescent label for amines, particularly in the N-terminal sequencing of peptides and proteins.[5] Its exceptional stability, especially towards acid hydrolysis, is a key feature for this application.[6] Consequently, the dansyl group is not considered a readily cleavable protecting group in the traditional sense, and its removal is rarely a synthetic objective.
Experimental Protocols
Protocol 1: Deprotection of Mts-Arginine using TFMSA/TFA/Thioanisole
This protocol is adapted for the cleavage of peptides containing Mts-protected arginine from the resin in solid-phase peptide synthesis.
Materials:
-
Mts-protected peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Cold diethyl ether
Procedure:
-
Suspend the Mts-protected peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 10:85:5 v/v/v).
-
Stir the suspension at room temperature for 1-2 hours.
-
Filter the resin and wash with a small amount of TFA.
-
Precipitate the peptide by adding the combined filtrate to cold diethyl ether.
-
Isolate the deprotected peptide by centrifugation and wash with cold ether.
-
Dry the product under vacuum.
Protocol 2: Reductive Deprotection of N-Tosylamides with Sodium Amalgam
Materials:
-
N-Tosylamide
-
Methanol (MeOH)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Sodium amalgam (Na/Hg)
Procedure:
-
Dissolve the N-tosylamide in methanol.
-
Add a saturated solution of Na₂HPO₄ in methanol to buffer the reaction mixture.
-
Add sodium amalgam (typically 5-6% Na) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), quench the reaction by careful addition of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography if necessary.
Protocol 3: Deprotection of N-Nosylamides using Thiophenol
Materials:
-
N-Nosylamide
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-nosylamide in DMF.
-
Add potassium carbonate to the solution.
-
Add thiophenol and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting amine by column chromatography.
Signaling Pathways and Logical Relationships in Protecting Group Strategy
The selection and removal of a protecting group are integral parts of a larger synthetic plan. The following diagram illustrates the decision-making process and the orthogonal relationship between different sulfonyl protecting groups.
Caption: Decision tree for selecting a sulfonyl protecting group based on deprotection strategy.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 4. Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Boc-Arg(Mts)-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe handling and disposal of Boc-Arg(Mts)-OH (Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine). Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While some safety data sheets (SDS) for the cyclohexylammonium salt of this compound classify it as not a hazardous substance or mixture, it is also identified as a combustible solid and has a Water Hazard Class (WGK) rating of 3, indicating it can be hazardous to water. Therefore, it is imperative to handle and dispose of this chemical with care, following established protocols for chemical waste.
Immediate Safety and Handling
Before handling this compound, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential exposure and contamination.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Respiratory Protection | Dust mask (e.g., N95 type) | To prevent inhalation of the solid powder. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through a licensed chemical waste management service, in accordance with institutional and local regulations.[1][2][3][4] Do not dispose of this chemical in the regular trash or down the drain.[4][5][6]
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials (e.g., gloves, weighing paper), as chemical waste.
-
Segregate solid chemical waste from liquid waste.[2]
-
Avoid mixing this compound with incompatible materials. While specific incompatibilities are not listed, it is good practice to avoid mixing with strong oxidizing agents.
2. Waste Containment:
-
Whenever possible, store waste this compound in its original container.[1][2]
-
If the original container is not available, use a clearly labeled, sealable, and chemically compatible container for the solid waste.[5]
-
Ensure the container is in good condition and free from leaks or external contamination.[3]
3. Labeling:
-
Label the waste container clearly with the words "Hazardous Waste" (or as required by your institution).[4][5]
-
The label must include the full chemical name: "this compound" or "Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine".[4]
-
Also include the approximate quantity of the waste, the date of generation, and the laboratory or principal investigator's contact information.[4]
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste storage area within the laboratory.[2]
-
This area should be away from general laboratory traffic and incompatible chemicals.
5. Disposal Request:
-
Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[3][4]
-
Follow your institution's specific procedures for requesting a waste pickup.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for a proper risk assessment before handling and disposal.
| Property | Value |
| Physical State | Solid, powder[7] |
| Molecular Formula | C20H32N4O6S (for the free acid) |
| Molecular Weight | 456.6 g/mol (for the free acid) |
| Melting Point | ~130 °C |
| Solubility | Soluble in water or 1% acetic acid[7] |
| Stability | Stable under normal conditions. |
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their institutions.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. vumc.org [vumc.org]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. This compound | 68262-71-5 [m.chemicalbook.com]
Navigating the Safe Handling of Boc-Arg(Mts)-OH: A Comprehensive Guide for Researchers
For laboratory professionals engaged in peptide synthesis and drug development, the safe and efficient handling of specialized reagents is paramount. This guide provides essential safety and logistical information for Boc-Arg(Mts)-OH (Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine), a key building block in these processes. Adherence to these protocols will ensure the safety of personnel and the integrity of experimental outcomes.
While this compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is prudent to handle it with the care afforded to all laboratory chemicals.[1] This includes the consistent use of appropriate personal protective equipment and adherence to established laboratory best practices.
Essential Safety and Handling Information
Personal Protective Equipment (PPE):
The recommended personal protective equipment when handling this compound in its solid form includes a dust mask (type N95 or equivalent), safety glasses or goggles, and chemical-resistant gloves.[2] This is crucial to prevent inhalation of the powder and to protect the eyes and skin from contact.
| PPE Category | Specification | Purpose |
| Respiratory Protection | Dust mask (Type N95 or equivalent) | To prevent inhalation of the solid powder. |
| Eye Protection | Safety glasses with side shields or goggles | To protect the eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Body Protection | Laboratory coat | To protect clothing and skin from spills. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
This compound is classified as a combustible solid, so it should be stored accordingly.[2]
2. Preparation and Use:
-
Before handling, ensure that all necessary PPE is worn correctly.
-
Conduct all weighing and solution preparation in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Use a dedicated spatula or weighing tool to transfer the solid. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Spill Management:
-
In the event of a small spill of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a designated waste container.
-
For liquid spills (solutions containing the compound), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.
1. Waste Identification and Segregation:
-
All unused this compound and any materials contaminated with it (e.g., weighing paper, gloves, absorbent materials) should be considered chemical waste.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible substances.
2. Containerization and Labeling:
-
Place the chemical waste in a clearly labeled, sealed, and chemically compatible container.
-
The label should include the words "Hazardous Waste" (or as required by your institution's policy), the full chemical name (this compound), and the date.
3. Disposal Procedure:
-
Dispose of the chemical waste through your institution's designated hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Triple-rinse empty containers with a suitable solvent, collect the rinsate as hazardous waste, and then dispose of the container according to your institution's guidelines.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
